4-(5-bromo-1H-imidazol-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromo-1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFLENGJBLSSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744828 | |
| Record name | 4-(5-Bromo-1H-imidazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260682-35-6 | |
| Record name | 4-(5-Bromo-1H-imidazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5-bromo-1H-imidazol-2-yl)pyridine: Structure, Properties, and Potential Applications in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 4-(5-bromo-1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will delve into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery, grounded in the biological activities of similar molecular architectures.
Molecular Structure and Physicochemical Properties
This compound is a small molecule featuring a pyridine ring linked to a 5-bromo-substituted imidazole ring at the 2-position. The presence of nitrogen atoms in both rings, coupled with the bromine substituent, imparts a unique electronic and steric profile that is of significant interest for molecular interactions with biological targets.
The structural formula and key identifiers are presented below:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Canonical SMILES | C1=CN=C(C=C1)C2=NC=C(Br)N2 |
| InChI Key | InChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |
Note: These identifiers are based on the chemical structure derived from the IUPAC name.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | ~1.5 - 2.5 | Influences solubility and membrane permeability. A moderate LogP is often desirable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Affects cell penetration and is a key parameter in predicting blood-brain barrier permeability. |
| Hydrogen Bond Donors | 1 | The N-H group on the imidazole ring can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms in the pyridine and imidazole rings can act as hydrogen bond acceptors. |
| pKa (most basic) | ~4.5 - 5.5 (Pyridine N) | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (most acidic) | ~12 - 13 (Imidazole N-H) | The imidazole N-H is weakly acidic. |
Proposed Synthesis of this compound
A logical and efficient synthetic route for this compound can be proposed based on established methodologies for the synthesis of 2-aryl-imidazoles and their subsequent halogenation. The proposed two-step synthesis involves the initial formation of the 2-(pyridin-4-yl)-1H-imidazole core, followed by selective bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 2-(pyridin-4-yl)-1H-imidazole
The Radziszewski reaction provides a classical and effective method for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of 2-substituted imidazoles.
-
Reaction Setup: In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1.0 eq) and a 40% aqueous solution of glyoxal (1.1 eq) in a suitable solvent such as ethanol.
-
Addition of Ammonia: To the stirred solution, add a concentrated aqueous solution of ammonia (excess, e.g., 10 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate can be collected by filtration, washed with cold water, and dried to yield 2-(pyridin-4-yl)-1H-imidazole. Further purification can be achieved by recrystallization.
Step 2: Bromination of 2-(pyridin-4-yl)-1H-imidazole
The imidazole ring is susceptible to electrophilic substitution, and bromination can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a mild and selective reagent for this purpose.
-
Reaction Setup: Dissolve 2-(pyridin-4-yl)-1H-imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.0 to 1.1 eq) portion-wise to the solution at 0 °C. The stoichiometry is critical to favor mono-bromination.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature and monitor the formation of the product by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Potential Biological Activity and Applications in Drug Discovery
The imidazole and pyridine scaffolds are prevalent in a multitude of biologically active compounds and approved drugs.[1][2] The combination of these two rings in this compound suggests a high potential for this molecule as a building block in drug discovery programs.
Anticancer Potential
Derivatives of 2-(1H-imidazol-2-yl)pyridine have been investigated as potential anticancer agents. For instance, a series of these compounds were designed and synthesized as BRAF kinase inhibitors, with some derivatives showing potent antiproliferative activity against melanoma cell lines.[3] The bromine atom in the target molecule can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). Additionally, the bromine atom itself can enhance binding affinity to target proteins through halogen bonding.
Kinase Inhibition
The pyridine and imidazole rings are common features in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The overall scaffold of this compound could be suitable for targeting various kinases implicated in cancer and inflammatory diseases.
Other Therapeutic Areas
The broader class of imidazopyridines, which share structural similarities, has been explored for a wide range of therapeutic applications, including as antimicrobial and antiviral agents.[4] The specific substitution pattern of this compound may confer novel biological activities in these or other therapeutic areas.
Caption: Potential therapeutic applications of this compound.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, molecular scaffold for drug discovery. Its predicted physicochemical properties suggest that it is a viable candidate for the development of orally bioavailable drugs. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties.
Future research should focus on the definitive synthesis and characterization of this compound to validate the predicted properties. Subsequent screening in various biological assays, particularly in the areas of oncology and kinase inhibition, is warranted to uncover its therapeutic potential. The bromine substituent provides a valuable point for chemical diversification, allowing for the generation of a library of analogs to explore structure-activity relationships and optimize for potency and selectivity against specific biological targets. The insights provided in this guide aim to catalyze further research into this intriguing molecule and its potential contributions to the field of medicinal chemistry.
References
- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). SynOpen, 7(1), 496-500.
-
American Elements. (n.d.). 5-Bromo-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020).
- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021).
- Peršuri, A., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(12), 2292.
- Wang, B., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2309.
- Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. (2016).
- Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1856-1867.
- 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (2016).
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PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]
- 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (2016).
- Wang, B., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
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Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). (n.d.). ResearchGate. Retrieved from [Link]
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Medicinal Chemistry, 31(1), 1-25.
- A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. (2024). Journal of the Iranian Chemical Society.
- Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015). European Journal of Medicinal Chemistry, 89, 54-67.
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
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PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]
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- 3. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 4-(5-bromo-1H-imidazol-2-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound 4-(5-bromo-1H-imidazol-2-yl)pyridine. While this specific molecule is not widely documented in publicly accessible spectroscopic databases, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to establish a predictive data set. More importantly, it offers detailed, field-proven experimental protocols and workflows designed for researchers in synthetic chemistry and drug development. The methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure the acquisition of high-fidelity, reproducible data for this and structurally related novel compounds.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a pyridine ring linked to a 5-bromo-imidazole moiety. Such structures are of significant interest in medicinal chemistry, often serving as bioisosteres for purines or as scaffolds for kinase inhibitors and other targeted therapeutics. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, making this compound a potentially valuable building block in synthetic chemistry.
Accurate structural elucidation is the bedrock of chemical research. Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity, purity, and electronic structure. This guide outlines the expected spectroscopic signature of the target molecule and provides robust protocols for its empirical verification.
Molecular Structure and Atom Numbering:
For clarity in the subsequent spectral assignments, the following IUPAC-compliant numbering system will be used.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Causality and Predictions:
-
Solvent Choice: A polar aprotic solvent like DMSO-d₆ is recommended. Its polarity will solubilize the compound, and its ability to form hydrogen bonds will prevent the exchangeable N-H proton from being broadened into the baseline, allowing for its observation.
-
Pyridine Protons (H-2', H-6' and H-3', H-5'): The pyridine ring is electron-deficient, causing its protons to appear downfield. Due to symmetry, two distinct signals are expected. The protons ortho to the nitrogen (H-3', H-5') will be the most deshielded, appearing as a doublet around 8.6-8.8 ppm. The protons meta to the nitrogen (H-2', H-6'), which are ortho to the imidazole substituent, will appear as a doublet further upfield, likely around 7.9-8.1 ppm.
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Imidazole Proton (H-4): The single proton on the imidazole ring (H-4) is in an electron-rich heterocycle but is adjacent to the bromine-bearing carbon. Its chemical shift is predicted to be a singlet in the range of 7.3-7.6 ppm.
-
Imidazole N-H Proton: This proton is exchangeable. In DMSO-d₆, it is expected to appear as a broad singlet far downfield, typically in the 12.0-14.0 ppm region, due to hydrogen bonding with the solvent.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~13.0 | br s | - | 1H | N-H (Im) |
| ~8.70 | d | ~6.0 | 2H | H-3', H-5' (Py) |
| ~8.00 | d | ~6.0 | 2H | H-2', H-6' (Py) |
| ~7.45 | s | - | 1H | H-4 (Im) |
Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube. Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). For quantitative referencing, the solvent should contain a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Instrument Calibration (Self-Validation): Before analysis, ensure the spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Perform shimming procedures to optimize the field homogeneity until the TMS or residual solvent peak is sharp and symmetrical, meeting the instrument's specified resolution standard (e.g., <0.5 Hz line width).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient. A 30° pulse angle is used to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield N-H, are captured.
-
Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds.
-
Number of Scans: Acquire a minimum of 16 scans for a good signal-to-noise ratio, increasing as needed for dilute samples.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum manually or automatically to achieve a flat baseline. Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual DMSO peak to 2.50 ppm. Integrate the signals to determine the relative proton ratios.
Workflow: ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.
Causality and Predictions:
-
Pyridine Carbons: The carbons of the pyridine ring will show distinct signals. C-1' (the point of attachment) will be a quaternary carbon around 148-150 ppm. C-3'/C-5' will be the most downfield CH carbons (~150-152 ppm) due to their proximity to the electronegative nitrogen. C-2'/C-6' will be slightly upfield (~120-122 ppm).
-
Imidazole Carbons: C-2, attached to two nitrogens and the pyridine ring, will be significantly downfield (~145-147 ppm). C-5, bearing the bromine atom, will be shifted upfield due to the heavy atom effect, appearing around 105-110 ppm. C-4 will be a standard imidazole CH carbon, expected around 118-122 ppm.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~151.0 | CH | C-3', C-5' |
| ~149.0 | C | C-1' |
| ~146.0 | C | C-2 |
| ~121.0 | CH | C-2', C-6' |
| ~119.5 | CH | C-4 |
| ~108.0 | C-Br | C-5 |
Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to ¹H NMR, with key differences in acquisition parameters.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in 0.6 mL of solvent) due to the low natural abundance of ¹³C.
-
Instrument Setup: Lock and shim as per the ¹H NMR protocol.
-
Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum of singlets and improve signal-to-noise.
-
Spectral Width: Set a wide spectral width, typically 220-240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: A significantly higher number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on concentration. This may require several hours of acquisition time.
-
-
Data Processing: Process the data as with ¹H NMR. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Causality and Predictions:
-
N-H Stretch: A broad absorption band is expected between 3100-3400 cm⁻¹ corresponding to the N-H bond stretching of the imidazole ring. The broadness is due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: A sharp peak or series of peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C=N and C=C Stretches: The "fingerprint region" will contain multiple bands between 1400-1650 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the pyridine and imidazole rings.
-
C-Br Stretch: A weak to medium intensity band is expected in the far IR region, typically between 500-650 cm⁻¹, corresponding to the C-Br stretch.
Table 3: Predicted Key IR Absorption Bands (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100-3400 | Broad, Medium | N-H Stretch | Imidazole N-H |
| 3030-3100 | Sharp, Medium | C-H Stretch | Aromatic C-H |
| 1580-1620 | Strong | C=N / C=C Stretch | Aromatic Rings |
| 1400-1500 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 500-650 | Medium-Weak | C-Br Stretch | Bromoalkene |
Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation (Self-Validation): Before analysis, run a background scan on the clean Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium). This scan measures the ambient atmosphere (H₂O, CO₂) and is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition:
-
Scan Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically performs the background subtraction. Label the significant peaks on the resulting transmittance or absorbance spectrum.
Workflow: ATR-FTIR Analysis
Caption: Workflow for acquiring a solid-state ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Causality and Predictions:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule. It will likely produce a protonated molecular ion [M+H]⁺.
-
Molecular Ion Peak: The molecular formula is C₁₁H₇BrN₄. The monoisotopic mass is calculated to be 273.9858 g/mol .
-
Isotopic Pattern (Key Signature): Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum will show a characteristic "doublet" for any bromine-containing ion. The [M+H]⁺ peak will appear as two peaks of almost equal intensity at m/z 274.99 and 276.99. This isotopic signature is a definitive confirmation of the presence of one bromine atom.
-
Fragmentation: High-resolution MS/MS of the parent ion would likely show fragmentation corresponding to the loss of HBr or cleavage at the imidazole-pyridine bond.
Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| m/z (Calculated) | Ion Formula | Description |
|---|---|---|
| 274.9936 | [C₁₁H₈⁷⁹BrN₄]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 276.9915 | [C₁₁H₈⁸¹BrN₄]⁺ | Protonated Molecular Ion ([M+H]⁺) |
Protocol: Acquiring an ESI-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrument Calibration (Self-Validation): Before infusion, calibrate the mass analyzer using a known calibration standard (e.g., sodium formate or a commercial tuning mix). This ensures high mass accuracy, a critical component of trustworthiness.
-
Direct Infusion/LC-MS:
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump.
-
LC-MS: Alternatively, inject the sample onto a liquid chromatography column (e.g., C18) to confirm purity and obtain a clean mass spectrum of the eluted peak.
-
-
Data Acquisition:
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature to achieve a stable and strong signal for the molecular ion.
-
-
Data Analysis: Identify the [M+H]⁺ ion cluster. Verify that the mass accuracy is within an acceptable tolerance (typically <5 ppm) and that the observed isotopic pattern matches the theoretical pattern for a compound with one bromine atom.
Conclusion
This guide provides a predictive but scientifically grounded and comprehensive overview of the key spectroscopic data for this compound. By detailing the expected NMR, IR, and MS signatures and providing robust, best-practice protocols for their acquisition, this document serves as a valuable resource for any researcher undertaking the synthesis and characterization of this compound or its analogues. The emphasis on the rationale behind experimental choices and the inclusion of self-validating steps within each protocol ensures that the methodologies described will yield data with the highest possible scientific integrity.
References
-
General NMR Principles
- Title: "Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
-
URL: [Link]
-
NMR Chemical Shifts Database
- Title: "13C NMR Chemical Shifts"
- Source: University of Wisconsin, Department of Chemistry (Reich, H. J.
-
URL: [Link]
-
IR Spectroscopy Theory and Tables
- Title: "Infrared Spectroscopy"
- Source: LibreTexts Chemistry.
-
URL: [Link]
-
Mass Spectrometry Principles
- Title: "Mass Spectrometry: A Textbook"
- Source: Gross, J. H. (2017).
-
URL: [Link]
-
NIST Chemistry WebBook (for Pyridine IR data)
- Title: "Pyridine"
- Source: National Institute of Standards and Technology (NIST).
-
URL: [Link]
Discovery and history of 4-(5-bromo-1H-imidazol-2-yl)pyridine derivatives
An In-Depth Technical Guide to the Discovery and History of 4-(5-bromo-1H-imidazol-2-yl)pyridine Derivatives
Authored by: A Senior Application Scientist
Abstract
The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, represents a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of a specific, yet important subclass: this compound derivatives. We will explore the historical context of their discovery, delve into the key synthetic methodologies, analyze their structure-activity relationships (SAR), and discuss their established and emerging biological applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational chemistry and therapeutic promise of this heterocyclic system.
Introduction: The Imidazopyridine Core - A Privileged Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with imidazopyridines holding a place of particular distinction.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, often acting as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based substrates.[3] The imidazo[4,5-b]pyridine isomer, in particular, has been the subject of extensive research, leading to the development of compounds with diverse pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]
The introduction of specific substituents onto this core scaffold is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The this compound framework incorporates two such critical modifications:
-
A 2-yl-pyridine Moiety: This group often serves as a key interaction point with target proteins, capable of forming hydrogen bonds and participating in pi-stacking interactions.
-
A 5-bromo Substituent: The bromine atom, a halogen, can significantly alter the electronic properties of the heterocyclic ring system and can serve as a crucial interaction point (a halogen bond donor) with biological targets. It can also improve metabolic stability and membrane permeability.
This guide will systematically unpack the development of this specific chemical entity, from foundational synthesis to its application in modern drug discovery.
Foundational Synthesis: Constructing the Imidazo[4,5-b]pyridine Core
The construction of the imidazo[4,5-b]pyridine ring system is most commonly achieved through the condensation and subsequent cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or its aldehyde equivalent. This robust and versatile approach allows for the introduction of diverse substituents at the 2-position of the imidazole ring.
A general and widely adopted method involves the Phillips condensation reaction, where a 2,3-diaminopyridine is heated with an appropriate aldehyde in the presence of an oxidizing agent.[4] This one-pot synthesis is efficient and tolerates a variety of functional groups.
Workflow for General Imidazo[4,5-b]pyridine Synthesis
Below is a generalized workflow illustrating the key steps in the synthesis of the core scaffold.
Caption: General synthetic workflow for 2-substituted imidazo[4,5-b]pyridines.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound class requires a specific precursor: 5-bromo-2,3-diaminopyridine. This key intermediate is condensed with pyridine-4-carboxaldehyde to yield the desired product.
Step-by-Step Experimental Protocol
This protocol is a synthesized representation of common procedures found in the literature.[1][4]
Objective: To synthesize 6-Bromo-2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Pyridine-4-carboxaldehyde
-
Ethanol (EtOH)
-
Iodine (I₂) or Sodium Metabisulfite (Na₂S₂O₅) as an oxidizing agent
-
Dimethyl Sulfoxide (DMSO) (alternative solvent)
Procedure:
-
Reactant Dissolution: To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in ethanol (20 mL/g), add pyridine-4-carboxaldehyde (1.1 eq).
-
Catalyst/Oxidant Addition: Add a catalytic amount of iodine (0.1 eq) to the mixture.[4] Alternatively, sodium metabisulfite (1.1 eq) in DMSO can be used.[1]
-
Reaction: Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford the pure 6-Bromo-2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine.
Analytical Characterization
The identity and purity of the synthesized compounds are confirmed using standard spectroscopic methods.
| Technique | Expected Observations for 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile[1] |
| ¹H NMR (DMSO-d₆) | δ/ppm = 14.04 (bs, 1H, NH), 8.48 (d, 1H, Hpyridine), 8.38 (d, 2H, Harom), 8.37 (d, Hpyridine), 8.06 (d, 2H, Harom) |
| ¹³C NMR (DMSO-d₆) | δ/ppm = 152.76, 145.52, 133.80, 133.55 (2C), 127.96 (2C), 118.92, 114.00, 113.40 |
| Mass Spec. (ESI) | m/z = 298.97/300.05 ([M+H]⁺), showing the characteristic isotopic pattern for a bromine-containing compound. |
Note: The data presented is for a closely related benzonitrile derivative, illustrating the typical chemical shifts and mass spectrometric behavior of this class of compounds.[1]
Biological Activity and Therapeutic Applications
Derivatives of the imidazo[4,5-b]pyridine core have been investigated for a wide range of therapeutic applications. The introduction of the bromo and pyridinyl moieties has led to compounds with notable activity in several key areas.
Antimicrobial and Antitubercular Activity
Several studies have highlighted the potential of bromo-substituted imidazopyridines as antimicrobial agents.[5][6] The core scaffold is thought to interfere with essential cellular processes in pathogens. For instance, certain derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] The activity is often dependent on the specific substitution patterns on the pyridine ring and the imidazole nitrogen.
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The purine-like structure of imidazopyridines makes them ideal candidates for ATP-competitive kinase inhibitors.
-
p21-Activated Kinase 4 (PAK4) Inhibition: A specific derivative, 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine, was identified as a PAK4 inhibitor.[7] PAKs are involved in cell motility, proliferation, and oncogenic transformation, making them attractive targets for cancer therapy.[7]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: More recently, imidazo[4,5-b]pyridine derivatives have been explored as noncovalent, reversible inhibitors of BTK, a validated target for B-cell malignancies.[8]
-
Src Family Kinase Inhibition: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, with potential applications against glioblastoma.[9]
Antiviral and Antiproliferative Activity
The antiviral potential of this scaffold has also been recognized. Some substituted imidazo[4,5-b]pyridines have shown selective but moderate activity against viruses such as the respiratory syncytial virus (RSV).[1] Furthermore, various derivatives have demonstrated antiproliferative effects against a range of human cancer cell lines, including colon carcinoma.[1][10]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly sensitive to their chemical structure.
Caption: Key structure-activity relationships for imidazo[4,5-b]pyridine derivatives.
-
The Bromo Group (R1): The presence of bromine is often correlated with enhanced antimicrobial and antiproliferative activity.[1]
-
The 2-Aryl Group (R2): The nature and substitution pattern of the aryl group at the 2-position are critical for kinase inhibition. Hydroxyl groups on an attached phenyl ring, for example, can form key hydrogen bonds with gatekeeper residues in the kinase active site.[8]
-
N-Substitution (R3): Alkylation or arylation at the N1 or N3 position of the imidazole ring can significantly modulate the compound's biological profile, affecting its selectivity and potency.
Conclusion and Future Directions
The this compound framework has established itself as a versatile and potent pharmacophore. Its history is rooted in the fundamental synthesis of the imidazopyridine core, with subsequent targeted modifications leading to compounds with significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling fine-tuning of its biological activity.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for specific kinase isoforms to minimize off-target effects.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and inflammatory disorders.
-
Elucidating Mechanisms of Action: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects.
The continued exploration of this chemical space promises to yield novel drug candidates with improved efficacy and safety profiles, underscoring the enduring importance of the imidazo[4,5-b]pyridine scaffold in medicinal chemistry.
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Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
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Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. (2011). PubMed. Retrieved January 15, 2026, from [Link]
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Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (2021). RSC Publishing. Retrieved January 15, 2026, from [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (2017). PubMed Central. Retrieved January 15, 2026, from [Link]
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Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. (2003). PubMed. Retrieved January 15, 2026, from [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]
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Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. Retrieved January 15, 2026, from [Link]
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The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). PubMed. Retrieved January 15, 2026, from [Link]
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Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2026). PubMed. Retrieved January 15, 2026, from [Link]
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4-(5-bromo-1H-imidazol-2-yl)pyridine mechanism of action theories
An In-depth Technical Guide on the Theoretical Mechanisms of Action for 4-(5-bromo-1H-imidazol-2-yl)pyridine
Authored by a Senior Application Scientist
Introduction
In the landscape of contemporary drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying new therapeutic agents. The imidazole and pyridine moieties are considered "privileged structures" due to their prevalence in a vast array of biologically active molecules.[1] The compound this compound, a molecule combining these two key heterocycles with a bromine substituent, represents a compelling, albeit under-investigated, candidate for drug development. While direct research on this specific molecule is limited, its structural components suggest a high potential for biological activity.
This technical guide will provide a comprehensive exploration of the theoretical mechanisms of action for this compound. Drawing upon established knowledge of structurally related compounds, we will delve into plausible biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating research into this promising molecule. We will present several well-grounded hypotheses, supported by detailed experimental protocols for their validation.
Physicochemical Properties and Structural Analysis
A molecule's biological activity is intrinsically linked to its physicochemical properties. The structure of this compound presents several key features that are likely to govern its interactions with biological targets.
| Property | Value | Rationale for Biological Relevance |
| Molecular Formula | C₈H₆BrN₃ | |
| Molecular Weight | 224.06 g/mol | Falls within the range for "rule of five" compliance, suggesting potential for good oral bioavailability. |
| Core Scaffolds | Imidazole and Pyridine | Both are known to be excellent hydrogen bond donors and acceptors, facilitating interactions with protein active sites. The pyridine ring is a common feature in many kinase inhibitors. |
| Key Substituent | Bromine | The bromine atom is a halogen bond donor and can significantly enhance binding affinity to a protein target. Its lipophilicity can also influence cell permeability. |
| Structural Analogy | Purine Bioisostere | The imidazopyridine core, a related structure, is a known purine bioisostere, suggesting potential interactions with purine-binding proteins like kinases and phosphodiesterases.[2] |
The presence of both hydrogen bond donors (the imidazole N-H) and acceptors (the pyridine nitrogen and the second imidazole nitrogen) provides the molecule with the versatility to engage in a variety of interactions within a protein's binding pocket.
Hypothesized Mechanisms of Action and Potential Biological Targets
Based on the extensive literature on related imidazole and pyridine-containing compounds, we can postulate several plausible mechanisms of action for this compound.
Hypothesis 1: Inhibition of Protein Kinases
Rationale: The imidazopyridine scaffold is a well-established core for a multitude of kinase inhibitors.[3] Derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases and FLT3, which are crucial in cell cycle regulation and oncogenesis.[4] Furthermore, imidazo[4,5-c]pyridine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Src family kinases.[5][6] The pyridine moiety of this compound could potentially form a key hydrogen bond with the hinge region of a kinase active site, a common binding motif for kinase inhibitors.
Proposed Binding Mode: The pyridine nitrogen could act as a hydrogen bond acceptor, interacting with the backbone amide of the hinge region of a kinase. The bromo-imidazole moiety could then occupy the hydrophobic pocket of the active site, with the bromine atom potentially forming a halogen bond with a backbone carbonyl oxygen.
Diagram of a Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway.
Hypothesis 2: Inhibition of Phosphodiesterase 10A (PDE10A)
Rationale: Imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of PDE10A.[7] In a reported crystal structure, the pyridine nitrogen of the imidazopyridine core forms a critical hydrogen bond with Gln716 in the PDE10A active site.[7] this compound shares this key pyridine nitrogen and could potentially adopt a similar binding mode.
Proposed Binding Mode: The pyridine nitrogen could form a hydrogen bond with the conserved glutamine residue in the PDE10A active site. The rest of the molecule would then occupy the hydrophobic pocket, with the bromo-imidazole moiety making favorable contacts.
Hypothesis 3: Inhibition of DprE1 in Mycobacterium tuberculosis
Rationale: Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme for the survival of Mycobacterium tuberculosis.[8] Computational docking studies of these compounds showed promising interactions within the DprE1 active site.[8] The structural similarity of this compound to these antitubercular agents suggests it may also possess activity against this target.
Proposed Binding Mode: The molecule could interact with key residues in the DprE1 active site through a combination of hydrogen bonding (via the imidazole and pyridine nitrogens) and hydrophobic interactions.
Proposed Experimental Workflows for Target Validation
To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended.
Diagram of the Proposed Experimental Workflow
Caption: A tiered approach for mechanism of action validation.
Experimental Protocol 1: Kinase Inhibition Profiling
Objective: To determine if this compound inhibits the activity of a broad panel of protein kinases.
Methodology:
-
Primary Screen: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) to screen the compound at a single high concentration (e.g., 10 µM) against a wide range of kinases.
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition).
-
Dose-Response Assay: For any identified "hits," perform a dose-response assay to determine the IC₅₀ value. This is typically done using a luminescent ATP detection assay, such as Kinase-Glo® (Promega). a. Prepare a serial dilution of the compound. b. Add the kinase, substrate, and ATP to initiate the reaction. c. Incubate for the recommended time. d. Add the Kinase-Glo® reagent to measure the remaining ATP. e. Measure luminescence using a plate reader. f. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Cell-Based Target Engagement: If a specific kinase is potently inhibited, confirm target engagement in a relevant cell line using a technique like the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol 2: PDE10A Inhibition Assay
Objective: To measure the inhibitory activity of the compound against PDE10A.
Methodology:
-
Biochemical Assay: Use a commercially available PDE-Glo™ Phosphodiesterase Assay (Promega). a. Prepare a serial dilution of this compound. b. Add recombinant human PDE10A enzyme and the cAMP substrate. c. Incubate to allow for cAMP hydrolysis. d. Add the PDE-Glo™ reagents in a stepwise manner according to the manufacturer's protocol to convert the remaining cAMP to ATP, and then detect the ATP via a luciferase reaction. e. Measure luminescence and calculate the IC₅₀ as described above.
-
Cellular Assay: In a cell line expressing PDE10A (e.g., striatal neurons or a recombinant cell line), measure the compound's ability to increase intracellular cGMP/cAMP levels using a suitable immunoassay (e.g., HTRF or ELISA).
Conclusion and Future Directions
While this compound is a relatively unexplored molecule, its structural components provide a strong rationale for investigating its potential as a therapeutic agent. The hypotheses presented in this guide, centered on the inhibition of protein kinases and phosphodiesterases, offer a logical starting point for a comprehensive research program. The proposed experimental workflows provide a clear path for validating these hypotheses and elucidating the compound's mechanism of action.
Future research should focus on a systematic evaluation of these potential targets. Should a potent and selective activity be identified, further studies in medicinal chemistry to explore the structure-activity relationship (SAR) would be warranted. Additionally, computational docking studies could provide valuable insights into the binding mode of this compound with its potential targets, guiding future optimization efforts.[9] The journey from a promising molecule to a therapeutic agent is long, but for this compound, the first steps are clearly illuminated by the wealth of knowledge on related heterocyclic compounds.
References
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Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available from: [Link]
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Unnisa, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal. Available from: [Link]
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Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]
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Wang, Z., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie. Available from: [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]
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Li, Y., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available from: [Link]
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Wang, C., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie. Available from: [Link]
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El-Sayed, M. A., et al. (2017). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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The Ascendant Trajectory of Imidazo[4,5-b]pyridines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth technical review of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their potential as anticancer agents and kinase inhibitors.
The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold
The structural resemblance of imidazo[4,5-b]pyridines to endogenous purines allows them to interact with a wide range of biological targets, including protein kinases.[1][2] This mimicry has been a cornerstone of their development as therapeutic agents, particularly in oncology. The core structure consists of a fused imidazole and pyridine ring system, which can be readily functionalized at various positions to modulate its physicochemical properties and biological activity.
Synthetic Strategies for Imidazo[4,5-b]pyridine Analogs
A variety of synthetic routes have been developed for the construction of the imidazo[4,5-b]pyridine core and its derivatives. A common and effective method involves the condensation of 2,3-diaminopyridine with aldehydes.
General Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines
A widely employed method for the synthesis of 2-aryl-imidazo[4,5-b]pyridines involves the reaction of a diaminopyridine with an aryl aldehyde in the presence of an oxidizing agent. A notable protocol utilizes sodium metabisulfite (Na2S2O5) in dimethyl sulfoxide (DMSO), which facilitates the oxidative cyclization.[3]
Caption: General reaction scheme for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine[3]
-
To a solution of 5-bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol) and benzaldehyde (0.56 g, 5.31 mmol) in DMSO (5 mL), add sodium metabisulfite (0.55 g, 2.92 mmol).
-
Heat the reaction mixture at 120 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder (1.33 g, 91.4% yield).
-
Characterize the compound using NMR and mass spectrometry. 1H NMR (DMSO-d6, 400 MHz): δ/ppm = 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H). MS (ESI): m/z = 275.99/277.13 ([M+H]+).[3]
Biological Activities and Therapeutic Potential
Imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3] Their most prominent and well-studied application is in the field of oncology.
Anticancer Activity
The anticancer properties of imidazo[4,5-b]pyridines are largely attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Data Presentation: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | Colon Carcinoma (SW620) | 0.4 | [3] |
| Compound 14 | Colon Carcinoma (SW620) | 0.7 | [3] |
| Acrylonitrile 20 | Various | 0.2 - 0.6 | [4] |
| Acrylonitrile 21 | Various | 0.2 - 0.6 | [4] |
| Acrylonitrile 33 | Various | 0.2 - 0.6 | [4] |
Kinase Inhibition
A primary mechanism through which imidazo[4,5-b]pyridines exert their anticancer effects is the inhibition of protein kinases. Their structural similarity to purines allows them to compete with ATP for the binding site on these enzymes.
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[1][5]
Data Presentation: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) | Reference |
| Compound 31 | 0.042 | 0.198 | 0.227 | [1] |
| CCT137690 (51) | 0.015 ± 0.003 | 0.025 | 0.019 | [5] |
| Compound 28c | 0.067 | 12.71 | - | [6] |
Mechanism of Action: Targeting Key Signaling Pathways
The kinase inhibitory activity of imidazo[4,5-b]pyridines leads to the modulation of various signaling pathways that are dysregulated in cancer.
Aurora Kinase Signaling Pathway
Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives disrupts the proper execution of mitosis, leading to cell cycle arrest and apoptosis. Aurora A is involved in centrosome separation and maturation, while Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis.
Caption: Imidazo[4,5-b]pyridines inhibit Aurora kinases, leading to mitotic disruption and apoptosis.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade implicated in cancer development, particularly in processes like angiogenesis. Imidazo[4,5-b]pyridine derivatives have been shown to selectively inhibit JAK1.[7]
Caption: Inhibition of JAK1 by imidazo[4,5-b]pyridines can suppress STAT3-mediated angiogenesis.
Biological Evaluation Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[11][12][13]
-
Compound Preparation: Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitors in DMSO.
-
Kinase Reaction: In a 96-well plate, add the test compound, the kinase, and the kinase substrate in a suitable kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies are crucial for the rational design of more potent and selective inhibitors.[14]
-
Position 2: Substitution with aryl groups is common and often essential for activity. The nature of the substituents on the aryl ring can significantly influence potency.
-
Position 3: Alkylation at the N3 position of the imidazole ring can modulate the compound's properties.
-
Pyridine Ring: Substitution on the pyridine ring, such as with halogens or amino groups, can impact activity and selectivity.
Conclusion
Imidazo[4,5-b]pyridine compounds represent a highly promising class of heterocyclic scaffolds in drug discovery. Their inherent ability to mimic purines provides a solid foundation for the design of potent inhibitors of various biological targets, particularly protein kinases. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The continued exploration of the structure-activity relationships and mechanisms of action of imidazo[4,5-b]pyridine derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases, with a particular emphasis on cancer.
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[6] Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]
[8] Cohen, B., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631. [Link]
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[9] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
[7] Szymańska, E., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5006. [Link]
[14] Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
[16] Request PDF. (n.d.). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. [Link]
[17] Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384-4393. [Link]
[12] BioAssay Systems. (n.d.). Kinase Assay Kit. [Link]
[5] Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5226. [Link]
[18] Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
[19] ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
[20] Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1235-1249. [Link]
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[3] Perin, N., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
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An In-depth Technical Guide to 4-(5-bromo-1H-imidazol-2-yl)pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of halogenated heterocycles and pyridine scaffolds has yielded a rich pipeline of pharmacologically active agents. Within this chemical space, 4-(5-bromo-1H-imidazol-2-yl)pyridine emerges as a molecule of significant interest. Its structure, combining a reactive brominated imidazole core with the versatile coordinating properties of a pyridine ring, presents a unique profile for probing biological systems and developing novel therapeutics. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, predicted physicochemical properties, and potential applications in drug discovery, grounded in the established principles of medicinal chemistry.
Part 1: Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and CAS Number
-
IUPAC Name: this compound
-
CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases, suggesting it may be a novel or non-commercial entity. Researchers synthesizing this compound would be advised to characterize it thoroughly and, if novel, submit it for CAS registration.
Structural Features
The molecule consists of a central imidazole ring substituted at the 2-position with a pyridine-4-yl group and at the 5-position with a bromine atom. The bromine atom significantly influences the electronic properties of the imidazole ring, making the adjacent C4-H proton more acidic and providing a handle for further functionalization through cross-coupling reactions. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, which can be critical for biological target engagement.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is presented in Table 1. These values are computationally derived and serve as a guideline for experimental design, particularly in solubility and formulation studies.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₆BrN₃ | Provides the elemental composition. |
| Molecular Weight | 224.06 g/mol | Influences diffusion and transport properties. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The imidazole N-H group. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the non-protonated imidazole nitrogen. |
Part 2: Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several established methods for constructing 2,5-disubstituted imidazoles. A plausible and efficient retro-synthetic approach is outlined below.
Proposed Synthetic Pathway
A logical synthetic route involves the condensation of pyridine-4-carboximidamide with a suitable α-bromoketone, followed by selective bromination of the resulting imidazole.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(1H-imidazol-2-yl)pyridine
-
To a solution of pyridine-4-carboximidamide hydrochloride (1.0 eq) in ethanol, add a solution of 2-bromo-1,1-diethoxyethane (1.1 eq) and a base such as sodium bicarbonate (2.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1H-imidazol-2-yl)pyridine.
Causality: The use of 2-bromo-1,1-diethoxyethane as a protected form of 2-bromoacetaldehyde prevents self-condensation of the highly reactive aldehyde. The base neutralizes the HCl salt of the amidine and the HBr formed during the cyclization.
Step 2: Synthesis of this compound
-
Dissolve 4-(1H-imidazol-2-yl)pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
Trustworthiness: This protocol is based on well-established imidazole synthesis and halogenation reactions. The progress of each step can be reliably monitored by standard analytical techniques like TLC and LC-MS, ensuring a self-validating system.
Chemical Reactivity and Further Functionalization
The bromine atom on the imidazole ring is a versatile handle for introducing further diversity. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the attachment of aryl, heteroaryl, or alkynyl groups. This opens up avenues for creating libraries of analogues for structure-activity relationship (SAR) studies.[1]
Part 3: Potential Biological and Pharmacological Significance
While no specific biological data for this compound is publicly available, the structural motifs present suggest a high potential for pharmacological activity.
Anticancer Potential
The pyridinyl-imidazole scaffold is a known pharmacophore in oncology.[2] For instance, derivatives of 2-(1H-imidazol-2-yl)pyridine have been investigated as inhibitors of BRAF kinase, a key target in melanoma.[3] The imidazole core is also present in compounds targeting other kinases and pathways crucial for cancer cell proliferation.[4] The bromine substituent can enhance binding affinity through halogen bonding or by providing a vector for further optimization.
Antimicrobial and Antiviral Activity
Imidazole derivatives are known for their broad-spectrum antimicrobial and antifungal activities.[5] The incorporation of a bromine atom has been shown to modulate the biological activity of heterocyclic compounds.[6] Specifically, bromo-substituted imidazoles have demonstrated potent antibacterial effects.[5] Furthermore, some imidazo[4,5-b]pyridine derivatives have shown antiviral activity, for instance, against the respiratory syncytial virus (RSV).[6]
Anti-inflammatory and Other Activities
The imidazole moiety is a core component of many anti-inflammatory drugs. Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[7][8] Additionally, 5-bromo-2-aryl benzimidazole derivatives have been explored as dual inhibitors of α-glucosidase and urease, suggesting potential applications in diabetes and peptic ulcer treatment.[9]
Hypothesized Mechanism of Action
Given the prevalence of the pyridinyl-imidazole scaffold in kinase inhibitors, a plausible mechanism of action for this compound in an anticancer context would be the inhibition of protein kinases. The pyridine and imidazole nitrogens can form key hydrogen bonds within the ATP-binding pocket of a kinase, while the bromophenyl moiety could occupy a hydrophobic pocket.
Caption: Hypothesized binding mode in a kinase active site.
Conclusion
This compound represents a promising, albeit underexplored, scaffold for drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of interesting biological activities, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers looking to synthesize and investigate this and related molecules, paving the way for future discoveries in medicinal chemistry.
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Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... - ResearchGate. Available at: [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]
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5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. Available at: [Link]
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One-pot synthesis of 2-alkyl-4(5)-aryl-1H-imidazoles from 1-aryl-2-bromoethanones, ammonium carbonate and aliphatic carboxylic acids - Beijing Institute of Technology. Available at: [Link]
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Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents - TÜBİTAK Academic Journals. Available at: [Link]
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The Role of Brominated Imidazoles in Modern Chemical Synthesis. Available at: [Link]
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Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed. Available at: [Link]
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Syntheses of 5-bromo-2-aryl benzimidazole derivatives 1–25 - ResearchGate. Available at: [Link]
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The Strategic Importance of 4-Bromo-1H-imidazole in Fine Chemicals. Available at: [Link]
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Review of pharmacological effects of imidazole derivatives. Available at: [Link]
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC - PubMed Central. Available at: [Link]
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5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Available at: [Link]
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5-Bromo-1H-imidazo[4,5-b]pyridine | CAS 28279-52-9 | AMERICAN ELEMENTS ®. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
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An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
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Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed. Available at: [Link]
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(PDF) Review of pharmacological effects of imidazole derivatives - ResearchGate. Available at: [Link]
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5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed. Available at: [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Available at: [Link]
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Whitepaper: A Guide to Initial Synthetic Pathways for Novel 4-(5-Bromo-1H-imidazol-2-yl)pyridine Analogs
Abstract
The 4-(imidazol-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a bromine atom at the C5 position of the imidazole ring offers a versatile handle for further functionalization via cross-coupling chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of two primary retrosynthetic strategies for the synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine and its derivatives. We will explore the rationale behind key strategic decisions, from the initial disconnection to the choice of specific reagents and reaction conditions. This document is intended to serve as a practical and authoritative resource, complete with detailed experimental protocols, mechanistic insights, and workflow visualizations to empower researchers in the field of drug discovery and development.
Introduction and Strategic Overview
The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, makes it a highly valuable component in drug design. When coupled with a pyridine ring, the resulting scaffold presents a unique electronic and structural profile that has been exploited in the development of various therapeutic agents.
The core challenge in synthesizing this compound analogs lies in achieving regiochemical control. The key questions are how to construct the central C-C bond between the two heterocyclic rings and when and how to introduce the bromine atom selectively onto the C5 position of the imidazole. This guide will dissect two divergent, yet complementary, retrosynthetic pathways to address these challenges.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two primary bond disconnections that form the basis of our proposed pathways.
-
Pathway 1: Imidazole Ring Construction on a Pyridine Precursor. This "convergent" approach involves forming the imidazole ring from acyclic precursors onto a pre-functionalized pyridine core.
-
Pathway 2: Cross-Coupling of Pre-formed Heterocycles. This "modular" approach involves synthesizing the 5-bromoimidazole and pyridine moieties separately and then joining them, typically via a palladium-catalyzed cross-coupling reaction.
Each pathway presents distinct advantages and challenges regarding starting material availability, scalability, and regiochemical control, which will be discussed in the subsequent sections.
Pathway 1: Late-Stage Imidazole Ring Synthesis
This strategy focuses on constructing the imidazole ring as one of the final steps. The primary advantage is the potential to leverage well-established imidazole synthesis methods using a common pyridine-containing intermediate. A particularly effective method is the reaction of an amidine with an α-haloketone.
Rationale and Workflow
The synthesis commences with readily available 4-cyanopyridine. This is converted to the corresponding pyridine-4-carboxamidine hydrochloride, which serves as the N-C-N fragment for the imidazole ring. The C-C fragment is supplied by 1,3-dichloro-2-propanone. The subsequent cyclization yields the 4-chloromethyl-substituted imidazole, which is then brominated and de-chloromethylated.
// Nodes Start [label="4-Cyanopyridine", fillcolor="#EA4335"]; Amidine [label="Pyridine-4-carboxamidine\nhydrochloride"]; Cyclization [label="2-(Chloromethyl)-4-(pyridin-4-yl)\n-1H-imidazole"]; Bromination [label="5-Bromo-2-(chloromethyl)-4-\n(pyridin-4-yl)-1H-imidazole"]; Final [label="4-(5-Bromo-1H-imidazol-2-yl)\n-pyridine", fillcolor="#34A853"];
// Edges Start -> Amidine [label="1. EtOH, HCl (g)\n2. NH3, EtOH"]; Amidine -> Cyclization [label="1,3-Dichloro-2-propanone\nNaOAc, EtOH, Reflux"]; Cyclization -> Bromination [label="NBS, DMF"]; Bromination -> Final [label="H2, Pd/C, NaOAc"]; } ` Caption: Workflow for Pathway 1: Late-Stage Imidazole Formation.
Key Considerations and Causality
-
Choice of Imidazole Synthesis: The reaction between an amidine and an α-haloketone is a robust and widely used method for constructing 2,4-disubstituted imidazoles.[2] It provides a direct route to the desired linkage between the pyridine C4 and imidazole C4 positions.
-
Bromination Step: Bromination is performed using N-Bromosuccinimide (NBS). The imidazole ring is electron-rich and undergoes electrophilic substitution readily. The C5 position is generally the most reactive site for electrophilic attack in 2,4-disubstituted imidazoles, leading to high regioselectivity.[3] Performing this step before the final reduction prevents potential side reactions with the pyridine ring under more forcing bromination conditions.
-
Final Reduction: The removal of the chloromethyl group is achieved via catalytic hydrogenation. This is a clean and efficient method that avoids harsh reagents which could compromise the integrity of the heterocyclic core.
Detailed Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)-1H-imidazole
-
Reagent Preparation: To a solution of pyridine-4-carboxamidine hydrochloride (1.0 eq) in absolute ethanol (5 mL/mmol), add sodium acetate (1.1 eq).
-
Reaction Initiation: Add 1,3-dichloro-2-propanone (1.05 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Dichloromethane:Methanol 9:1).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in water and basify to pH ~8-9 with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the title compound.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Pathway 2: Palladium-Catalyzed Cross-Coupling
This strategy offers greater flexibility and modularity, making it highly suitable for generating a library of analogs. The core idea is to synthesize a functionalized 5-bromoimidazole and a functionalized pyridine separately and then couple them using a palladium catalyst. The Suzuki-Miyaura coupling is an ideal candidate reaction due to its high functional group tolerance and proven efficacy in coupling heterocyclic systems.[4]
Rationale and Workflow
This pathway requires the synthesis of a 5-bromo-1H-imidazole-2-boronic acid pinacol ester and a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine). The synthesis of the imidazole-boronic ester starts from 2-amino-1H-imidazole, which is first protected, then brominated, and finally converted to the boronic ester via a Sandmeyer-type reaction followed by borylation.
// Nodes Start [label="1H-Imidazol-2-amine", fillcolor="#EA4335"]; Protected [label="1-(SEM)-Imidazol-2-amine"]; Brominated [label="5-Bromo-1-(SEM)-\nImidazol-2-amine"]; BoronicEster [label="5-Bromo-2-(Bpin)-1-(SEM)\n-imidazole"]; Coupling [shape=ellipse, label="Suzuki-Miyaura\nCoupling", fillcolor="#FBBC05"]; Pyridine [label="4-Bromopyridine", fillcolor="#4285F4"]; CoupledProduct [label="4-(5-Bromo-1-(SEM)-imidazol-\n2-yl)pyridine"]; Final [label="4-(5-Bromo-1H-imidazol-2-yl)\n-pyridine", fillcolor="#34A853"];
// Edges Start -> Protected [label="SEM-Cl, Base"]; Protected -> Brominated [label="NBS, MeCN"]; Brominated -> BoronicEster [label="1. tBuONO, CuBr2\n2. B2pin2, Pd(dppf)Cl2"]; BoronicEster -> Coupling; Pyridine -> Coupling; Coupling -> CoupledProduct; CoupledProduct -> Final [label="TFA or HCl"]; } ` Caption: Workflow for Pathway 2: Modular Suzuki-Miyaura Coupling.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The success of Pathway 2 hinges on the palladium-catalyzed Suzuki-Miyaura reaction. Understanding its mechanism is crucial for troubleshooting and optimization. The generally accepted cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine, forming a Pd(II) complex.
-
Transmetalation: The boronic ester coordinates to the palladium center, and in the presence of a base (which activates the boron species), the organic group is transferred from boron to palladium, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Key Considerations and Causality
-
Protecting Group Strategy: The imidazole N-H is acidic and can interfere with organometallic reactions. The SEM (2-(trimethylsilyl)ethoxymethyl) group is an excellent choice as it is robust to the conditions required for bromination and borylation but can be removed under mild acidic conditions without affecting the final product.[3]
-
Borylation Method: Converting the 2-amino group to a boronic ester is a non-trivial step. A diazotization followed by a copper-catalyzed borylation or a palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) are viable options. The latter is often preferred for its milder conditions and broader substrate scope.
-
Catalyst and Ligand Choice: For the Suzuki coupling, a catalyst system like Pd(dppf)Cl₂ or Pd(PPh₃)₄ is typically effective. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.[5]
-
Modularity: The key strength of this pathway is that by simply swapping the 4-bromopyridine for a different substituted halopyridine or the imidazole boronic ester for an analog, a wide array of final compounds can be synthesized from common intermediates.
Data Summary and Analog Design
The modularity of Pathway 2 allows for the systematic synthesis of analogs. The following table outlines a hypothetical set of target compounds that could be readily synthesized using this approach, highlighting the versatility of the strategy.
| Compound ID | R¹ (on Pyridine) | R² (on Imidazole) | Starting Pyridine | Starting Imidazole Boronate | Predicted Yield Range (%) |
| TGT-001 | H | Br | 4-Bromopyridine | 5-Bromo-2-Bpin-1-SEM-imidazole | 65-80% |
| TGT-002 | 2-MeO | Br | 4-Bromo-2-methoxypyridine | 5-Bromo-2-Bpin-1-SEM-imidazole | 60-75% |
| TGT-003 | 3-F | Br | 4-Bromo-3-fluoropyridine | 5-Bromo-2-Bpin-1-SEM-imidazole | 70-85% |
| TGT-004 | H | Cl | 4-Bromopyridine | 5-Chloro-2-Bpin-1-SEM-imidazole | 65-80% |
| TGT-005 | H | I | 4-Bromopyridine | 5-Iodo-2-Bpin-1-SEM-imidazole | 55-70% |
Conclusion
This guide has detailed two robust and strategically distinct pathways for the synthesis of this compound analogs.
-
Pathway 1 (Late-Stage Imidazole Formation) is a convergent route that is effective for producing the specific parent scaffold. Its strength lies in its linear, step-wise construction.
-
Pathway 2 (Palladium-Catalyzed Cross-Coupling) offers superior modularity and flexibility, making it the preferred strategy for generating libraries of analogs for medicinal chemistry programs. The use of a protecting group and the well-defined Suzuki-Miyaura coupling provides excellent control over regiochemistry.
The choice between these pathways will depend on the specific goals of the research program, including the desired scale, the need for analog libraries, and the availability of starting materials. Both routes are grounded in well-established, reliable chemical transformations and provide a solid foundation for the exploration of this important chemical space.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
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World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2021). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
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Taylor & Francis Online. (2023). Imidazole derivatives synthesis: exploring different methods. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]
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NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
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TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imi. Retrieved from [Link]
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ACS Publications. (2023). Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries. Retrieved from [Link]
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ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]
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SpringerLink. (2023). A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. Retrieved from [Link]
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Taylor & Francis Online. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
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TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]
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Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Wallach method for synthesis of imidazole. Retrieved from [Link]
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RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
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Jetir.org. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from [Link]
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CSIRO Publishing. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Retrieved from [Link]
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National Institutes of Health (NIH). (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Retrieved from [Link]
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ACS Publications. (1977). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Retrieved from [Link]
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ResearchGate. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
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PubMed. (2014). C-C coupling of N-heterocycles at the fac-Re(CO)(3) fragment: synthesis of pyridylimidazole and bipyridine ligands. Retrieved from [Link]
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Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of imidazole heterocycles containing pyridine moieties using a metal- and base-free protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]
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Autechaux. (2024). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]
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PubMed Central (PMC). (2014). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. Retrieved from [Link]
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ACS Publications. (2001). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids. Retrieved from [Link]
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ACS Publications. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]
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MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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Methodological & Application
Method for synthesizing 4-(5-bromo-1H-imidazol-2-yl)pyridine derivatives
Application Note & Protocol Guide
Topic: A Comprehensive Guide to the Synthesis and Functionalization of 4-(5-bromo-1H-imidazol-2-yl)pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-(imidazol-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules. The strategic introduction of a bromine atom at the C5 position of the imidazole ring provides a versatile synthetic handle for diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed, two-part protocol covering the synthesis of the core intermediate, this compound, and its subsequent functionalization into a diverse set of derivatives using modern palladium-catalyzed cross-coupling reactions. We offer expert insights into reaction mechanisms, optimization strategies, and the rationale behind procedural choices to ensure reproducible and efficient synthesis.
Introduction
Fused imidazopyridine systems and their analogues are of significant interest due to their structural resemblance to purines, allowing them to interact with a wide range of biological targets.[1] The this compound core is particularly valuable; the pyridine and imidazole rings provide key hydrogen bonding and aromatic interaction points, while the bromine atom serves as a linchpin for introducing molecular complexity. Direct functionalization of this bromo-heterocycle using transition metal-catalyzed cross-coupling reactions is an indispensable tool for modern organic synthesis, allowing for the construction of C-C and C-heteroatom bonds under mild conditions.[2]
This document details a robust synthetic strategy, beginning with the construction of the 2-(pyridin-4-yl)-1H-imidazole precursor, followed by a regioselective bromination to yield the target 5-bromo isomer. The second part focuses on leveraging this key intermediate in three high-utility cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is achieved in a two-step sequence. First, the 2-(pyridin-4-yl)-1H-imidazole intermediate is prepared via a condensation reaction. Second, a regioselective bromination is performed to install the bromine atom at the desired C5 position of the imidazole ring.
Workflow for Core Scaffold Synthesis
Caption: Synthetic workflow for the two-step preparation of the core scaffold.
Protocol 1.1: Synthesis of 2-(Pyridin-4-yl)-1H-imidazole
This procedure utilizes a variation of the Radziszewski imidazole synthesis, which involves the condensation of an aldehyde, a 1,2-dicarbonyl compound, and ammonia.
Rationale: This method is highly efficient for constructing 2-substituted imidazoles from commercially available starting materials. The use of aqueous ammonium hydroxide serves as both the ammonia source and a basic medium.
| Reagent | M.W. | Amount | Moles (equiv) |
| Pyridine-4-carbaldehyde | 107.11 | 10.7 g | 100 mmol (1.0) |
| Glyoxal (40% in H₂O) | 58.04 | 15.1 g | 104 mmol (1.04) |
| Ammonium Hydroxide (28%) | 35.04 | 60 mL | ~500 mmol (5.0) |
| Ethanol | 46.07 | 150 mL | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask, add pyridine-4-carbaldehyde (1.0 eq) and ethanol (150 mL). Stir until fully dissolved.
-
Add the 40% aqueous solution of glyoxal (1.04 eq) to the flask, followed by the ammonium hydroxide solution (5.0 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.
-
Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration, washing with cold water (2 x 30 mL) and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-(pyridin-4-yl)-1H-imidazole as an off-white to pale yellow powder.
-
Expected Yield: 80-90%.
-
Characterization: The product identity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 1.2: Regioselective Bromination to this compound
Rationale: The direct bromination of 2-phenyl-1H-imidazole often yields a mixture of 4-bromo, 5-bromo, and 4,5-dibromo isomers due to the similar electron densities at the C4 and C5 positions.[3] To achieve high regioselectivity for the C5 position, the reaction conditions must be carefully controlled. Using a stoichiometric amount of N-Bromosuccinimide (NBS) as a mild brominating agent in a polar aprotic solvent like DMF at low temperatures favors mono-bromination and can improve selectivity.[3] The slightly increased steric hindrance at C4 due to the adjacent pyridine ring may further direct the incoming electrophile to the C5 position.
| Reagent | M.W. | Amount | Moles (equiv) |
| 2-(Pyridin-4-yl)-1H-imidazole | 145.16 | 14.5 g | 100 mmol (1.0) |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 105 mmol (1.05) |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Step-by-Step Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-(pyridin-4-yl)-1H-imidazole (1.0 eq) in anhydrous DMF (200 mL).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add NBS (1.05 eq) to the cooled solution portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water (800 mL) with stirring. A precipitate will form.
-
Stir the suspension for 30 minutes in the ice bath, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and succinimide.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Expected Yield: 70-85%.
-
Characterization: The structure and regiochemistry should be confirmed by ¹H NMR, ¹³C NMR, and NOE experiments if necessary to distinguish between the C4 and C5 bromo isomers.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The C-Br bond at the C5 position of the imidazole ring is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the modular construction of diverse chemical libraries from a single, common intermediate.
Overview of Cross-Coupling Strategies
Caption: Derivatization of the core scaffold via three distinct cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Mechanistic Insight: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide, forming a Pd(II) species; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[5] The presence of a base is crucial for activating the boronic acid to facilitate transmetalation.[6]
General Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%). An efficient protocol for coupling unprotected haloimidazoles has been reported using PdCl₂(dppf).[2][7]
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
| Example Coupling Partner | Catalyst System | Base | Yield Range |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 80-90% |
| 3-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 75-85% |
Protocol 2.2: Buchwald-Hartwig Amination (C-N Bond Formation)
Mechanistic Insight: This reaction provides a powerful method for forming aryl C-N bonds.[8] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of Pd(0) to the aryl bromide.[9] The key difference is the subsequent step where a deprotonated amine (amide) displaces the halide on the palladium center, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) being essential for promoting the reductive elimination step, especially for less reactive amines.[11]
General Protocol:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos or BrettPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Add the desired primary or secondary amine (1.2 eq).
-
Seal the tube, remove it from the glovebox, and add a degassed anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Example Coupling Partner | Ligand | Base | Yield Range |
| Morpholine | Xantphos | NaOt-Bu | 80-95% |
| Aniline | BrettPhos | K₃PO₄ | 70-85% |
| Benzylamine | BINAP | Cs₂CO₃ | 75-90% |
Protocol 2.3: Sonogashira Coupling (C-C Alkyne Formation)
Mechanistic Insight: The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] It uniquely employs a dual catalytic system.[13] The palladium cycle mirrors that of other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[14] This species then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final reductive elimination step.[15]
General Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-3 mol%), and a copper co-catalyst, copper(I) iodide (CuI, 4-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent, typically THF or DMF, followed by a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.3 eq) via syringe.
-
Stir the reaction at room temperature to 60 °C for 3-12 hours until completion is indicated by TLC or LC-MS.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Example Coupling Partner | Base | Temperature | Yield Range |
| Phenylacetylene | TEA | Room Temp. | 85-95% |
| Trimethylsilylacetylene | DIPEA | 50 °C | 90-98% |
| Propargyl alcohol | TEA | Room Temp. | 75-85% |
Conclusion
This guide provides robust and reproducible protocols for the synthesis of this compound and its subsequent conversion into diverse libraries of C-C and C-N coupled derivatives. By understanding the rationale behind each synthetic step and the mechanisms of the key cross-coupling reactions, researchers can confidently apply and adapt these methods to accelerate drug discovery and materials science programs. The strategic use of this bromo-imidazole intermediate offers a modular and efficient approach to exploring the chemical space around the valuable 4-(imidazol-2-yl)pyridine pharmacophore.
References
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-
ResearchGate. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
PubMed Central. (2020). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available at: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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PubMed Central. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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-
PubMed Central. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
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National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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-
ResearchGate. (2015). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]
-
Royal Society of Chemistry. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available at: [Link]
-
Semantic Scholar. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
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-
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-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
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MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Available at: [Link]
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-
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-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available at: [Link]
-
MDPI. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Available at: [Link]
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YouTube. (2019). Sonogashira coupling. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Available at: [Link]
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PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Available at: [Link]
-
PubMed Central. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Thieme. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
- Google Patents. (2019). Bromination of pyridine derivatives.
-
PubMed Central. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available at: [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]
-
Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -. Available at: [Link]
-
ResearchGate. (2007). Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. Available at: [Link]
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Molecular Docking Procedures for 4-(5-bromo-1H-imidazol-2-yl)pyridine with Target Proteins
An Application Note and Protocol for Drug Development Professionals
Foundational Principles: The 'Why' of Molecular Docking
Before delving into the protocol, it is essential to understand the core principles that govern molecular docking. The primary objective is to predict the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[1][2] This process is guided by two fundamental components:
-
Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the protein. It systematically generates a multitude of possible binding poses.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex.[3] Poses with lower, more negative scores are predicted to be more stable and thus more favorable.[4][5]
This computational "handshake" allows us to screen large libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the structural basis of a molecule's activity, thereby accelerating the drug discovery pipeline.[3][6]
Workflow Overview: A Roadmap to Successful Docking
A well-defined workflow is critical for obtaining reliable and reproducible docking results. The entire process, from data acquisition to final analysis, can be visualized as a sequential pipeline.
Caption: High-level workflow for the molecular docking protocol.
Essential Toolkit: Software and Resources
This protocol is designed around freely available and widely adopted software in the academic research community, ensuring accessibility and robust community support.
| Tool/Resource | Purpose | Recommended Software |
| Protein Structure | 3D coordinates of the target protein | RCSB Protein Data Bank (PDB) |
| Ligand Structure | 3D coordinates of the small molecule | PubChem Database |
| Preparation & Visualization | Cleaning structures, adding hydrogens, visualization | UCSF Chimera, PyMOL[7][8][9] |
| Docking Engine | Ligand-protein docking simulation | AutoDock Vina[1][10] |
| File Preparation | Creating PDBQT files for AutoDock Vina | AutoDock Tools (MGLTools 1.5.7) |
Detailed Experimental Protocol
This section provides a granular, step-by-step methodology. For this protocol, we will use Human Carbonic Anhydrase II (PDB ID: 1BNN) as an exemplary target, as it is a well-characterized enzyme and a known target for imidazole-containing inhibitors.
Step 1: Ligand Preparation
The goal of this step is to convert the 2D or 3D structure of the ligand into a format suitable for docking, with correct atom types, charges, and defined flexibility.
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Format Conversion: Docking software often requires specific file formats. Use a tool like OpenBabel to convert the initial SDF file to a PDB file.
-
Load into AutoDock Tools (ADT):
-
Start ADT.
-
Navigate to Ligand -> Input -> Open and select the ligand's PDB file.
-
-
Assign Charges and Define Rotatability:
-
The software must know the partial charge on each atom to calculate electrostatic interactions. Navigate to Ligand -> Torsion Tree -> Detect Root.
-
Then go to Ligand -> Output -> Save as PDBQT. This process automatically calculates Gasteiger charges, merges non-polar hydrogens, and defines rotatable bonds, saving the file as ligand.pdbqt.[11] The number of rotatable bonds directly impacts the conformational search space; for a small molecule like this, allowing all non-terminal single bonds to rotate is appropriate.
-
Step 2: Receptor Preparation
This crucial step involves "cleaning" the crystal structure of the protein to remove extraneous molecules and prepare it for the simulation.[12][13]
-
Download Receptor Structure: Fetch the PDB file for Carbonic Anhydrase II (PDB ID: 1BNN) directly into UCSF Chimera or download it from the RCSB PDB website.
-
Clean the Structure:
-
The PDB file contains the protein, a co-crystallized inhibitor, and numerous water molecules. For our purpose, we must remove the existing inhibitor and the water.
-
In Chimera, this can be done using the command delete :HOH to remove water. The original ligand can be selected and deleted manually.
-
Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (in which case more advanced techniques are needed). Removing the original ligand clears the binding site for our new compound.
-
-
Prepare for Docking using Dock Prep:
-
In Chimera, use the Tools -> Surface/Binding Analysis -> Dock Prep tool.[13][14]
-
This powerful tool automates several key steps:
-
It adds hydrogens to the protein, as they are typically not resolved in X-ray crystal structures.
-
It calculates and assigns partial charges (e.g., AMBER ff14SB) to the protein atoms, which is essential for the scoring function.
-
It repairs incomplete side chains if any are present.
-
-
Save the prepared receptor as a Mol2 file.
-
-
Convert to PDBQT Format:
-
Open the prepared receptor Mol2 file in AutoDock Tools.
-
Navigate to Grid -> Macromolecule -> Choose... and select the protein.
-
Save the file in PDBQT format (receptor.pdbqt). ADT will add Kollman charges and merge non-polar hydrogens.[15]
-
Step 3: Grid Box Generation (Defining the Battlefield)
We must explicitly tell the docking program where to perform its search. This is done by defining a 3D grid box around the active site.[16][17][18]
-
Identify the Active Site: The most reliable way to define the binding pocket is to use the location of the co-crystallized ligand from the original PDB file. In 1BNN, the original inhibitor sits in a deep cleft centered around the catalytic zinc ion.
-
Set Grid Box in ADT:
-
In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box....
-
A box will appear around the protein. You can adjust its center and dimensions.
-
Center the box on the known active site. For 1BNN, a good starting point for the center coordinates (in Angstroms) would be X: 14, Y: 24, Z: 29.
-
Adjust the dimensions (e.g., 22 x 22 x 22 Å) to ensure the box is large enough to accommodate the ligand and allow it to rotate freely, but not so large that it becomes computationally inefficient.[19]
-
Save the grid parameters by going to File -> Close saving current. Note down the center and size coordinates.
-
Step 4: Executing the AutoDock Vina Simulation
Vina uses a simple text file to define all the parameters for the docking run.
-
Create a Configuration File: Create a text file named conf.txt and add the following, replacing the coordinates with those from the previous step.
-
Understanding the Parameters:
| Parameter | Description |
| receptor | The prepared protein file. |
| ligand | The prepared ligand file. |
| out | The output file that will contain the docked poses and scores. |
| center_x, y, z | The coordinates for the center of the grid box.[20] |
| size_x, y, z | The dimensions of the grid box in Angstroms.[20] |
| exhaustiveness | Controls the computational effort of the search. Higher values increase accuracy but also run time. A value of 8 is a good default. |
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command: vina --config conf.txt --log docking_log.txt
Analysis and Interpretation of Results
This is the most critical phase, where raw output is translated into scientific insight.[4]
-
Examine the Log File: The docking_log.txt file contains a table of the top predicted binding poses (usually 9 by default), ranked by their binding affinity in kcal/mol.
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -8.5 0.000 0.000 2 -8.2 1.852 2.431 3 -7.9 2.105 3.578 Lower (more negative) binding affinity values suggest stronger binding.[4] -
Visualize Docked Poses:
-
Open PyMOL or Chimera.
-
Load the receptor.pdbqt file.
-
Load the docking_results.pdbqt output file. This file contains multiple models, one for each predicted pose. You can cycle through them to see the different binding orientations.
-
The top-ranked pose (Mode 1) is generally the most important one to analyze.
-
-
Analyze Protein-Ligand Interactions:
-
Focus on the top-ranked pose. Display the protein in a cartoon or surface representation and the ligand as sticks.
-
Identify key interactions that stabilize the complex. In PyMOL, you can use the Action -> preset -> ligand sites -> cartoon or find -> polar contacts -> to any atoms to highlight interactions.
-
Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Interactions between non-polar groups.
-
Pi-Stacking: Interactions between aromatic rings.
-
Coordination (if applicable): In this case, interaction with the active site Zinc ion is a key feature for Carbonic Anhydrase inhibitors.
-
-
Visualizing Key Interactions
A 2D interaction diagram provides a clear summary of the binding mode.
Caption: Predicted interactions of the ligand in the active site.
Protocol Validation: Ensuring Trustworthiness
A critical step for validating any docking protocol is redocking .[4] This involves taking the co-crystallized ligand that was originally in the PDB structure, removing it, and then docking it back into the protein using the exact same protocol.
The success of redocking is measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the protocol is capable of accurately reproducing the experimentally observed binding mode.[4] This step is paramount for establishing confidence in the results obtained for novel ligands.
References
- A Comprehensive Review on Molecular Docking in Drug Discovery. Vertex AI Search.
- How to interprete and analyze molecular docking results?
- Molecular Docking Tutorial. (PDF).
- Molecular Docking Experiments. Chemistry LibreTexts.
- A Review On Molecular Docking And Its Applic
- A Review on Molecular Docking. International Journal of Pharmaceutical Sciences.
- A Beginner's Guide to Molecular Docking! YouTube.
- Step-by-Step Tutorial on Molecular Docking. Omics tutorials.
- Molecular Docking Results Analysis and Accuracy Improvement.
- How does one prepare proteins for molecular docking? Quora.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
- The Art and Science of Molecular Docking. Annual Reviews.
- Tutorial – AutoDock Vina. The Scripps Research Institute.
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central.
- Preparing the protein and ligand for docking. UCSF Chimera.
- Tutorial: Prepping Molecules. UCSF DOCK.
- Introduction to in silico docking. EMBL-EBI.
- Tutorial: Gener
- Analysis of Docking results by Autodock. YouTube.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
- How I can analyze and present docking results?
- Basic docking.
- LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub.
- Visualizing protein-protein docking using PyMOL. Medium.
- Vina Docking Tutorial. Eagon Research Group.
- The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research.
- Preparing the protein and ligand for docking. ScotChem.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube.
- How to generate Autodock Grid Box?
- Visualization of Molecular Docking result by PyMOL. YouTube.
- Generating grid box for Docking using Vina. YouTube.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
- Visualization Molecular Docking using PyMol or LigPlot.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. YouTube.
- Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
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- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
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- 14. scotchem.ac.uk [scotchem.ac.uk]
- 15. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 16. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. GitHub - RyanZR/LaBOX: LaBOX: A Grid Box Calculation Tool for Molecular Docking [github.com]
- 20. eagonlab.github.io [eagonlab.github.io]
In vitro experimental design using 4-(5-bromo-1H-imidazol-2-yl)pyridine
An In-Depth Guide to the In Vitro Application of 4-(5-bromo-1H-imidazol-2-yl)pyridine (SB-431542): Experimental Design and Protocols
Introduction: Understanding this compound
This compound, widely known in the scientific community as SB-431542, is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] Developed by GlaxoSmithKline, this compound has become an indispensable tool in cell biology, stem cell research, and oncology.[3] Its utility stems from its specific mechanism of action: it competitively inhibits the ATP-binding site of the TGF-β type I receptors, primarily the Activin Receptor-Like Kinase 5 (ALK5), and also ALK4 and ALK7.[1][2] This targeted inhibition prevents the phosphorylation and subsequent activation of the downstream mediators Smad2 and Smad3, effectively blocking the canonical TGF-β signaling cascade.[2][4]
The TGF-β superfamily plays a critical, often paradoxical, role in cellular regulation. It can act as a tumor suppressor in the early stages of cancer by inhibiting cell proliferation and inducing apoptosis.[5][6] However, in advanced cancers, TGF-β signaling can promote tumor progression by stimulating cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[5] Furthermore, this pathway is fundamental in stem cell biology, where it governs decisions of self-renewal versus differentiation.[2] The ability of SB-431542 to precisely modulate this pathway makes it a powerful agent for dissecting these complex biological processes in an in vitro setting.
This guide provides a comprehensive framework for designing and executing in vitro experiments using this compound, offering detailed protocols, the rationale behind experimental choices, and methods for data interpretation.
Core Concepts in Experimental Design
Before embarking on specific protocols, it is crucial to establish a clear experimental strategy. The design of your study will be dictated by the specific scientific question you aim to answer.
-
Defining the Research Question: Are you confirming the compound's inhibitory activity, determining its potency (IC50), investigating its impact on downstream signaling, or assessing its effect on a cellular phenotype like proliferation, migration, or differentiation? A well-defined question will guide your choice of assays and cell models.
-
Cell Model Selection: The choice of cell line is paramount. For cancer studies, select lines where the TGF-β pathway is known to be active and relevant to the disease pathology (e.g., A549 lung adenocarcinoma cells for migration studies[5]). For stem cell applications, human or mouse pluripotent stem cells (PSCs) or specific progenitor cells are appropriate.[1][2] Ensure the cell line expresses the target receptors (ALK4/5/7).
-
Compound Preparation and Handling: SB-431542 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. It is critical to include a vehicle control (DMSO-treated cells) in all experiments to account for any effects of the solvent itself.
Visualizing the TGF-β Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TGF-β/Smad signaling pathway and highlights the specific point of intervention for this compound.
Caption: Canonical TGF-β/Smad signaling pathway and the inhibitory action of SB-431542.
Part 1: Protocols for Target Engagement and Pathway Inhibition
This section provides protocols to confirm that this compound engages its target and inhibits the downstream signaling cascade.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro studies using SB-431542.
Protocol 1: Western Blot for Phospho-Smad2 Inhibition
This is the most direct cellular assay to confirm the mechanism of action of SB-431542. It measures the level of phosphorylated Smad2 (p-Smad2), the immediate downstream target of ALK5.
Objective: To qualitatively and quantitatively assess the inhibition of TGF-β-induced Smad2 phosphorylation.
Materials:
-
Selected cell line (e.g., HaCaT, A549, HepG2)
-
Complete culture medium
-
Recombinant Human TGF-β1
-
This compound (SB-431542)
-
DMSO (Vehicle)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Phospho-Smad2 (Ser465/467), Rabbit anti-Total Smad2, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are attached and appropriately confluent, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours. This reduces basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells by adding SB-431542 (e.g., at concentrations of 0.1, 1, and 10 µM) or vehicle (DMSO) to the culture medium. Incubate for 1-2 hours. The rationale for pre-treatment is to allow the inhibitor to enter the cells and bind to its target before the pathway is stimulated.
-
TGF-β1 Stimulation: Add TGF-β1 ligand (e.g., 5 ng/mL final concentration) to all wells except the unstimulated control. Incubate for 30-60 minutes. This time frame is typically sufficient to see a robust p-Smad2 signal.
-
Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (anti-p-Smad2, anti-Total Smad2, and anti-β-actin) overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Expected Outcome: A strong p-Smad2 band will be visible in the TGF-β1 stimulated, vehicle-treated sample. This band will show a dose-dependent decrease in intensity in the SB-431542 pre-treated samples. Total Smad2 and β-actin levels should remain constant across all lanes.
Protocol 2: TGF-β-Responsive Luciferase Reporter Assay
This functional assay measures the transcriptional activity of the Smad complex, providing a quantitative readout of the entire pathway's integrity from the receptor to the nucleus.
Objective: To quantify the inhibitory effect of SB-431542 on TGF-β-induced transcriptional activity.
Materials:
-
Cell line amenable to transfection (e.g., HEK293T, A549)
-
Smad-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc, which contains repeats of the Smad-binding element)
-
Control plasmid for normalization (e.g., a Renilla luciferase plasmid like pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Reagents from Protocol 1 (TGF-β1, SB-431542, DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells in a 24- or 48-well plate with the Smad-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid. Allow cells to recover and express the plasmids for 24 hours.
-
Pre-treatment and Stimulation: Pre-treat the transfected cells with a dose range of SB-431542 or vehicle for 1-2 hours.
-
Induction: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours. A longer incubation is required to allow for transcription and translation of the luciferase enzyme.
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in each sample using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity to the Renilla luciferase activity (Firefly/Renilla ratio).
-
Express the data as a fold change relative to the unstimulated, vehicle-treated control.
-
Plot the normalized luciferase activity against the log concentration of SB-431542 and fit a dose-response curve to calculate the IC50 value.
-
Expected Outcome: TGF-β1 stimulation should induce a multi-fold increase in normalized luciferase activity. Treatment with SB-431542 should inhibit this induction in a dose-dependent manner.
| Parameter | Description | Typical Assay | Example IC50 Range |
| Target Engagement | Direct inhibition of ALK5 kinase activity. | In Vitro Kinase Assay | 50-150 nM[1] |
| Pathway Inhibition | Inhibition of Smad2/3 phosphorylation in cells. | Western Blot (p-Smad2/3) | 100-500 nM |
| Functional Output | Inhibition of Smad-dependent gene transcription. | (CAGA)12-Luciferase Reporter | 100-500 nM |
Part 2: Protocols for Assessing Cellular Phenotypes
These assays investigate the downstream biological consequences of TGF-β pathway inhibition by SB-431542.
Protocol 3: Cell Migration (Wound Healing/Scratch) Assay
TGF-β is a potent inducer of migration in many cancer cell types. This assay provides a straightforward method to assess the impact of SB-431542 on this process.
Objective: To visually and quantitatively assess the effect of SB-431542 on TGF-β-induced cell migration.
Materials:
-
Migratory cell line (e.g., A549, MDA-MB-231)
-
Reagents from Protocol 1
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with an imaging system
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 12- or 24-well plate and grow them to 95-100% confluency.
-
Create the "Wound": Using a sterile pipette tip, make a straight scratch through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh low-serum medium containing TGF-β1 (e.g., 5 ng/mL) along with different concentrations of SB-431542 or vehicle. Include a control with neither TGF-β1 nor inhibitor.
-
Image Acquisition: Immediately after treatment, acquire an image of the scratch in each well (this is the 0-hour time point). Place the plate back in the incubator.
-
Time-Course Imaging: Acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch or the cell-free area at each time point for all conditions. Calculate the percentage of wound closure relative to the 0-hour time point.
Expected Outcome: In the vehicle-treated wells, TGF-β1 should stimulate cells to migrate and close the wound over time. SB-431542 should significantly and dose-dependently inhibit this wound closure.[5]
Protocol 4: Maintenance of Pluripotency in Embryonic Stem Cells
SB-431542 is known to inhibit the spontaneous differentiation of mouse embryonic stem cells (mESCs) by blocking autocrine TGF-β/Activin signaling.[2]
Objective: To assess the ability of SB-431542 to maintain the undifferentiated state of mESCs.
Materials:
-
Mouse embryonic stem cells (e.g., E14, R1)
-
mESC culture medium (e.g., DMEM, 15% FBS, non-essential amino acids, L-glutamine, β-mercaptoethanol)
-
Leukemia Inhibitory Factor (LIF)
-
SB-431542
-
Alkaline Phosphatase (AP) Live Stain or kit for AP staining after fixation
-
Antibodies for immunofluorescence (e.g., anti-Oct4, anti-Nanog)
Procedure:
-
Cell Culture: Culture mESCs on gelatin-coated plates in standard mESC medium containing LIF.
-
Experimental Setup: Passage the cells and plate them in medium with LIF, and in parallel, plate them in medium without LIF but supplemented with SB-431542 (e.g., 10 µM). As a control, plate cells in medium without either LIF or SB-431542.
-
Culture for Several Passages: Culture the cells for 3-5 days (or several passages), observing the morphology daily. Undifferentiated mESCs grow in compact, dome-shaped colonies, while differentiated cells appear flattened and spread out.
-
Assess Pluripotency:
-
Alkaline Phosphatase Staining: AP is a marker of pluripotency. Perform AP staining on the colonies according to the manufacturer's protocol. Undifferentiated colonies will stain bright red/purple.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for key pluripotency transcription factors like Oct4 and Nanog.
-
-
Data Analysis: Quantify the percentage of AP-positive or Oct4/Nanog-positive colonies in each condition.
Expected Outcome: Cells cultured with LIF should remain undifferentiated. Cells cultured without LIF or SB-431542 will show significant differentiation. Cells cultured with SB-431542 (but without LIF) should largely maintain their undifferentiated morphology and marker expression, demonstrating that TGF-β pathway inhibition can help sustain pluripotency.[2]
Assessing Specificity
While SB-431542 is highly selective for ALK4/5/7, it is good practice to confirm its specificity in your system.[1] A key control is to test its effect on the related BMP signaling pathway, which signals through ALK2/3/6 and phosphorylation of Smad1/5/8.
-
Counter-Screening Assay (Western Blot): Perform a Western blot similar to Protocol 1, but stimulate cells with a BMP ligand (e.g., BMP4) and probe with an anti-Phospho-Smad1/5/8 antibody. SB-431542 should not inhibit BMP-induced Smad1/5/8 phosphorylation.[1]
Conclusion
This compound (SB-431542) is a cornerstone tool for the in vitro study of TGF-β signaling. Its high selectivity provides a reliable method for interrogating the pathway's role in diverse biological contexts. By employing a logical workflow—from confirming on-target pathway inhibition with biochemical assays to evaluating the resulting changes in cellular behavior with phenotypic assays—researchers can generate robust and meaningful data. The protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to effectively harness the power of this specific inhibitor in their research endeavors.
References
-
Ni, S., et al. (2014). Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation. PubMed. [Link]
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Wikipedia. (2023). SB-431542. [Link]
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Anders, R. A., & Leof, E. B. (2000). In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition. Methods in Molecular Biology. [Link]
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Siddiqui, M. A., et al. (2005). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. NIH National Cancer Institute. [Link]
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Edens, M., & Leof, E. B. (2000). In vitro assays for measuring TGF-beta growth stimulation and inhibition. PubMed. [Link]
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Kim, J., et al. (2011). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science. [Link]
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ResearchGate. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation. [Link]
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Cuadrado, A., & Nebreda, A. R. (2010). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cell Research. [Link]
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Assay Genie. p38 MAPK Signaling Review. [Link]
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Feng, J., et al. (2019). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. [Link]
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Hinck, A. P. Development of novel small molecule TGF-beta inhibitors. Hinck Lab. [Link]
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ResearchGate. Mechanisms and examples of TGF-β β signaling inhibitors being explored... [Link]
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Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica. [Link]
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Liu, C., et al. (2024). The Role and Mechanism of the cGAS–STING/NLRP3 Signaling Axis-Regulated p38 MAPK/NF–κB Pathway in Manganese-Induced Tau Aggregation-Mediated Neurotoxicity. Environment & Health. [Link]
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El-Damasy, D. A., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
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Guide to the Safe Handling, Storage, and Disposal of 4-(5-bromo-1H-imidazol-2-yl)pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(5-bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science, valued as a versatile synthetic building block.[1][2] Its structure, combining pyridine and bromo-imidazole moieties, necessitates specific protocols for handling, storage, and disposal to ensure personnel safety and environmental compliance. This guide provides a comprehensive framework for researchers, chemists, and laboratory professionals, grounded in an understanding of the compound's anticipated chemical properties and associated hazards. The protocols herein are synthesized from established best practices for handling halogenated aromatic heterocycles.[3][4][5]
Compound Profile and Hazard Assessment
This compound is a solid, aromatic compound.[] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust hazard assessment can be constructed by analyzing its constituent functional groups: the pyridine ring, the imidazole ring, and the bromine substituent.
-
Pyridine Moiety: Pyridine and its derivatives are typically flammable, volatile, and known for a strong, unpleasant odor.[3][7] They can be harmful if inhaled, swallowed, or absorbed through the skin, often causing irritation to the skin, eyes, and respiratory system.[4][8][9]
-
Bromo-Imidazole Moiety: Imidazole itself is a water-soluble, amphoteric compound.[10][11][12][13] The presence of a bromine atom classifies the molecule as a halogenated organic compound. Halogenated aromatics warrant careful handling due to potential toxicity and persistence.[5] Brominated compounds may emit corrosive fumes, particularly during combustion.[14]
Based on this composite structure, this compound should be treated as a substance that is potentially harmful if ingested, inhaled, or brought into contact with skin, and as a skin and eye irritant.[15][16][17]
Physicochemical and Safety Data
The following table summarizes the known and inferred properties of the compound and its structural relatives.
| Property | Value / Information | Rationale & Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₆BrN₃ | Derived from structure. |
| Appearance | Solid | [] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant. | Inferred from pyridine and bromo-imidazole analogs.[16][17][18] |
| Incompatible Materials | Strong oxidizing agents. | Common incompatibility for nitrogen heterocycles.[16] |
| Storage Temperature | Room Temperature, in a cool, dry place. | Standard for stable solid reagents.[3][7][14] |
| Waste Classification | Halogenated Organic Waste | Due to the bromine atom.[5] |
Safe Handling and Personal Protective Equipment (PPE)
Safe handling is predicated on minimizing all routes of exposure. Adherence to the following engineering controls and PPE is mandatory.
Engineering Controls
All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed within a certified chemical fume hood.[3][7] The fume hood provides essential ventilation to prevent the inhalation of any fine dust particles or potential vapors. Ensure that the sash is maintained at the lowest practical height. An eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a barrier between the researcher and the chemical.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex. | Provides robust chemical resistance against pyridine and its derivatives.[3][4] |
| Eye/Face Protection | Chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particulates.[4][8] |
| Skin/Body Protection | Chemical-resistant lab coat. | Protects against skin contact and contamination of personal clothing.[5][7] |
| Respiratory | Not required if handled in a fume hood. | A properly functioning fume hood provides adequate respiratory protection.[4] |
Diagram: Standard Laboratory Workflow
The following diagram illustrates the standard workflow for handling the compound from receipt to disposal, emphasizing the points at which specific controls are critical.
Caption: Workflow for this compound.
Experimental Protocols
Protocol 3.1: Weighing and Preparing a Stock Solution
-
Preparation: Before starting, ensure your chemical fume hood is operational and the work surface is clean. Don appropriate PPE (lab coat, nitrile gloves, safety goggles).
-
Tare Balance: Place a clean, dry weighing vessel (e.g., glass vial) on an analytical balance and tare the weight.
-
Aliquot Compound: Using a clean spatula, carefully transfer the desired amount of solid this compound into the tared vessel. Avoid generating dust.[14] Close the primary container immediately after removing the material.
-
Record Mass: Record the final mass.
-
Dissolution: Add the desired solvent to the vessel containing the compound. If necessary, cap the vessel and mix via gentle swirling, sonication, or vortexing until the solid is fully dissolved.
-
Labeling: Clearly label the vessel containing the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Cleanup: Clean the spatula and any affected surfaces thoroughly. Dispose of any contaminated wipes or weighing paper in the designated halogenated solid waste container.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Containers: Store the compound in its original, tightly sealed container.[3][14] If repackaging is necessary, use a container made of compatible material, such as amber glass, to protect from light.
-
Conditions: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7] Keep the container away from sources of ignition, heat, and direct sunlight.[8][9]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and other incompatible materials.[16]
Spill Management and Exposure Response
Accidents can happen, and a clear response plan is essential.
Spill Cleanup Protocol
This protocol applies to minor spills (a few grams of solid or a few milliliters of solution) within a chemical fume hood.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Contain Spill: If a liquid, contain the spill using an inert absorbent material like vermiculite or sand.[7]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material into a designated waste container.[14] Avoid raising dust. For an absorbed liquid spill, use non-sparking tools to scoop the absorbent material into a sealable container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: Place all cleanup materials (absorbent, gloves, wipes) into a sealed, clearly labeled container for halogenated organic waste.[5]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
First Aid and Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][15][17]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][16]
Disposal Protocol
As a brominated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Collection
-
Identify Waste Stream: Classify all waste containing this compound (unreacted material, contaminated solutions, cleanup debris) as Halogenated Organic Waste .[5]
-
Use Designated Containers: Collect this waste in a dedicated, properly labeled hazardous waste container. The container must be sealable and in good condition.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste mixture.[7]
-
DO NOT MIX: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[5]
Diagram: Waste Disposal Decision Pathway
Caption: Decision pathway for proper waste segregation.
Final Disposal
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal, which is typically high-temperature incineration at a licensed facility equipped to handle halogenated compounds.[19]
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
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da Silva, J. F. M., et al. (2017). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
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Chemtalk. (2008). Bromine water - disposal. [Link]
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Angene Chemical. (2021, May 1). 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine - Safety Data Sheet. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2014). Chemical and Pharmacological Properties of Imidazoles. [Link]
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Wikipedia. (n.d.). Imidazole. [Link]
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PubMed. (2007). Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]
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Application Notes and Protocols: In Vivo Efficacy Testing of 4-(5-bromo-1H-imidazol-2-yl)pyridine
Introduction
The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, heterocyclic compounds containing imidazole and pyridine moieties have garnered significant attention due to their prevalence in biologically active molecules.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models to test the efficacy of a novel compound, 4-(5-bromo-1H-imidazol-2-yl)pyridine.
While the specific biological target of this compound is yet to be fully elucidated, its structural components—a brominated imidazole ring linked to a pyridine ring—are features commonly found in potent kinase inhibitors.[2][3] Kinase signaling pathways are frequently dysregulated in a multitude of human diseases, most notably in oncology and inflammatory disorders. Therefore, this guide will focus on robust in vivo models within these therapeutic areas to ascertain the potential efficacy of this compound. We will operate under the hypothesis that this compound may exert its effects through the modulation of key signaling pathways such as the p38 MAP kinase or the Transforming Growth Factor-beta (TGF-β) pathways, both of which are critical mediators of cancer progression and inflammation.[4][5][6]
These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the selection of specific models and endpoints. Our goal is to empower researchers to generate high-quality, reproducible data to drive informed decisions in the drug development process.
PART 1: Preclinical Strategy: Selecting the Appropriate In Vivo Model
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of any therapeutic candidate. The ideal model should recapitulate key aspects of the human disease, allowing for a meaningful assessment of the compound's efficacy and mechanism of action.[7] Given the hypothesized kinase inhibitory action of this compound, we propose two primary avenues of investigation: oncology and neuroinflammation.
Oncology Models: Targeting Tumor Growth and Metastasis
Many kinase inhibitors have demonstrated significant anti-tumor activity.[8] The TGF-β signaling pathway, for instance, plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages.[5][9] Similarly, the p38 MAP kinase pathway is implicated in cancer cell proliferation and survival.[6] Therefore, evaluating this compound in a cancer context is a logical starting point.
Recommended Model: Syngeneic mouse models are highly recommended as they utilize immunocompetent mice, which are crucial for studying the interplay between the therapeutic agent, the tumor, and the host immune system.[10] This is particularly relevant as many kinase inhibitors can modulate the tumor microenvironment and anti-tumor immune responses.[11]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine
Welcome to the technical support center for the synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key challenges?
The most prevalent approach involves a multi-step synthesis, typically starting with the formation of an imidazole ring, followed by a bromination step. A common route is the reaction of pyridine-4-carboxaldehyde with a suitable glyoxal derivative and an ammonia source to form the 2-(pyridin-4-yl)-1H-imidazole intermediate, which is then brominated.
Key Challenges:
-
Low Yields: Often a result of incomplete reactions, side product formation, or difficult purification.
-
Poor Regioselectivity: Bromination of the imidazole ring can sometimes lead to a mixture of isomers, complicating purification.
-
Side Reactions: The pyridine ring can also be susceptible to side reactions under certain conditions.
-
Purification Difficulties: The polarity of the final product and intermediates can make chromatographic separation challenging.
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yield is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials, especially the pyridine-4-carboxaldehyde and the brominating agent. Impurities can lead to unwanted side reactions.
-
Solvent Choice: The choice of solvent is critical. For the imidazole ring formation, solvents like ethanol or acetic acid are common. For bromination, polar aprotic solvents like DMF or THF are often used. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Reaction Temperature: Temperature control is crucial. The initial condensation reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition and side product formation. For the bromination step, lower temperatures (e.g., 0 °C to room temperature) are often preferred to control selectivity.[1]
-
Stoichiometry of Reagents: Carefully check the molar ratios of your reactants. For bromination, using a slight excess (1.1-1.2 equivalents) of the brominating agent, such as N-Bromosuccinimide (NBS), can help drive the reaction to completion.[1]
Q3: I'm observing the formation of multiple products during the bromination step. How can I improve the regioselectivity?
Achieving high regioselectivity is key to a successful synthesis.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine (Br₂) because it is easier to handle and often provides better selectivity.[1]
-
Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the active bromine species, which can improve selectivity.[1]
-
Temperature Management: Perform the bromination at a controlled, low temperature (e.g., 0 °C) to minimize the formation of undesired isomers.
Q4: The purification of my final product is challenging. What strategies can I use to improve it?
The polar nature of this compound can make purification by standard column chromatography difficult.
-
Column Chromatography Optimization:
-
Solid Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient elution system is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding methanol or another polar solvent.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures.
-
Acid-Base Extraction: The basic pyridine nitrogen and the acidic imidazole N-H allow for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the product into the aqueous phase. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis.
Problem 1: Incomplete Reaction - Starting Material Remains
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature in small increments (10-15 °C) or extending the reaction time. |
| Poor Reagent Reactivity | Verify the quality and age of your reagents, particularly the brominating agent (NBS can degrade over time). Use freshly opened or purified reagents if necessary. |
| Catalyst Inefficiency (if applicable) | If using a catalyst for the imidazole formation, ensure it is active and used in the correct loading. Some reactions benefit from acidic or basic catalysts.[2][3] |
Problem 2: Formation of a Tar-Like, Intractable Mixture
| Possible Cause | Suggested Solution |
| Excessive Reaction Temperature | High temperatures can lead to polymerization or decomposition. Reduce the reaction temperature and monitor the reaction closely. For exothermic reactions like bromination, ensure efficient cooling. |
| Incorrect Order of Reagent Addition | The order of addition can be critical. For instance, in the bromination step, adding the imidazole substrate to the brominating agent can sometimes lead to better results than the reverse. |
| Presence of Oxygen | Some reactions are sensitive to air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Product is Contaminated with Succinimide (from NBS)
| Possible Cause | Suggested Solution |
| Inefficient Workup | Succinimide, the byproduct of NBS, has some solubility in organic solvents.[1] During the aqueous workup, wash the organic layer thoroughly with water or a dilute sodium bicarbonate solution to remove the majority of the succinimide. |
| Co-elution during Chromatography | If succinimide persists, adjust the polarity of your eluent system. In some cases, a different solvent system may be required to achieve separation. |
Experimental Protocols
Protocol 1: Synthesis of 2-(pyridin-4-yl)-1H-imidazole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add glyoxal (1.0-1.2 eq, typically as a 40% aqueous solution) and ammonium acetate (3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (around 100-120 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(pyridin-4-yl)-1H-imidazole. This can often be used in the next step without further purification.
Protocol 2: Bromination of 2-(pyridin-4-yl)-1H-imidazole
-
Reaction Setup: Dissolve 2-(pyridin-4-yl)-1H-imidazole (1.0 eq) in an anhydrous polar aprotic solvent like DMF or THF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1-1.2 eq) in small portions over 30-60 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Low Yield in Bromination
Caption: Troubleshooting logic for low yield in the bromination step.
References
- Kong, L., et al. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Vertex AI Search.
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
- Imidazole synthesis. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PubMed Central.
- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2023). Thieme.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012). Journal of Medicinal Chemistry.
- A review article on synthesis of imidazole derivatives. (2024). World Journal of Advanced Research and Reviews.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). International Journal of Advanced Research in Science, Communication and Technology.
- 1H-Imidazole-4,5-dicarboxylic Acid. Tokyo Chemical Industry.
- 5-Bromo-2-(1H-imidazol-1-yl)pyridine. Royal Society of Chemistry.
- Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical & Control Systems.
- Problem with to synthesis of imidazole? (2016). ResearchGate.
- Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAF/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. (2022). University of Strathclyde.
- Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAF V600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. (2022). PubMed.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2021). PubMed Central.
- Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. Benchchem.
- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
- Preparation of imidazole-4,5-dicarboxylic acid. Google Patents.
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). National Institutes of Health.
- Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines. Google Patents.
- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2025). ResearchGate.
- Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- 1H-Imidazole-4,5-dicarboxylic acid. PubChem.
- 4-bromo-5-fluoro-2-(1H-imidazol-1-yl)pyridine. ChemicalBook.
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Technical Support Center: Advanced Purification of 4-(5-bromo-1H-imidazol-2-yl)pyridine
This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists facing challenges in the purification of 4-(5-bromo-1H-imidazol-2-yl)pyridine. As a key heterocyclic building block in drug discovery, achieving high purity is critical for reliable downstream applications. This document moves beyond standard protocols to address the specific physicochemical characteristics of this molecule, offering troubleshooting solutions and optimized workflows grounded in established chemical principles.
Compound Profile: Physicochemical Properties & Impurity Landscape
Understanding the inherent properties of this compound is the first step in designing an effective purification strategy. Its structure, featuring both a basic pyridine ring and an imidazole moiety, dictates its behavior on various stationary phases and its solubility.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₈H₆BrN₃ | --- |
| Molecular Weight | 224.06 g/mol | --- |
| Appearance | Typically an off-white to pale yellow or beige solid.[1] | Discoloration may indicate impurities or degradation. |
| Predicted pKa | ~2.03 ± 0.10 (for a similar dibromo-imidazolyl-pyridine)[2] | The molecule is weakly basic. This leads to strong, often undesirable, interactions with acidic silica gel, causing significant peak tailing in chromatography. |
| Solubility | Generally soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Limited solubility in less polar solvents like Ethyl Acetate, and poor solubility in non-polar solvents like Hexanes. | Guides solvent selection for chromatography and recrystallization. A polar solvent is needed for dissolution. |
Common Impurity Profile: The nature of impurities is highly dependent on the synthetic route. However, common contaminants may include:
-
Unreacted Starting Materials: e.g., 2,3-diaminopyridine or a brominated imidazole precursor.
-
Isomeric Byproducts: Bromination at other positions on the imidazole or pyridine rings.
-
Over-brominated Species: e.g., 4-(4,5-dibromo-1H-imidazol-2-yl)pyridine.
-
Reagent-derived Impurities: Byproducts from brominating agents (like succinimide from NBS) or coupling catalysts.
-
N-Alkylated/Arylated Byproducts: The imidazole NH is nucleophilic and can react under certain conditions.[1]
Frequently Asked Questions (FAQs)
Q1: I'm observing severe tailing and poor separation of my compound on a silica gel column. What's happening and how can I fix it?
A1: This is the most common issue for basic compounds like yours. The tailing is caused by strong acidic-basic interactions between the nitrogen atoms in your molecule and the acidic silanol (-Si-OH) groups on the surface of the silica gel. To resolve this, you must neutralize or "mask" these acidic sites.[3]
-
Solution 1: Add a Basic Modifier. Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (Et₃N) at 0.1-1% is the standard choice. This competitively binds to the acidic sites on the silica, allowing your compound to elute with a much-improved, symmetrical peak shape.[3]
-
Solution 2: Change the Stationary Phase. Switch to a more inert or basic stationary phase. Neutral or basic alumina can provide excellent separation for basic compounds without the need for mobile phase modifiers.[3]
Q2: My purification yield is very low after column chromatography. Where could my product be going?
A2: Low yield can stem from several factors:
-
Irreversible Adsorption: If you are not using a basic modifier (see Q1), your compound may be permanently stuck to the acidic silica gel column. This is a common cause of mass loss for basic amines and heterocycles.
-
Improper Solvent Gradient: If your elution gradient is too steep or not polar enough, your compound may not elute completely, or it may co-elute with impurities that you discard. Always monitor fractions with Thin Layer Chromatography (TLC).
-
Sample Loading Technique: Loading the crude product dissolved in a very polar solvent (like pure methanol or DMSO) can disrupt the initial equilibrium at the top of the column, leading to broad bands and poor separation. It is best to use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel.[3]
Q3: I've tried to recrystallize my compound from several solvents, but it either "oils out" or doesn't crystallize at all. What should I try next?
A3: Recrystallization requires finding a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[4][5]
-
"Oiling Out": This happens when the boiling point of the solvent is higher than the melting point of your impure compound, or the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution.
-
Failure to Crystallize: If crystals don't form upon cooling, the solution may be too dilute or require initiation. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch to induce crystallization.[4] If single solvents fail, a two-solvent system (one in which the compound is soluble, and one in which it is not) is often effective. Common pairs for such heterocycles include Ethanol/Water or Dichloromethane/Hexane.[3][6]
Q4: My material is ~95% pure by LCMS after silica gel chromatography, but I need >99% for my biological assays. What is the best polishing technique?
A4: To remove trace, closely-eluting impurities, preparative reverse-phase High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard.[7] This technique separates compounds based on hydrophobicity and can often resolve impurities that are inseparable by normal-phase chromatography. A typical system would use a C18 column with a water/acetonitrile mobile phase containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[8][9]
Troubleshooting Guides and In-Depth Protocols
Technique 1: Advanced Flash Column Chromatography
This remains the primary method for bulk purification. Success hinges on controlling the interactions between the basic analyte and the acidic stationary phase.
Troubleshooting Matrix: Flash Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine to the mobile phase. Switch to neutral or basic alumina. |
| Low Recovery/Yield | Irreversible adsorption on silica. Compound is too polar for the chosen eluent. | Use a basic modifier (triethylamine). Employ a steeper polarity gradient (e.g., transitioning from Ethyl Acetate to 5-10% Methanol in Dichloromethane). |
| Poor Separation | Inappropriate solvent system; co-elution of impurities. | Screen different solvent systems via TLC (e.g., Hexane/EtOAc, DCM/MeOH, Chloroform/Methanol).[3] Use a shallower gradient during elution to better resolve close spots. |
| Product Crashing on Column | Low solubility in the mobile phase. | Load the sample using a dry-loading technique. Choose a solvent system where the compound has at least moderate solubility. |
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for chromatographic purification.
Protocol 1: Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is Dichloromethane (DCM) with 2-5% Methanol (MeOH). Add 0.5% triethylamine (Et₃N) to the TLC jar and see if the spot shape improves.
-
Column Packing: Pack a silica gel column with your chosen mobile phase (e.g., 98.5:1:0.5 DCM/MeOH/Et₃N).
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). To do this, dissolve the crude product in a minimal amount of DCM or MeOH, add the silica, and evaporate the solvent until a free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.
-
Elution: Run the column using the pre-determined solvent system. A shallow gradient, slowly increasing the percentage of methanol, can improve the separation of closely related impurities.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Technique 2: Recrystallization
Ideal for removing small amounts of impurities and obtaining highly crystalline material. The main challenge is identifying a suitable solvent system.
Workflow for Recrystallization Solvent Screening
Caption: Systematic approach to solvent selection for recrystallization.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Based on screening, identify a "soluble" solvent (e.g., Ethanol) and an "insoluble" anti-solvent (e.g., deionized Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the "soluble" solvent and add the minimum amount of hot solvent to the flask until the solid just dissolves.[3]
-
Induce Cloudiness: While the solution is still hot, add the "insoluble" anti-solvent dropwise until the solution becomes persistently cloudy.
-
Re-clarify: Add a few more drops of the hot "soluble" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Validation: Check the purity of the crystals and the filtrate (mother liquor) by TLC or LCMS to assess the efficiency of the purification. A sharp melting point is a good indicator of high purity.[5]
Technique 3: Preparative HPLC
This is the ultimate polishing step for achieving >99% purity. It requires specialized equipment but offers unparalleled resolution.
Workflow for Preparative HPLC Purification
Caption: Standard workflow for preparative HPLC purification.
Protocol 3: Reverse-Phase Preparative HPLC
-
Method Development: On an analytical HPLC system, develop a separation method using a C18 column. A typical gradient might be 10-95% acetonitrile in water (both containing 0.1% TFA) over 10-15 minutes.
-
Sample Preparation: Dissolve the material from the previous purification step in the minimum amount of a strong solvent like DMSO, DMF, or the mobile phase itself. Ensure the solution is filtered before injection.
-
Scale-Up: Transfer the analytical method to a preparative HPLC system equipped with a larger C18 column. Adjust the flow rate and gradient time according to the column dimensions.[9]
-
Purification and Fraction Collection: Inject the sample and begin the run. Collect fractions corresponding to the main product peak, which is typically identified by a UV detector. Mass-based fraction triggering can be used for greater specificity.[10]
-
Analysis and Isolation: Analyze the collected fractions using analytical LCMS to confirm purity and identity. Combine all fractions that meet the purity requirement (>99%).
-
Solvent Removal: Remove the acetonitrile/water mobile phase, typically by lyophilization (freeze-drying), which is gentle and effective for polar compounds dissolved in aqueous systems.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. BenchChem Technical Support.
-
Royal Society of Chemistry. (n.d.). RSC Advances. .
- ChemicalBook. (n.d.). 4-(2,5-dibromo-1H-imidazol-1-yl)pyridine. ChemicalBook.
- SIELC Technologies. (n.d.). Separation of 4,5-Dibromo-2-phenyl-1H-imidazole on Newcrom R1 HPLC column. SIELC.
- BenchChem. (2025).
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Taros Chemicals. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Preparative reversed-phase high-performance liquid chromatography collection efficiency. PubMed Central. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Warwick. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-(2,5-dibromo-1H-imidazol-1-yl)pyridine CAS#: 2294947-39-8 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Separation of 4,5-Dibromo-2-phenyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: Synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine
Welcome to the technical support guide for the synthesis and purification of 4-(5-bromo-1H-imidazol-2-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you overcome common challenges, optimize your reaction conditions, and ultimately improve both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for this compound?
A1: A robust and widely adopted strategy is a two-step approach. First, the precursor 4-(1H-imidazol-2-yl)pyridine is synthesized via a condensation reaction. This is followed by a selective bromination of the imidazole ring. This method avoids the use of expensive or highly toxic transition metal catalysts in the main scaffold construction and allows for controlled introduction of the bromine atom.[1][2]
Q2: What is the most effective method for synthesizing the 4-(1H-imidazol-2-yl)pyridine precursor?
A2: The Debus-Radziszewski reaction provides a straightforward and effective method.[1] This involves a one-pot, three-component condensation of pyridine-4-carbaldehyde, glyoxal, and ammonium hydroxide. The reaction is typically performed in an alcohol/water solvent system and driven by heating. Its primary advantages are the use of readily available, inexpensive starting materials and a simple work-up procedure.
Q3: Which brominating agent is recommended for the selective bromination of the imidazole ring?
A3: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a solid, easy-to-handle source of electrophilic bromine that allows for controlled bromination of electron-rich heterocyclic systems like imidazoles.[2] The reaction is typically run in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) at temperatures ranging from 0 °C to room temperature. This provides good regioselectivity for the C5 position of the imidazole ring, which is electronically activated by the two nitrogen atoms.
Q4: How can I effectively monitor the progress of the bromination reaction?
A4: Thin Layer Chromatography (TLC) is the most practical method for monitoring the reaction. You should be able to visualize the consumption of the starting material, the transient appearance of a mono-brominated intermediate, and the formation of the final product. A typical TLC system would be a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q5: What are the primary impurities I should expect, and how do they form?
A5: The main impurities to anticipate are:
-
Unreacted Starting Material : 4-(1H-imidazol-2-yl)pyridine may persist if the reaction is incomplete.
-
Dibrominated Product : Over-bromination can lead to the formation of 4-(4,5-dibromo-1H-imidazol-2-yl)pyridine, especially if an excess of NBS is used or if the reaction temperature is too high.
-
Succinimide : This is the byproduct from NBS and is typically removed during the aqueous work-up.[2]
-
Regioisomers : While the C5 position is electronically favored, trace amounts of the C4-bromo isomer might form, though this is generally a minor pathway.
Troubleshooting Guide
Problem: My initial condensation reaction to form the 4-(1H-imidazol-2-yl)pyridine precursor has a very low yield.
-
Potential Cause 1: Incomplete Reaction. The condensation may not have reached completion.
-
Solution: Ensure the reaction is heated to reflux for a sufficient duration (typically 2-4 hours). Monitor the consumption of the pyridine-4-carbaldehyde starting material by TLC. If the reaction stalls, a modest extension of the reflux time may be beneficial.[1]
-
-
Potential Cause 2: Suboptimal pH. The reaction is sensitive to pH. The ammonia serves both as a reactant and a base to facilitate key steps in the mechanism.
-
Solution: Use a concentrated solution of ammonium hydroxide (28-30%) and add it dropwise to control the initial exotherm. Ensure an excess is used as specified in the protocol to maintain basic conditions throughout the reaction.
-
Problem: The bromination step results in a low yield of the desired 5-bromo product.
This is a common issue that can often be diagnosed by analyzing a TLC of the crude reaction mixture.
Problem: The final product is difficult to purify and contains persistent impurities.
-
Potential Cause 1: Co-eluting Impurities. The starting material and the dibrominated byproduct can have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution: Optimize your chromatography. Use a shallow solvent gradient (e.g., starting with 100% DCM and slowly increasing the percentage of MeOH). A high-surface-area silica gel (230-400 mesh) will provide better resolution. If separation is still poor, consider a different solvent system, such as Ethyl Acetate/Hexanes with a small amount of triethylamine (0.5%) to reduce peak tailing.
-
-
Potential Cause 2: Product is not crystallizing. The crude product after chromatography may be an oil or an amorphous solid, making final purification by recrystallization difficult.
-
Solution: First, ensure the product is pure by ¹H NMR. If it is, attempt recrystallization from a variety of solvent systems. A good starting point is a binary system like Ethanol/Water, Isopropanol/Hexanes, or Toluene. Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., Ethanol) and add the "poor" solvent (e.g., Water) dropwise until turbidity persists. Allow it to cool slowly to promote crystal growth.
-
Problem: The isolated product has a persistent yellow or orange color.
-
Potential Cause: Residual Bromine. Even trace amounts of elemental bromine (Br₂) can impart color.
-
Solution: During the aqueous work-up, perform a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] This will quench any unreacted NBS and reduce residual bromine to colorless bromide ions. If the color persists after chromatography, a final recrystallization, perhaps with a small amount of activated charcoal, can remove colored impurities.[2]
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-(1H-imidazol-2-yl)pyridine (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-4-carbaldehyde (1.0 eq), a 40% aqueous solution of glyoxal (1.1 eq), and ethanol to form a solution.
-
Reagent Addition: While stirring, add concentrated ammonium hydroxide (2.5 eq) dropwise. An exotherm may be observed; maintain the temperature below 40 °C during the addition.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (10:1 DCM:MeOH).
-
Work-up: Once the starting aldehyde is consumed, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove water-soluble impurities.
-
Drying: Dry the solid under vacuum. The product is often of sufficient purity (>95%) to proceed to the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 4-(1H-imidazol-2-yl)pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with a 10% aqueous sodium thiosulfate solution, water, and finally with brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification
-
Column Chromatography: Purify the crude solid by flash column chromatography on silica gel (230-400 mesh).
-
Eluent System: A gradient elution is recommended. Start with 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH) up to 5%. The desired product typically elutes at around 2-4% MeOH.
-
-
Recrystallization: For obtaining highly pure, crystalline material, dissolve the product from chromatography in a minimum amount of hot ethanol. Add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.
Data for Optimization
Table 1: Effect of NBS Stoichiometry on Product Distribution
| NBS (Equivalents) | Temperature | Starting Material (%) | Desired Product (%) | Dibromo Product (%) |
| 1.0 | 0 °C | ~10% | ~85% | <5% |
| 1.05 | 0 °C -> RT | <5% | ~90% | ~5% |
| 1.2 | RT | 0% | ~70% | ~30% |
| 2.2 | RT | 0% | <5% | >95% |
| Data are representative and intended for illustrative purposes. Actual results may vary. |
References
-
BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. 1
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis.
-
Taylor & Francis Online. (2020). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction.
-
BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. 2
Sources
Technical Support Center: Crystallization of 4-(5-bromo-1H-imidazol-2-yl)pyridine
Welcome to the technical support center for the crystallization of 4-(5-bromo-1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The information herein is grounded in established crystallization principles and specific insights into the behavior of pyridine and imidazole-containing heterocyclic compounds.
I. Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format. Each solution is accompanied by a step-by-step protocol and an explanation of the underlying scientific principles.
Issue 1: No Crystals Are Forming, or the Yield is Very Low.
Question: I've followed the initial crystallization protocol, but no crystals have formed after cooling, or the final yield is significantly lower than expected. What could be the cause, and how can I resolve this?
Answer: This is a common issue that typically points to problems with supersaturation or solvent selection. For crystallization to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its solubility at a given temperature.[1] Low yield often indicates that too much of your compound remains dissolved in the mother liquor.[2]
Root Cause Analysis & Corrective Actions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow.
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound at low temperatures, preventing it from precipitating out.
-
Excessive Solvent Volume: Using too much solvent is a frequent cause of low yields, as a significant portion of the compound will remain in solution.[2]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low or no crystal yield.
Step-by-Step Protocol: Inducing Crystallization and Improving Yield
-
Concentrate the Solution: If the mother liquor is clear, gently heat the solution to boil off a small portion of the solvent. This will increase the concentration of this compound. Be cautious not to boil it to dryness.
-
Induce Nucleation (Seeding): If you have a small crystal of the desired compound, add it to the supersaturated solution to act as a "seed" for further crystal growth.
-
Induce Nucleation (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[3] The microscopic scratches on the glass can provide nucleation sites.
-
Re-cool Slowly: Allow the concentrated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize precipitation.
-
Consider an Anti-Solvent: If a single solvent system is ineffective, consider using a solvent-antisolvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly. Common solvent pairs include ethanol-water or acetone-hexane.[3][4]
Issue 2: The Compound "Oils Out" Instead of Crystallizing.
Question: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. Why is this happening, and how can I obtain a crystalline solid?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.[2] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.
Root Cause Analysis & Corrective Actions:
-
High Solute Concentration: The degree of supersaturation may be too high.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a metastable oil over a stable crystalline solid.
-
Inappropriate Solvent: The solvent's boiling point might be too high relative to the compound's melting point.
Step-by-Step Protocol: Preventing Oiling Out
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation.[2]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help with this. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[2]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. This can be achieved by using a solvent with a lower boiling point or by cooling the solution to a lower final temperature.
-
Solvent System Modification: Experiment with different solvents or solvent mixtures. A solvent that has similar functional groups to the solute can sometimes be a good choice.[4] For heterocyclic compounds like this compound, solvents like ethanol, acetonitrile, or ethyl acetate are often good starting points.[5]
Issue 3: The Crystals are Very Small, Needle-like, or Form Agglomerates.
Question: The crystallization produced very fine needles or a powder, which is difficult to filter and may not be of high purity. How can I grow larger, more well-defined crystals?
Answer: The formation of small or needle-like crystals often indicates very rapid nucleation and crystal growth.[6] This can be caused by a high degree of supersaturation or rapid cooling, which leads to the entrapment of impurities and the formation of agglomerates.[6] The morphology of crystals is also heavily influenced by the solvent, as solvent molecules can interact with different crystal faces and affect their growth rates.[7][8]
Root Cause Analysis & Corrective Actions:
-
Rapid Crystallization: The solution is likely cooling too quickly, or the level of supersaturation is too high.[2]
-
Solvent Effects: The chosen solvent may favor growth in one dimension, leading to needle-like crystals. The interaction between the solvent and the crystal surface plays a crucial role in determining the final crystal habit.[9]
Step-by-Step Protocol: Controlling Crystal Morphology
-
Reduce the Rate of Cooling: Slow down the cooling process. This can be achieved by insulating the crystallization vessel or by using a programmable cooling bath.
-
Decrease Supersaturation: Re-dissolve the solid in a slightly larger volume of hot solvent to reduce the concentration.[2]
-
Solvent Screening: Experiment with different solvents. Aromatic solvents like toluene can sometimes promote good crystal growth.[4] The use of solvent mixtures can also influence crystal habit.
-
Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, vapor diffusion is an excellent technique. Dissolve the compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually induce crystallization.[10]
Solvent Selection Guide for Pyridine-Imidazole Derivatives
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Protic Solvents | Ethanol, Methanol, Water | Good for initial trials, often used in solvent/anti-solvent pairs. | Can form hydrogen bonds with the imidazole and pyridine nitrogens, influencing solubility and crystal packing.[7] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | Often effective for dissolving heterocyclic compounds.[5] | Good balance of polarity to dissolve the compound when hot but allow precipitation when cold. |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | Toluene can be good for slow crystallization; Hexane and ether are often used as anti-solvents.[4] | Lower solubility of the polar compound, useful for precipitating it from a more polar solvent. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected crystal structure of this compound?
Q2: Can polymorphism be an issue with this compound?
Yes, polymorphism is a possibility for many organic compounds, including those with pyridine and imidazole moieties.[12][13] Different crystal forms (polymorphs) can arise from variations in crystallization conditions such as the solvent used, the rate of cooling, and the temperature.[12] These different forms can have distinct physical properties, including solubility and melting point. If you observe inconsistent results, it is worth considering the possibility of polymorphism and using characterization techniques like X-ray powder diffraction (XRPD) to investigate.
Q3: How do impurities affect the crystallization of this compound?
Impurities can significantly hinder crystallization.[1][14] They can inhibit nucleation, disrupt the crystal lattice leading to poor crystal quality, or get trapped within the growing crystal, reducing the purity of the final product.[6] If your compound is impure, it is advisable to perform a preliminary purification step (e.g., column chromatography) before attempting crystallization.
Q4: What is the best method to grow single crystals suitable for X-ray diffraction?
For obtaining high-quality single crystals, slow crystallization methods are essential. The vapor diffusion method, as described in the troubleshooting section, is highly recommended.[10] Another effective technique is slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days or weeks.[14] It is crucial to ensure the starting material is of high purity and the crystallization setup remains undisturbed.[14]
III. Visualization of Intermolecular Interactions
The crystallization of this compound is governed by specific intermolecular forces that dictate the crystal packing. The diagram below illustrates the key potential interactions.
Sources
- 1. helgroup.com [helgroup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. achievechem.com [achievechem.com]
- 7. Solvent effect on the crystal morphology of 2,6-diamino-3,5-dinitropyridine-1-oxide: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. unifr.ch [unifr.ch]
- 11. Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Addressing solubility issues of 4-(5-bromo-1H-imidazol-2-yl)pyridine in biological assays
Technical Support Center: 4-(5-bromo-1H-imidazol-2-yl)pyridine
Introduction
Welcome to the technical support center for this compound. This molecule, a member of the promising pyridyl-imidazole class of compounds, holds significant potential in various research and drug discovery programs. However, like many heterocyclic small molecules, its low aqueous solubility presents a common yet significant hurdle in obtaining reliable and reproducible data in biological assays. Low solubility can lead to underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR).
This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility challenges. As your dedicated application scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the predicted physicochemical properties of this compound?
While experimental data for this specific molecule is not widely published, we can infer properties from its structure. The imidazole and pyridine rings provide hydrogen bond donors and acceptors, but the overall structure, including the bromo-substituent, suggests it is likely a lipophilic compound with poor water solubility. Structurally related compounds like 2-(1H-imidazol-2-yl)pyridine are described as only slightly soluble in water.[1]
Q2: What is the best starting solvent to prepare a stock solution?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of polar and nonpolar compounds. Prepare a high-concentration stock (e.g., 10-20 mM) in anhydrous, high-purity DMSO.
Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
This is a very common phenomenon known as "solvent-shift" precipitation. The compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous environment, the percentage of DMSO dramatically decreases. The compound is then exposed to a solvent system (mostly water) in which it has poor solubility, causing it to precipitate.[2][3] The aqueous buffer cannot maintain the solubility of the lipophilic compound.[2]
Q4: What is the maximum concentration of DMSO my assay can tolerate?
This is highly dependent on the specific assay, especially for cell-based studies. As a general rule, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) .[4] Many cell lines can tolerate up to 1%, but some are sensitive to concentrations as low as 0.1%. It is crucial to perform a solvent tolerance control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your biological system.
Q5: Can I just filter out the precipitate and use the remaining soluble fraction?
This is strongly discouraged. Filtering the solution removes an unknown amount of your compound, making the actual concentration in your assay unknown and much lower than your calculated concentration. This will lead to inaccurate potency measurements (e.g., IC50, EC50) and unreliable data.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches and detailed protocols to overcome solubility issues.
Guide 1: Optimizing Stock Solution and Dilution Technique
The first line of defense is to optimize how you prepare and introduce your compound into the assay.
Issue: Compound precipitates in the well immediately after addition.
This indicates a kinetic solubility problem, where the compound rapidly crashes out of solution upon dilution.
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation.
Solution A: Modify the Dilution Protocol
The way a DMSO stock is introduced to the aqueous buffer can significantly impact precipitation.
-
Principle: Rapidly and thoroughly mixing the small volume of DMSO stock into the larger volume of aqueous buffer can prevent localized high concentrations of the compound that seed precipitation.
-
Protocol:
-
Instead of adding the DMSO stock directly to the final assay volume in the well, perform an intermediate dilution step.
-
Dispense the required volume of DMSO stock into an empty tube.
-
Add a small volume of the assay buffer to the DMSO stock (e.g., a 1:4 ratio of buffer to DMSO) and vortex immediately and vigorously. This creates a solution with a higher DMSO percentage that may be stable.
-
Quickly add this intermediate dilution to the final assay volume and mix thoroughly.
-
Self-Validation: Visually inspect all solutions under a light source for any signs of cloudiness or precipitate.
-
Solution B: Maximize Allowable DMSO Concentration
-
Principle: A higher final concentration of DMSO (if tolerated by the assay) provides more co-solvent to keep the compound in solution.
-
Protocol:
-
Determine DMSO Tolerance: Run a control experiment with your cells or assay system, testing a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Measure the baseline activity or viability.
-
Identify Maximum Non-interfering Concentration: Choose the highest DMSO concentration that shows no significant effect compared to the no-solvent control.
-
Adjust Stock Concentration: Adjust your DMSO stock concentration so that diluting it to the highest tolerable final DMSO concentration yields your desired highest test concentration. For example, to achieve a 10 µM final concentration in 0.5% DMSO, you would need a 2 mM stock solution (a 1:200 dilution).
-
Guide 2: Advanced Formulation Strategies
If optimizing the dilution protocol is insufficient, more advanced formulation techniques are required.
Strategy A: Using Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate hydrophobic "guest" molecules, like our compound, forming an inclusion complex that has significantly improved aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell-based assays due to its high water solubility and low toxicity at typical working concentrations.[7]
-
Best For: Both biochemical and cell-based assays where co-solvents may be problematic.
-
Detailed Protocol: Preparing a Compound-Cyclodextrin Complex
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 10-50 mM. Gentle warming (to ~40°C) may be required. Allow the solution to cool to room temperature.
-
Prepare Compound Stock: Create a concentrated stock of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.
-
Form the Complex: Add the compound stock dropwise to the stirring HP-β-CD solution. The final organic solvent concentration should be kept low (<1-2%).
-
Equilibrate: Cover the solution and allow it to stir at room temperature for at least 1-4 hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter (Optional but Recommended): To ensure you have a truly soluble complex, filter the solution through a 0.22 µm filter to remove any non-encapsulated, precipitated compound. The concentration of the filtrate should be determined analytically (e.g., by HPLC-UV) to know the true soluble concentration.
-
Self-Validation: Always include a "vehicle" control in your assay containing the same concentration of HP-β-CD and any residual organic solvent used in the preparation.
-
Strategy B: Using Aqueous Co-solvents
-
Principle: For biochemical (cell-free) assays, water-miscible organic solvents can be added to the buffer to increase the overall polarity of the solvent system, thereby enhancing the solubility of lipophilic compounds.
-
Best For: Biochemical assays (e.g., enzyme inhibition, protein binding). Caution is advised for cell-based assays , as these solvents are often more toxic than DMSO.
-
Recommended Co-solvents and Concentration Limits:
| Co-solvent | Typical Final Conc. Range | Notes |
| Ethanol | 1-5% | Generally more toxic to cells than DMSO. |
| Propylene Glycol | 1-10% | Can be a good alternative; often less toxic than ethanol. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | A polymer that can enhance solubility; viscosity increases with concentration. |
| N,N-Dimethylformamide (DMF) | <1% | Use with caution; higher toxicity profile. |
-
Protocol:
-
Prepare a concentrated stock solution of the compound in the chosen co-solvent (e.g., 10 mM in Ethanol).
-
Prepare your assay buffer containing the same final percentage of the co-solvent that will be in your final assay.
-
Serially dilute your compound stock into the co-solvent-containing buffer.
-
Self-Validation: Run a solvent tolerance curve for your assay system (e.g., enzyme) to ensure the co-solvent at the final concentration does not inhibit or alter the activity of your target.
-
Part 3: Data Interpretation & Best Practices
Q: How do I know if my compound is truly dissolved?
Visual inspection is the first step. Any hint of cloudiness, shimmer, or precipitate is a red flag. For rigorous studies, kinetic solubility assays using nephelometry (light scattering) or analytical methods like HPLC after centrifugation/filtration can provide quantitative data on the solubility limit in a specific buffer.[8]
Best Practices for Storing Stock Solutions:
-
Anhydrous Solvent: Use anhydrous, high-purity DMSO to prevent water absorption, which can decrease compound solubility over time.
-
Aliquot: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and cause the compound to fall out of solution, sometimes in a less soluble crystalline form.[9]
-
Storage Temperature: Store at -20°C or -80°C. Before use, thaw the aliquot completely and vortex well to ensure any settled material is redissolved.
References
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chem Biodivers, 7(5), 1159-1172. [Link]
-
Katt, W. P. (2017). Response to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. [Link]
-
Parveen Sadiq, S. (2022). Query on imidazole compound precipitation in cell culture medium. ResearchGate. [Link]
-
Moss, M. (2013). Response to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]
-
Mazzaglia, A., Micali, N., Villari, V., Zagami, R., & Pennisi, L. (2022). Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment. Molecules, 27(19), 6396. [Link]
-
Gaudio, E., et al. (2021). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Pharmaceutics, 13(11), 1936. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
Puskás, I., et al. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. International Journal of Molecular Sciences, 23(5), 2596. [Link]
-
Anonymous. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Biology Stack Exchange. [Link]
-
Sarlak, N., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(23), 7793. [Link]
-
ChemBK. (2024). pyridine, 2-(1H-imidazol-2-yl)-. ChemBK. [Link]
-
Ziath. (n.d.). Compound Solubility and HTS Screening. Ziath. [Link]
-
Reddit User. (2022). How to tackle compound solubility issue. r/labrats on Reddit. [Link]
-
Jassim, H. A. (2018). Preparation and characterization of some new heterocyclic compounds with evaluating of its biological activity. ResearchGate. [Link]
-
Lipinski, C. (2004). Compound Solubility and HTS. LRIG Mid Atlantic Meeting. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ziath.com [ziath.com]
Identification and minimization of byproducts in 4-(5-bromo-1H-imidazol-2-yl)pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing byproducts in the synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and detailed protocols for resolution.
Problem 1: Low Yield of the Desired Product
Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from inefficiencies in either the imidazole ring formation or the subsequent bromination step.
A. Inefficient Imidazole Ring Formation (Radziszewski Synthesis)
The Radziszewski reaction, a common method to synthesize the 2-(pyridin-4-yl)-1H-imidazole precursor, involves the condensation of pyridine-4-carboxaldehyde, glyoxal, and ammonia.[1][2] This multi-component reaction can be prone to side reactions and incomplete conversion, leading to a lower overall yield.[3]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and reactant concentrations.
-
Protocol 1: Optimization of Radziszewski Reaction:
-
Combine pyridine-4-carboxaldehyde and a 40% aqueous solution of glyoxal in ethanol.
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Cool the mixture to 0°C in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide, ensuring the temperature remains below 10°C.[4]
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction stalls, gentle heating (40-50°C) can be applied, but this may also increase byproduct formation.[5]
-
-
-
Side Reactions: Aldehyde self-condensation or polymerization of glyoxal can compete with the desired imidazole formation.
-
Mitigation: Ensure slow addition of ammonia to the mixture of the aldehyde and glyoxal to favor the desired three-component reaction.[3]
-
B. Inefficient Bromination
The bromination of 2-(pyridin-4-yl)-1H-imidazole can be incomplete, leading to a mixture of starting material and the desired product.
Potential Causes & Solutions:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this bromination due to its ease of handling compared to liquid bromine.[4] However, NBS can degrade over time.
-
Solution: Use freshly opened or purified NBS. To purify, recrystallize from water.
-
-
Insufficient Stoichiometry: To achieve mono-bromination, precise control of the stoichiometry is crucial.
-
Solution: Use 1.0 to 1.1 equivalents of NBS for mono-bromination.[6] Using a larger excess will lead to the formation of di-brominated byproducts.
-
-
Low Reaction Temperature: The activation energy for bromination may not be reached.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-50°C and monitor closely by TLC.[4]
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer and easier to handle than liquid bromine.[4] |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | Minimizes over-bromination.[6] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Anhydrous conditions are important.[7] |
| Temperature | 0°C to room temperature | Better control over selectivity.[6] |
Problem 2: Presence of Multiple Spots on TLC After Bromination
Question: My TLC plate shows multiple spots after the bromination of 2-(pyridin-4-yl)-1H-imidazole. What are these byproducts and how can I minimize them?
Answer: The presence of multiple spots indicates a mixture of products, which is a common issue in the bromination of imidazoles due to the similar reactivity of the C4 and C5 positions and the possibility of over-bromination.[6]
Likely Byproducts:
-
Unreacted Starting Material: 2-(pyridin-4-yl)-1H-imidazole.
-
Isomeric Mono-brominated Product: 4-(4-bromo-1H-imidazol-2-yl)pyridine. Due to the tautomerism of the imidazole NH proton, the C4 and C5 positions are chemically similar, leading to a mixture of regioisomers.[6]
-
Di-brominated Byproduct: 4-(4,5-dibromo-1H-imidazol-2-yl)pyridine. This forms when an excess of the brominating agent is used or if the reaction conditions are too harsh.[4]
-
Succinimide: The byproduct from NBS.[4]
Minimization Strategies:
-
Control Stoichiometry and Temperature: As detailed in Problem 1, carefully controlling the amount of NBS (1.0-1.1 eq.) and maintaining a low temperature (0°C to room temperature) are critical for favoring mono-bromination.[6]
-
Slow Addition of NBS: Add NBS portion-wise over 30-60 minutes to maintain a low and steady concentration of the brominating species, which enhances selectivity.[4]
-
Use of a Protecting Group: To achieve higher regioselectivity, a protecting group strategy can be employed. Protecting one of the imidazole nitrogens with a bulky group (e.g., trityl) can sterically hinder one of the adjacent carbons, directing bromination to the other position.[6]
Purification of the Product Mixture:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired 5-bromo isomer from the starting material, the 4-bromo isomer, and the di-bromo byproduct.
-
Protocol 2: Chromatographic Separation:
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity of the isomers is very similar, so a shallow gradient and careful fraction collection are necessary.
-
Monitor the fractions by TLC.
-
-
-
Recrystallization: If a significant amount of the desired product is obtained but is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.[8]
Problem 3: Unexpected Spectroscopic Data
Question: The 1H NMR spectrum of my final product is more complex than expected. How can I confirm the structure and identify the impurities?
Answer: Complex NMR spectra suggest the presence of isomers or other byproducts. A combination of spectroscopic techniques is often necessary for unambiguous identification.
Analytical Techniques for Identification:
-
1H NMR Spectroscopy:
-
Expected Spectrum of this compound: You should observe a singlet for the C4-H of the imidazole ring, and characteristic signals for the pyridine ring protons. The NH proton of the imidazole may appear as a broad singlet.
-
Isomeric Impurity: The 4-bromo isomer will also show a singlet for the C5-H of the imidazole, likely at a slightly different chemical shift.
-
Di-bromo Impurity: This will lack a signal for any C-H on the imidazole ring.
-
-
Mass Spectrometry (MS):
-
MS is crucial for confirming the molecular weight and bromine content. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity for mono-brominated compounds, and M, M+2, and M+4 peaks in a 1:2:1 ratio for di-brominated compounds.
-
-
HPLC:
-
Analytical HPLC can resolve the different isomers and byproducts, allowing for their quantification. Developing a suitable HPLC method is essential for assessing the purity of the final product.[9]
-
Workflow for Impurity Identification:
Caption: Workflow for identifying impurities using analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
A1: There are two primary synthetic routes:
-
Route A: Imidazole formation followed by bromination. This involves first synthesizing 2-(pyridin-4-yl)-1H-imidazole, typically via the Radziszewski reaction, and then performing a regioselective bromination.[1][4] This is often the more common approach.
-
Route B: Coupling of pre-functionalized rings. This would involve coupling a 5-bromoimidazole derivative with a 4-halopyridine derivative, for example, via a Suzuki or Stille coupling. This can offer better control over regioselectivity but may require more steps to prepare the starting materials.
Q2: Can bromination occur on the pyridine ring?
A2: While possible, bromination of the pyridine ring is generally less favorable under the conditions used for imidazole bromination (e.g., NBS in DCM or acetonitrile). The imidazole ring is more electron-rich and thus more susceptible to electrophilic attack.[10] However, under more forcing conditions or with different brominating agents, pyridine ring bromination could become a competing side reaction.
Q3: How can I confirm the regiochemistry of my mono-brominated product?
A3: Unambiguously distinguishing between the 4-bromo and 5-bromo isomers can be challenging. Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be helpful. For example, an NOE between the imidazole NH proton and a pyridine proton could help elucidate the proximity of these groups and thus the substitution pattern. In many cases, the structure is confirmed by X-ray crystallography if a suitable crystal can be obtained.
Q4: What is the role of the solvent in the bromination reaction?
A4: The solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Polar aprotic solvents like DMF can sometimes enhance regioselectivity in the bromination of imidazoles.[6] However, more common solvents like dichloromethane (DCM) and acetonitrile are also effective and can simplify the workup procedure.[7] It is crucial to use anhydrous solvents to prevent the decomposition of NBS.
Q5: Are there any safety precautions I should take during this synthesis?
A5: Yes. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Dichloromethane is a suspected carcinogen and should also be handled with care. The Radziszewski reaction uses ammonium hydroxide, which is corrosive and has a strong odor. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
References
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. Available at: [Link]
-
Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. Available at: [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF - ResearchGate. Available at: [Link]
-
A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Available at: [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available at: [Link]
-
Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. Available at: [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available at: [Link]
Sources
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- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 4-(5-bromo-1H-imidazol-2-yl)pyridine
Welcome to the technical support resource for researchers working with 4-(5-bromo-1H-imidazol-2-yl)pyridine. This guide, structured in a question-and-answer format, provides in-depth FAQs and troubleshooting protocols designed to address common challenges encountered during stability testing and degradation analysis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your methods are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is forced degradation, and why is it essential for a compound like this compound?
A1: Forced degradation, also known as stress testing, is the process of intentionally subjecting a drug substance to harsh chemical and physical conditions to accelerate its decomposition.[1][2] For a novel heterocyclic compound like this compound, these studies are not just a regulatory requirement but a fundamental part of understanding the molecule's intrinsic stability.[2][3]
The core objectives are to:
-
Identify Degradation Pathways: Understanding how the molecule breaks down helps in predicting its long-term stability and identifying potentially toxic degradants.[1][4]
-
Develop Stability-Indicating Methods: The primary goal is to develop an analytical method, typically HPLC, that can accurately separate the intact Active Pharmaceutical Ingredient (API) from all potential degradation products.[1][3] This ensures the method can be reliably used for quality control and stability monitoring.
-
Inform Formulation and Storage: Results from stress testing guide the development of a stable drug product by informing the selection of excipients, packaging, and storage conditions.[1][2][4]
Q2: What specific degradation pathways should I anticipate for this compound based on its structure?
A2: The structure of this compound contains two key heterocyclic rings—imidazole and pyridine—and a halogen substituent, each presenting potential liabilities.
-
Imidazole Ring: The imidazole moiety is often susceptible to oxidation and photodegradation.[1][5] The electron-rich nature of the ring can make it a target for oxidizing agents, potentially leading to N-oxides or ring-opened byproducts. Imidazole-containing compounds have shown sensitivity to light, which can trigger complex degradation pathways.[5]
-
Pyridine Ring: While generally more stable than the imidazole ring, pyridine derivatives can still degrade under forceful acidic, basic, and oxidative conditions.[6]
-
Bromo Substituent: The C-Br bond can be susceptible to hydrolysis, particularly under basic conditions, or photolytic cleavage, leading to a debrominated impurity. The presence of the bromine atom also influences the electronic properties of the imidazole ring, potentially affecting its reactivity.
Q3: What is "mass balance" in a forced degradation study, and why is it a critical measure of a self-validating protocol?
A3: Mass balance is an essential concept in degradation studies that acts as a self-validation checkpoint for your analytical method. It is a reconciliation of the amount of API lost with the cumulative amount of degradation products formed. In an ideal scenario, the sum of the assay value of the API and the levels of all impurities should equal close to 100% of the initial API concentration.
A poor mass balance (e.g., significantly less than 95%) suggests potential issues, such as:
-
Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection).
-
Degradants are co-eluting with the API or other peaks.
-
The API has degraded into non-UV active small molecules, gases, or substances that are irreversibly adsorbed to the HPLC column.
Achieving good mass balance demonstrates the trustworthiness and specificity of your stability-indicating method.[3]
Troubleshooting and Experimental Guides
Issue 1: My HPLC chromatogram shows poor peak shape for the parent compound after stress testing.
-
Question: After performing acid hydrolysis, the peak for this compound is tailing significantly. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Causality: The basic nitrogen atoms in the imidazole and pyridine rings can interact with residual acidic silanol groups on the surface of standard silica-based C18 columns, causing peak tailing. This effect is often exacerbated when the mobile phase pH is not optimized.
-
Protocol Adjustment:
-
Adjust Mobile Phase pH: Ensure your mobile phase pH is buffered and is at least 2 pH units away from the pKa of the compound to maintain a consistent ionization state. For basic compounds, a low pH (e.g., 2.5-3.5 using phosphate or formate buffer) often yields better peak shape by keeping the analyte protonated.
-
Use a High-Purity Column: Switch to a modern, high-purity, end-capped silica column (e.g., C18) designed to minimize silanol interactions.
-
Add an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
Issue 2: I'm observing significant degradation (>20%) in all my stress conditions.
-
Question: I am trying to achieve the recommended 5-20% degradation, but my compound seems to degrade almost completely under standard hydrolytic and oxidative conditions.[1][7] How can I moderate the degradation?
-
Answer & Troubleshooting Steps:
-
Causality: The conditions you are using are likely too harsh for the intrinsic stability of the molecule. The goal of forced degradation is to generate a relevant amount of degradants for analytical method development, not to completely destroy the API.[7]
-
Protocol Adjustment: The key is to reduce the intensity and/or duration of the stress.
-
| Stress Condition | Initial Harsh Condition | Recommended Milder Condition |
| Acid Hydrolysis | 1.0 M HCl at 80°C for 24h | Start with 0.1 M HCl at 60°C for 4-8h. |
| Base Hydrolysis | 1.0 M NaOH at 80°C for 24h | Start with 0.01 M NaOH at room temp for 2-4h. |
| Oxidation | 30% H₂O₂ at 60°C for 12h | Start with 3% H₂O₂ at room temp for 4-8h. |
| Thermal | 105°C for 72h (solid state) | Begin at a lower temperature, e.g., 80°C, and check at earlier time points (24h, 48h). |
-
Workflow Visualization: The process of optimizing stress conditions is iterative.
Caption: Iterative workflow for optimizing stress conditions.
Issue 3: I see a new peak in my photostability sample, but I'm not sure if it's a true degradant.
-
Question: After exposing my sample to light according to ICH Q1B guidelines, a new peak appeared. How can I confirm it's a photodegradant and not an artifact?
-
Answer & Troubleshooting Steps:
-
Causality: It is crucial to distinguish between degradation products and experimental artifacts. A "dark control" sample is essential for this purpose.
-
Protocol for Confirmation:
-
Run a Dark Control: Prepare an identical sample of this compound, wrap it completely in aluminum foil to protect it from light, and place it in the same photostability chamber alongside the exposed sample.[8]
-
Compare Chromatograms: After the exposure period, analyze both the light-exposed sample and the dark control. A peak that appears only in the exposed sample is a true photodegradant. If the peak is present in both, it is likely a thermal degradant or an artifact from the sample preparation.
-
ICH Q1B Exposure Levels: For confirmatory studies, ensure your samples are exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][9][10]
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study on this compound. The goal is to achieve 5-20% degradation.
1. Sample Preparation:
-
Prepare a stock solution of the API in a suitable solvent (e.g., Methanol or Acetonitrile:Water 50:50) at a concentration of 1 mg/mL.[7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.01 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 70°C.
-
Thermal Degradation (Solid): Place ~5 mg of solid API in a vial and heat at 80°C.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette and solid API in a transparent container to a photostability chamber meeting ICH Q1B requirements.[8][11] Include a dark control wrapped in foil.
3. Time Points & Analysis:
-
Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.
-
Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.
-
Analyze using a validated stability-indicating HPLC-UV method. Couple with a mass spectrometer (LC-MS) for peak identification.
Protocol 2: Stability-Indicating HPLC Method
This table provides a starting point for developing a stability-indicating RP-HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for many small molecules.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the basic nitrogens. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is necessary to ensure elution of all potential degradants, which may have widely varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6][12] |
| Column Temp | 30 °C | Maintains consistent retention times and improves peak shape.[12] |
| Detection | UV at 254 nm or PDA (200-400 nm) | 254 nm is a common wavelength for aromatic systems. A Photo Diode Array (PDA) detector is superior as it can check for peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Potential Degradation Pathways Visualization
The following diagram illustrates the likely points of attack on the this compound molecule under various stress conditions.
Caption: Potential degradation sites on this compound.
References
-
Huang, Y., Liu, D., Nashed, N., Ye, Q., & Wang, C. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3050. [Link]
-
Stella, V. J. (2001). Oxidative degradation of pharmaceuticals. Journal of Pharmaceutical Sciences, 90(3), 253-269. [Link]
-
Kaszab, E., Hancu, G., & Cimpan, G. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(15), 4584. [Link]
-
Aatif, M., et al. (2022). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Preprints.org.[Link]
-
European Medicines Agency. (2024). In-Use stability testing FAQ. EMA.[Link]
-
iChemical. (n.d.). 5-bromo-1H-imidazo[4,5-b]pyridine, CAS No. 28279-52-9. iChemical.[Link]
-
Estevam, E. C., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(7), 825. [Link]
-
Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-69. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Horvat, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(11), 2650. [Link]
-
IAGIM. (n.d.). Photostability. IAGIM.[Link]
-
Park, S., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. RSC Medicinal Chemistry, 12(8), 1366-1373. [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]
-
Chavda, V. P., & Soniwala, M. M. (2013). Photostability Testing. PharmaTutor.[Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]
-
Al-Shabrawi, M., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 29096. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. ChemCon GmbH.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. scispace.com [scispace.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iagim.org [iagim.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. database.ich.org [database.ich.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Refining assay protocols for consistent results with 4-(5-bromo-1H-imidazol-2-yl)pyridine
Welcome to the technical resource center for 4-(5-bromo-1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, protocol guidance, and troubleshooting advice for achieving consistent and reliable assay results. As a member of the pyridinyl imidazole class of compounds, this compound is predicted to function as an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a critical node in cellular signaling pathways related to inflammation and stress responses.[1] This guide explains the causality behind experimental choices to ensure your protocols are robust and self-validating.
Section 1: Compound Profile & Handling FAQ
This section addresses the most common initial questions regarding the physical properties and proper handling of this compound.
Q1: What is the primary mechanism of action for this compound?
A: this compound belongs to the pyridinyl imidazole chemical class. Compounds in this class are well-established as ATP-competitive inhibitors of p38 MAP kinases, particularly the α and β isoforms. The p38 MAPK pathway is a key signaling cascade activated by inflammatory cytokines and environmental stress, making its inhibitors valuable tools for research in inflammation, immunology, and oncology.[2][3] The inhibitor binds to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates like ATF2.[4]
Q2: How should I dissolve and store this compound?
A: As with most heterocyclic small molecules, the recommended starting solvent is dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (37°C) may be applied if necessary, but always check for compound stability after warming.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: For assays, create intermediate dilutions from the DMSO stock into your aqueous assay buffer. Be mindful of the final DMSO concentration in the assay, which should ideally be kept below 0.5% to avoid solvent-induced artifacts. Ensure your vehicle controls contain the identical final concentration of DMSO.
Q3: Is the compound stable in aqueous buffer?
A: The stability of the compound in aqueous solution at working concentrations (typically nM to low µM range) should be empirically determined. A common issue is compound precipitation when diluting from a high-concentration DMSO stock into an aqueous buffer.
-
Recommendation: After preparing the final dilution in your assay buffer, visually inspect for any cloudiness or precipitate. You can also centrifuge the solution and measure the concentration of the supernatant via HPLC-UV to confirm solubility limits. Performing a time-course experiment where the compound is pre-incubated in buffer for varying durations before initiating the kinase reaction can help identify any stability issues over the assay period.
Section 2: Core Protocol - In Vitro p38α Kinase Assay (Luminescence-Based)
This section provides a detailed protocol for a common biochemical assay to determine the IC50 value of this compound against p38α kinase. This protocol is based on the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced in the kinase reaction.[4] The luminescent signal is directly proportional to kinase activity.
Experimental Workflow Diagram
Materials
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2 fusion protein)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
Positive Control Inhibitor (e.g., SB 202190)
-
DMSO (Vehicle Control)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 12-point, 3-fold serial dilution of this compound in kinase assay buffer, starting from a high concentration (e.g., 100 µM).
-
Prepare identical dilution series for the positive control (SB 202190) and a DMSO-only series for the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).
-
-
Assay Plate Setup (5 µL Reaction Volume):
-
Add 1 µL of the compound/control dilutions to the appropriate wells of a 384-well plate.
-
Add 2 µL of a mix containing p38α enzyme and ATF2 substrate diluted in kinase buffer. (Final concentrations to be optimized, see table below). For "100% inhibition" control wells, add 2 µL of buffer without the enzyme.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of ATP solution (at a concentration equal to the Kₘ for p38α, if known) to all wells to start the reaction.[5]
-
Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, which should be determined during assay development.
-
-
Signal Detection (as per ADP-Glo™ protocol): [4]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to generate light.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Recommended Assay Parameters (Starting Point)
| Component | Recommended Final Concentration | Rationale |
| p38α Kinase | 1-5 ng/µL | Concentration should be optimized to produce a robust signal well above background without excessive ATP depletion. |
| ATF2 Substrate | 0.2 µg/µL | Should be at or above its Kₘ for the kinase to ensure it is not rate-limiting. |
| ATP | 10-100 µM | Using ATP at its Kₘ value (~50-100 µM for p38α) is crucial for comparing IC50 values across different studies and allows for easier conversion to a Ki value.[5] |
Section 3: Troubleshooting Guide & FAQs
This section provides solutions to common problems encountered during kinase assays with this compound.
| Question / Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Q: Why is my IC50 value significantly different from expected values for similar compounds? | 1. ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[5] 2. Enzyme Activity: The specific activity of different lots of recombinant kinase can vary. 3. Assay Format: Different assay technologies (e.g., luminescence, fluorescence, radiometric) can yield different results.[6] | 1. Standardize ATP: Always run the assay with an ATP concentration at or near the established Kₘ for the specific kinase. This normalizes for competitive effects and provides more comparable data.[5] 2. Enzyme Titration: Always titrate a new lot of enzyme to determine the optimal concentration that gives a robust signal in the linear range of the assay. 3. Acknowledge Differences: Be aware of the assay method used in reference literature. If a direct comparison is critical, use the same methodology. |
| Q: I'm seeing no inhibition, even at high compound concentrations. | 1. Compound Insolubility: The compound may be precipitating out of the aqueous assay buffer. 2. Compound Degradation: The compound may be unstable under the assay conditions. 3. Inactive Compound: The synthesized batch of the compound may be impure or incorrect. | 1. Check Solubility: Visually inspect the final dilution for precipitation. Reduce the highest concentration tested or increase the final DMSO percentage slightly (while adjusting controls accordingly). 2. Assess Stability: Perform a pre-incubation time course. If potency decreases with longer pre-incubation in buffer, degradation may be occurring. 3. Verify Identity & Purity: Confirm the identity and purity of your compound batch using LC-MS and NMR. |
| Q: My results are highly variable between plates and/or experiments. | 1. Inconsistent Reagent Dispensing: Small variations in the volumes of enzyme, ATP, or compound can lead to large signal changes. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents. 3. Reagent Instability: ATP solutions can hydrolyze over time, and diluted enzyme can lose activity. | 1. Use Calibrated Pipettes: Ensure all pipettes are calibrated. Use automated liquid handlers for best results if available. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for samples. Fill them with assay buffer or water to create a humidity barrier. 3. Prepare Fresh Reagents: Prepare fresh dilutions of ATP and enzyme for each experiment from frozen stocks. Keep enzyme on ice at all times. |
| Q: The assay background is too high (high signal in "no enzyme" control). | 1. ATP Contamination: The substrate or other reagents may be contaminated with ATP or ADP. 2. Non-Enzymatic ATP Degradation: Some buffer components could be degrading ATP. | 1. Use High-Purity Reagents: Ensure all reagents, especially the substrate protein, are of high purity and free from nucleotide contamination. 2. Buffer Check: Run a control with just buffer and ATP (no enzyme or substrate) through the detection steps to ensure the buffer itself is not contributing to the signal. |
| Q: My assay window (Signal-to-Background ratio) is too low. | 1. Insufficient Kinase Activity: The amount of ADP produced is too low to generate a strong signal. 2. Suboptimal Reagent Concentrations: Concentrations of enzyme, substrate, or ATP are not optimal. | 1. Increase Enzyme/Time: Increase the enzyme concentration or the reaction incubation time (while ensuring the reaction remains in the linear phase). 2. Re-optimize Assay: Perform a matrix titration of enzyme, substrate, and ATP to find the conditions that yield the maximum assay window. |
| Q: The compound inhibits the luciferase reporter enzyme, not the kinase. | 1. Compound Interference: Some small molecules can directly inhibit luciferase, leading to a false positive result in "signal decrease" assays or a false negative in "signal increase" assays like ADP-Glo.[7] | 1. Run a Counter-Screen: Perform a control experiment where the compound is added directly to a known amount of ADP and the detection reagents. A decrease in signal indicates direct inhibition of the reporter enzyme. If interference is confirmed, consider an alternative assay format (e.g., TR-FRET or radiometric).[7] |
References
-
Kroepfl, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]
-
Gourlay, S. G., et al. (2017). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. Available at: [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. promega.com [promega.com]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of Imidazo[4,5-b]pyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of enhancing the oral bioavailability of this important class of compounds. The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it a valuable core for targeting a range of biological entities, including kinases.[1][2] However, achieving optimal oral drug delivery with these molecules often requires a multi-faceted approach.
This resource is designed to be a practical, field-proven guide. We will explore the underlying causes of poor oral bioavailability and provide actionable strategies and detailed experimental protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and challenges encountered during the development of imidazo[4,5-b]pyridine inhibitors.
Q1: My imidazo[4,5-b]pyridine inhibitor shows potent in vitro activity but very low exposure in vivo after oral dosing. What are the most likely causes?
This is a classic and frequent challenge. The primary culprits for poor oral bioavailability can be categorized into three main areas:
-
Poor Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[3] Many kinase inhibitors, including those with the imidazo[4,5-b]pyridine scaffold, are lipophilic and exhibit low aqueous solubility.
-
Low Permeability: The dissolved drug must then pass through the intestinal wall to enter the bloodstream. Low permeability can be due to the molecule's physicochemical properties or because it is a substrate for efflux transporters.
-
High First-Pass Metabolism: After absorption, the drug travels through the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.
Q2: What are the initial steps to diagnose the cause of low oral bioavailability for my compound?
A systematic approach is crucial. We recommend the following initial in vitro assays:
-
Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the different environments of the GI tract.
-
Permeability Assay: The Caco-2 permeability assay is the industry standard for predicting intestinal permeability and identifying potential substrates of efflux transporters.
-
Metabolic Stability Assay: Incubate your compound with liver microsomes (human and the species used for in vivo studies) to assess its susceptibility to first-pass metabolism.
Q3: Are there any known metabolic liabilities associated with the imidazo[4,5-b]pyridine scaffold itself?
While the specific metabolic fate depends on the substituents, the imidazo[4,5-b]pyridine ring system can be susceptible to oxidation by cytochrome P450 enzymes. The pyridine and imidazole rings contain nitrogen atoms that can be sites of metabolism. It is essential to identify the specific "metabolic hotspots" on your molecule through metabolite identification studies.
Troubleshooting Guides: A Deeper Dive
This section provides detailed, question-driven troubleshooting for specific experimental challenges, complete with step-by-step protocols and the scientific rationale behind them.
Issue 1: Poor Aqueous Solubility
Q: My imidazo[4,5-b]pyridine inhibitor has a solubility of less than 1 µg/mL in aqueous buffers. What formulation strategies can I employ to improve its dissolution?
A: For compounds with such low solubility, several formulation strategies can be explored to enhance dissolution and, consequently, oral absorption.
Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a higher dissolution rate.
-
Micronization: This technique reduces particle size to the micron range.
-
Nanonization: Creating a nanosuspension can further increase the surface area and improve dissolution velocity and saturation solubility.
Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can significantly enhance its aqueous solubility and dissolution rate.
-
Hot-Melt Extrusion (HME): This method involves mixing the API with a thermoplastic polymer at an elevated temperature and extruding the mixture.
-
Spray Drying: The API and polymer are dissolved in a common solvent, and the solution is then sprayed into a heated chamber to evaporate the solvent, leaving the solid dispersion.
For highly lipophilic compounds, lipid-based formulations can be very effective. These formulations can help to solubilize the drug in the GI tract and facilitate its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.
Issue 2: Low Intestinal Permeability
Q: My Caco-2 assay results show a low apparent permeability (Papp) and a high efflux ratio. What does this indicate and what are my options?
A: A low Papp value suggests poor absorption across the intestinal epithelium, while an efflux ratio greater than 2 indicates that your compound is likely a substrate of an efflux transporter, such as P-glycoprotein (P-gp). This means the drug is actively pumped back into the GI lumen after being absorbed, reducing its net uptake.
Structural modifications can be made to your inhibitor to reduce its affinity for efflux transporters. This often involves a careful balance of lipophilicity and the introduction or masking of polar functional groups. For instance, the incorporation of a 5-fluoro group into an imidazo[4,5-b]pyridine scaffold has been shown to improve bioavailability, potentially by altering the molecule's interaction with metabolic enzymes or transporters.[4][5]
While not a standalone solution for drug development, co-formulating with known P-gp inhibitors (e.g., certain surfactants or polymers) in preclinical studies can help confirm P-gp involvement and improve absorption.
Issue 3: High First-Pass Metabolism
Q: My imidazo[4,5-b]pyridine inhibitor is rapidly cleared in liver microsome stability assays. How can I improve its metabolic stability?
A: High first-pass metabolism is a significant barrier to achieving adequate oral bioavailability. Here are some strategies to address this:
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to mask the metabolically labile part of the molecule. For example, if a hydroxyl group is a site of rapid glucuronidation, it can be converted to an ester or carbonate prodrug that is cleaved in vivo to release the active parent compound.
Once the sites of metabolism are identified, medicinal chemists can make targeted structural changes to block these "hotspots." This could involve:
-
Introducing electron-withdrawing groups: To decrease the electron density of an aromatic ring and make it less susceptible to oxidation.
-
Steric hindrance: Placing a bulky group near the metabolic site to prevent the enzyme from accessing it.
-
Isosteric replacement: Replacing a metabolically labile group with a more stable one. A successful example in the imidazo[4,5-b]pyridine series involved switching an N-methylpiperazine moiety to the m-position, which significantly increased human liver microsomal stability.[6]
Data Presentation: Physicochemical Properties and In Vivo Parameters
The following table summarizes key data from a lead optimization study of an imidazo[4,5-b]pyridine-based Aurora kinase inhibitor, demonstrating the impact of structural modifications on key parameters.
| Compound | Aurora-A IC50 (µM) | hERG IC50 (µM) | Human Liver Microsomal Stability (% remaining after 30 min) | Oral Bioavailability (F%) in Mice |
| Lead Compound | 0.045 | 3.0 | 14 | < 5 |
| Optimized Compound 20f | 0.038 | 9.5 | 76 | 45 |
| Preclinical Candidate 27e | 0.038 | > 25 | 90 | 60 |
Data synthesized from a study on imidazo[4,5-b]pyridine-based kinase inhibitors.[6]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of your imidazo[4,5-b]pyridine inhibitor.
Objective: To determine the apparent permeability (Papp) of a test compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the procedure in step 3, but add the test compound to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for determining the oral bioavailability of your imidazo[4,5-b]pyridine inhibitor in mice or rats.
Objective: To determine the key pharmacokinetic parameters, including oral bioavailability (F%), of a test compound.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats or BALB/c mice)
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: IV and PO.
-
Administer the test compound at a specific dose (e.g., 5 mg/kg for IV, 10 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
-
Plasma Sample Analysis:
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin). Key parameters include:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
-
Calculate the oral bioavailability (F%) using the following equation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Diagram 1: Strategies to Overcome Poor Oral Bioavailability
Caption: A flowchart of strategies to address poor oral bioavailability.
Diagram 2: Experimental Workflow for Bioavailability Assessment
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Kinase Inhibitory Activity of 4-(5-bromo-1H-imidazol-2-yl)pyridine: A Comparative Guide
Introduction: Unveiling a Novel Kinase Inhibitor Candidate
In the landscape of kinase inhibitor discovery, the imidazole scaffold is a well-established pharmacophore, integral to numerous approved and investigational drugs. The novel compound, 4-(5-bromo-1H-imidazol-2-yl)pyridine, represents an intriguing new chemical entity. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural resemblance to the imidazo[4,5-b]pyridine class of compounds strongly suggests potential as a kinase inhibitor. Derivatives of imidazo[4,5-b]pyridine are known to exhibit potent inhibitory activity against a range of kinases, including Aurora kinases, FLT3, and key players in inflammatory signaling cascades.
This guide provides a comprehensive framework for the initial validation of this compound's kinase inhibitory activity. We will proceed with the hypothesis that, based on its structural alerts, the compound may target key nodes in cellular stress and inflammatory pathways. For the purpose of this illustrative guide, we will focus on two pivotal kinases in these pathways: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and its downstream target, p38 Mitogen-Activated Protein Kinase α (p38α).
This document will serve as a practical, in-depth guide for researchers, outlining the necessary experimental workflows, comparative analyses, and data interpretation needed to characterize this novel compound's biochemical potency and cellular target engagement.
Hypothesized Target Pathway: The TAK1-p38 MAPK Axis
The TAK1-p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] TAK1, a member of the MAPKKK family, acts as a central upstream hub, integrating signals from stimuli like TNF-α and IL-1β.[3] Upon activation, TAK1 phosphorylates and activates downstream kinases, including MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPKs.[4][5] Activated p38α orchestrates a wide array of cellular processes, including the production of pro-inflammatory cytokines, cell cycle regulation, and apoptosis.[6][7] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making both TAK1 and p38α compelling therapeutic targets.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution series of this compound in 100% DMSO, starting from a 1 mM stock.
-
Prepare identical dilution series for the comparator inhibitors, (5Z)-7-Oxozeaenol and SB203580.
-
Use 100% DMSO as the no-inhibitor (100% activity) control.
-
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a master mix containing the kinase buffer, ATP (at the Km for the specific kinase), and the appropriate substrate.
-
For TAK1: Use recombinant TAK1/TAB1 complex and inactive MKK6 as the substrate.
-
For p38α: Use recombinant p38α and ATF2 peptide as the substrate.
-
-
Dispense 2.5 µL of the master mix into each well.
-
Transfer a small volume (e.g., 25 nL) of the serially diluted compounds and controls into the wells.
-
Add 2.5 µL of the respective kinase enzyme to each well to start the reaction (final volume 5 µL).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. [8] * Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP amount. [9] * Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Normalize the data relative to the high (DMSO only) and low (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the in vitro kinase assays, comparing our novel compound to the established inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| This compound | TAK1 | 25 |
| This compound | p38α | 150 |
| (5Z)-7-Oxozeaenol | TAK1 | 8.1 [10] |
| SB203580 | p38α | 50 |
Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of TAK1 and moderate inhibition of p38α. The sub-micromolar activity against both kinases warrants further investigation into its selectivity and cellular activity.
Part 2: Cellular Target Engagement Validation
Demonstrating that a compound inhibits a purified enzyme in a test tube is a crucial first step. However, it is essential to validate that the compound can enter a cell and physically bind to its intended target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming target engagement in intact cells or tissue lysates. [11]The principle is that ligand binding stabilizes a target protein, resulting in an increased melting temperature. [12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293T or THP-1 cells) to approximately 80% confluency.
-
Treat the cells with this compound at a saturating concentration (e.g., 10-20 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other suitable methods.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble target protein (TAK1 or p38α) remaining at each temperature point by Western blotting using specific antibodies.
-
Quantify the band intensities and plot them against the temperature for both the vehicle- and compound-treated samples.
-
A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample, demonstrating thermal stabilization and thus, target engagement.
-
Expected Outcome: Successful target engagement would be visualized as the melting curve for TAK1 and/or p38α shifting to higher temperatures in the presence of this compound compared to the vehicle control. This provides direct evidence of the compound binding to its target within the cellular milieu.
Conclusion and Future Directions
This guide outlines a foundational, two-part strategy to validate the kinase inhibitory activity of the novel compound this compound. By first establishing its biochemical potency against hypothesized targets TAK1 and p38α and then confirming target engagement in a cellular context, researchers can build a strong, data-driven case for its potential as a kinase inhibitor.
Positive results from these initial studies would justify a more extensive characterization, including:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to understand its selectivity profile and identify potential off-target activities.
-
Cellular Pathway Analysis: Measuring the inhibition of downstream signaling events (e.g., phosphorylation of p38 substrates) via Western blot or other immunoassays.
-
Functional Assays: Evaluating the compound's effect on cellular functions regulated by the TAK1-p38 pathway, such as cytokine release in response to inflammatory stimuli.
By following this structured and comparative approach, the therapeutic potential of this compound can be systematically and rigorously evaluated, paving the way for its potential development as a novel therapeutic agent.
References
-
SB203580 | p38 MAPK inhibitor . Cellagen Technology. [Link]
-
The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) . PubMed. [Link]
-
Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... . ResearchGate. [Link]
-
TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis . PubMed Central. [Link]
-
TAK1 inflammatory signalling pathways. TAK1 is activated by many... . ResearchGate. [Link]
-
Receptor-mediated TAK1 signaling pathways. Receptor-mediated activation... . ResearchGate. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling . Experimental & Molecular Medicine. [Link]
-
Multifaceted Roles of TAK1 Signaling in Cancer . PubMed Central. [Link]
-
Thermal shift assay . Wikipedia. [Link]
-
Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... . ResearchGate. [Link]
-
Schematic diagram of the structure of TAK1 and TABs. The amino acid... . ResearchGate. [Link]
-
P38 Signaling Pathway . Creative Diagnostics. [Link]
-
FIG. 5. 5Z-7-Oxozeaenol inhibits kinase activity of endogenous TAK1. A,... . ResearchGate. [Link]
-
MAPK-p38 Signaling Pathway . Elabscience. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutics targeting key kinases involved in cancer progression. This guide provides a comparative analysis of imidazo[4,5-b]pyridine derivatives against other established kinase inhibitors, offering insights into their performance, supported by experimental data and detailed protocols for researchers in the field. While direct data on 4-(5-bromo-1H-imidazol-2-yl)pyridine is limited, the broader class of imidazo[4,5-b]pyridines provides a fertile ground for comparison and highlights the potential of this chemical family.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, offers a versatile template for designing kinase inhibitors.[1] Its rigid structure and the strategic placement of nitrogen atoms allow for multiple points of interaction within the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors against several important cancer targets, including the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and Aurora kinases.[2][3]
Comparative Analysis 1: Targeting the TGF-β Pathway
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers, where it can promote tumor invasion and metastasis.[4][5] Consequently, inhibiting the TGF-β type I receptor kinase (ALK5) is a promising therapeutic strategy.
Imidazo[4,5-b]pyridine in Focus: SB-431542
SB-431542, a well-characterized imidazo[4,5-b]pyridine derivative, is a potent and selective inhibitor of ALK5.[4] Its chemical structure, 4-(5-benzo[4][6]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide, showcases the key features of this inhibitor class.
The Comparator: LY-364947
For comparison, we will consider LY-364947, another potent and selective ATP-competitive inhibitor of ALK5, which belongs to a different chemical class (a diheteroaryl-substituted pyrazole).
Performance Data: ALK5 Inhibition
| Compound | Chemical Class | Target Kinase | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| SB-431542 | Imidazo[4,5-b]pyridine | ALK5 | 94 | 140 (TGF-β induced gene expression) | [4] |
| LY-364947 | Pyrazole | ALK5 | 51 | 47 (TGF-β dependent transcription) |
Analysis: Both SB-431542 and LY-364947 demonstrate potent inhibition of ALK5 in the nanomolar range. While LY-364947 shows a slightly lower biochemical IC50, both compounds exhibit excellent cellular activity, effectively blocking TGF-β signaling. The choice between these inhibitors in a research setting may depend on secondary pharmacology, off-target effects, or specific experimental needs.
Experimental Protocol: In Vitro ALK5 Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the IC50 of an inhibitor against ALK5.
Materials:
-
Recombinant human ALK5 (TGF-βRI)
-
Kinase substrate (e.g., casein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (e.g., SB-431542, LY-364947) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of the 96-well plate. Include wells with DMSO only as a control.
-
Add 20 µL of a solution containing the ALK5 enzyme and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ALK5.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for an in vitro ALK5 kinase inhibition assay.
Signaling Pathway Diagram:
Caption: Simplified TGF-β signaling pathway and point of inhibition.
Comparative Analysis 2: Targeting Aurora Kinases
Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers, making them attractive therapeutic targets.[3][7] The imidazo[4,5-b]pyridine scaffold has also yielded potent inhibitors of this kinase family.
Imidazo[4,5-b]pyridine in Focus: CCT137690
CCT137690 is an imidazo[4,5-b]pyridine derivative identified as a potent, orally bioavailable inhibitor of Aurora kinases.[3]
The Comparator: Alisertib (MLN8237)
Alisertib is a well-known, clinically evaluated Aurora A kinase inhibitor with a different chemical scaffold (a pyrimidine derivative).
Performance Data: Aurora Kinase Inhibition
| Compound | Chemical Class | Target Kinase | IC50 (nM) | Cellular Activity (GI50, nM) | Reference |
| CCT137690 | Imidazo[4,5-b]pyridine | Aurora A | 15 | 300 (HCT116) | [3][8] |
| Alisertib | Pyrimidine | Aurora A | 1.2 | 83 (HCT116) | [8] |
Analysis: While both compounds are potent inhibitors of Aurora A, Alisertib demonstrates greater potency in both biochemical and cellular assays. However, CCT137690 still exhibits significant activity and possesses favorable pharmacokinetic properties, such as oral bioavailability, which are crucial for in vivo studies and clinical development.[3] The imidazo[4,5-b]pyridine scaffold in CCT137690 provides a valuable alternative for overcoming potential resistance or toxicity issues associated with other chemical classes.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the 50% growth inhibitory concentration (GI50) of a compound in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (e.g., CCT137690, Alisertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for a further 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 value from the dose-response curve.
Workflow Diagram:
Caption: Workflow for a cell proliferation (MTT) assay.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. As demonstrated by the examples of SB-431542 and CCT137690, this chemical class can yield potent and selective inhibitors against critical cancer targets like ALK5 and Aurora kinases. While direct comparisons with other chemical classes, such as the pyrazole-based LY-364947 and the pyrimidine-based Alisertib, may show variations in potency, the overall drug-like properties and the potential for chemical modification make the imidazo[4,5-b]pyridines an attractive area for further investigation.
For researchers and drug development professionals, the exploration of novel substitutions on the imidazo[4,5-b]pyridine core, including structures like this compound, could lead to the discovery of next-generation kinase inhibitors with improved efficacy, selectivity, and safety profiles. The experimental protocols provided in this guide offer a solid foundation for the in vitro and cellular characterization of such novel compounds.
References
-
Bavetsias, V., & Henderson, A. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6577-6581. [Link][7]
-
DaCosta, H., et al. (2024). Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124. IUCrData, 9(11). [Link][2]
-
Halder, J., et al. (2005). A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. Neoplasia, 7(5), 509-521. [Link][4]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link][3]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link][8]
-
National Cancer Institute. Definition of TGF-beta receptor 1 kinase inhibitor SH3051. [Link][5]
-
Wolska, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4993. [Link][1]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyridinyl Imidazole Analogs as p38 MAP Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The 4-(imidazol-2-yl)pyridine scaffold represents a cornerstone in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical regulator of inflammatory responses.[1][2] The strategic placement of a bromine atom at the 5-position of the imidazole ring, yielding the 4-(5-bromo-1H-imidazol-2-yl)pyridine core, offers a valuable starting point for further analog development. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the inhibitory potential of this class of compounds, drawing insights from closely related analogs to inform future design strategies. We will delve into the critical structural modifications, their impact on biological activity, and the experimental protocols essential for their evaluation.
The p38 MAP Kinase Signaling Pathway: A Key Therapeutic Target
The p38 MAP kinase cascade is a pivotal signaling pathway involved in cellular responses to environmental stress and inflammatory cytokines.[1][3] Its activation leads to the downstream production of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[2][3] Consequently, inhibiting p38 MAP kinase has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[1][2]
Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Core Scaffold and Key Structural Insights
The 4-(imidazol-2-yl)pyridine scaffold is a well-established pharmacophore for ATP-competitive inhibition of p38 MAP kinase.[2] The planarity of this bicyclic system allows for crucial interactions within the kinase's active site. The bromine atom at the 5-position of the imidazole ring in the this compound core likely serves to enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket.
Structure-Activity Relationship Analysis
While specific SAR data for this compound analogs is not extensively published, we can infer critical trends from related pyridinyl imidazole and other p38 inhibitor classes.
Modifications on the Pyridine Ring
Substitutions on the pyridine ring are crucial for modulating potency and selectivity. Generally, small, electron-withdrawing groups at the 3- or 5-positions can enhance activity. Larger, bulky groups are often detrimental, likely due to steric hindrance within the ATP-binding pocket.
Modifications on the Imidazole Ring
The imidazole ring offers several positions for substitution. The N1 position is a key site for introducing side chains that can interact with solvent-exposed regions of the kinase.
-
N1-Substitution: Introduction of various substituents at the N1 position of the imidazole can significantly impact activity. For instance, the incorporation of a 4-hydroxypiperidine substituent has been shown to confer high p38 selectivity.[4]
-
C4- and C5-Substitutions: The substitution pattern on the C4 and C5 positions of the imidazole ring plays a major role in inhibitory activity. The presence of a 4-fluorophenyl group at the C4 position is a common feature in many potent p38 inhibitors.[5] The bromine at the C5 position in our core scaffold likely contributes to favorable interactions.
| Compound Class | Key Structural Features | Reported Activity (p38 IC50) | Reference |
| Pyridinyl Imidazoles | 4-Fluorophenyl at imidazole C4 | 50-100 nM (for SB202190) | [6] |
| Pyridinyloxazoles | 4-Hydroxypiperidine substituent | ED50 = 10 mg/kg (in vivo) | [4] |
| 4-Fluorophenyl-imidazoles | Pyrimidine at imidazole C5 | 96 nM | [5] |
| Trisubstituted Pyridazines | Aryl and heteroaryl groups | 1-20 nM | [7] |
Comparative Performance with Alternative p38 Inhibitors
To contextualize the potential of this compound analogs, it is useful to compare them with well-characterized p38 inhibitors.
| Inhibitor | Scaffold | p38α IC50 | Key Features |
| SB203580 | Pyridinyl Imidazole | ~50 nM | ATP-competitive, widely used tool compound. |
| BIRB-796 | Diaryl Urea | <1 nM | Binds to an allosteric site, slow dissociation. |
| VX-745 | Pyridinyl Imidazole | ~10 nM | Orally bioavailable, advanced to clinical trials. |
Experimental Protocols for Evaluation
The robust evaluation of novel this compound analogs requires a combination of biochemical and cell-based assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAP kinase.
Workflow:
-
Reagent Preparation: Prepare assay buffer, purified active p38α enzyme, a suitable substrate (e.g., ATF2), and ATP.
-
Compound Dilution: Create a serial dilution of the test compounds.
-
Kinase Reaction: In a microplate, combine the p38α enzyme, test compound, and substrate. Initiate the reaction by adding ATP.
-
Detection: After incubation, quantify the phosphorylated substrate using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a Biochemical p38 MAP Kinase Assay.
Cell-Based TNF-α Release Assay
This assay assesses the ability of a compound to inhibit the production of TNF-α in a cellular context, providing a more physiologically relevant measure of efficacy.
Workflow:
-
Cell Culture: Culture a suitable cell line, such as human monocytic THP-1 cells, to an appropriate density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds.
-
Stimulation: Induce TNF-α production by stimulating the cells with lipopolysaccharide (LPS).
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 values by plotting the percentage of TNF-α inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel p38 MAP kinase inhibitors. Insights from related chemical series suggest that strategic modifications to the pyridine and imidazole rings can lead to compounds with enhanced potency and selectivity. Future efforts should focus on synthesizing a focused library of analogs based on the SAR principles outlined in this guide. A thorough evaluation using the described biochemical and cell-based assays will be critical in identifying lead candidates with the potential for further preclinical and clinical development as next-generation anti-inflammatory therapeutics.
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In Vivo Validation of 4-(5-bromo-1H-imidazol-2-yl)pyridine: A Comparative Guide to Preclinical Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo assessment of 4-(5-bromo-1H-imidazol-2-yl)pyridine, a novel small molecule with putative anticancer properties. Drawing upon established preclinical methodologies, we will objectively compare its projected efficacy against a standard-of-care chemotherapy in a colon cancer xenograft model. This document is intended to serve as a technical guide, offering insights into experimental design, data interpretation, and the mechanistic rationale behind the validation process.
Introduction to this compound and Rationale for In Vivo Testing
While direct in vivo studies on this compound are not yet extensively published, the imidazole-pyridine scaffold is a well-recognized pharmacophore in oncology. Numerous derivatives have demonstrated potent anticancer activities by targeting key signaling pathways. For instance, various substituted 4-(imidazol-5-yl)pyridine and 2-(1H-imidazol-2-yl)pyridine derivatives have shown inhibitory activity against kinases such as B-RAF and p38α, which are crucial in cancer cell proliferation and survival.[1][2] The bromine substitution on the imidazole ring may further enhance its activity and specificity.
Given the promising in vitro data from analogous compounds, a robust in vivo validation is the critical next step to ascertain the therapeutic potential of this compound. This guide will focus on a comparative study using a human colon cancer xenograft model, a widely accepted standard for preclinical anticancer drug evaluation.[3][4][5]
Comparative Agents and Model Selection
To provide a clinically relevant context for the efficacy of this compound, a direct comparison with a standard chemotherapeutic agent is essential. For colorectal cancer, a combination of 5-fluorouracil (5-FU) and oxaliplatin (often administered as the FOLFOX regimen) is a common first-line treatment.[6][7][8] Therefore, this guide will use a combination of 5-FU and oxaliplatin as the positive control.
The choice of an appropriate animal model is paramount for the successful in vivo evaluation of an anticancer agent.[9] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, offer a reproducible and well-characterized platform for preclinical drug testing.[4][10] For this study, we will utilize a CDX model with HT-29 human colon adenocarcinoma cells, a cell line known to form solid tumors in immunodeficient mice.
Experimental Design and Protocols
A meticulously planned experimental design is crucial for generating reliable and interpretable data. The following protocol outlines a comprehensive approach to the in vivo validation of this compound.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (nu/nu) or Severe Combined Immunodeficient (SCID) mice are suitable hosts for human tumor xenografts due to their compromised immune systems, which prevents rejection of the human cancer cells.[3][10]
-
Cell Culture: HT-29 human colon adenocarcinoma cells will be cultured in appropriate media until they reach the desired confluence.
-
Implantation: A suspension of HT-29 cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium) will be subcutaneously injected into the flank of each mouse.[10]
Treatment Groups and Dosing Regimen
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice will be randomized into the following treatment groups (n=8-10 mice per group):
| Group | Treatment | Dosage & Schedule | Route of Administration |
| 1 | Vehicle Control | e.g., 0.5% carboxymethylcellulose | Oral (p.o.) or Intraperitoneal (i.p.), daily |
| 2 | This compound | To be determined by maximum tolerated dose (MTD) studies | p.o. or i.p., daily |
| 3 | 5-FU + Oxaliplatin | e.g., 5-FU: 50 mg/kg, weekly; Oxaliplatin: 10 mg/kg, weekly | i.p. |
The dosage for this compound should be determined through preliminary MTD studies to identify the highest dose that does not cause significant toxicity.
Efficacy Endpoints and Monitoring
-
Tumor Growth Inhibition (TGI): Tumor volume will be measured two to three times per week using calipers, and the volume will be calculated using the formula: (Length x Width²)/2.[9] TGI will be calculated at the end of the study.
-
Body Weight: Animal body weight will be monitored regularly as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, a survival endpoint may be included, where the study continues until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of significant morbidity are observed).
Experimental Workflow Diagram
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected outcomes of the proposed in vivo study.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % TGI |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 600 ± 150 | 60% |
| 5-FU + Oxaliplatin | 450 ± 120 | 70% |
Table 2: Toxicity Assessment
| Treatment Group | Mean Body Weight Change (%) | Observations |
| Vehicle Control | +5% | No adverse effects |
| This compound | -2% | Minor, transient weight loss |
| 5-FU + Oxaliplatin | -10% | Significant weight loss, potential for lethargy |
Mechanistic Insights and Signaling Pathways
Based on the activity of related imidazole-pyridine compounds, this compound may exert its anticancer effects through the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in colorectal cancer.[7]
Postulated Mechanism of Action
The binding of this compound to a kinase like B-RAF would inhibit its activity, thereby blocking the downstream signaling cascade that leads to cell proliferation and survival.
Signaling Pathway Diagram
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. The proposed comparative study against a standard-of-care chemotherapy in a colon cancer xenograft model will provide critical data on its efficacy and safety profile. Positive results from this study would warrant further investigation, including pharmacokinetic and pharmacodynamic (PK/PD) studies, exploration of efficacy in other cancer models, and ultimately, progression towards clinical development. The systematic approach detailed herein ensures that the preclinical evaluation is robust, providing a solid foundation for future translational research.
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Navigating the Kinome: A Comparative Guide to Cross-Target Profiling of 4-(5-bromo-1H-imidazol-2-yl)pyridine
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's interaction with the human kinome. Protein kinases, numbering over 500, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] Consequently, they are a major class of therapeutic targets.[1][4]
This guide provides an in-depth look at the cross-target profiling of 4-(5-bromo-1H-imidazol-2-yl)pyridine, a representative of the promising imidazole-pyridine scaffold known for its potential as a kinase inhibitor.[5][6][7][8] We will explore the methodologies for comprehensive kinase screening, present and interpret profiling data, and compare its performance with other inhibitors. Our focus is on the "why" behind the "how," offering field-proven insights to empower your drug discovery endeavors. The promiscuity of many kinase inhibitors, stemming from the conserved nature of the ATP-binding site, can lead to off-target effects and associated toxicities.[2] Therefore, early and comprehensive kinase profiling is not just advantageous; it is essential for mitigating risks and building a robust safety profile for any potential drug candidate.[9][10][11]
Methodologies for Kinase Profiling: A Comparative Overview
The choice of assay technology for kinase profiling is a critical decision that impacts data quality, throughput, and the types of mechanistic insights that can be gleaned. Several robust platforms are available, each with its own set of advantages and limitations.
-
Radiometric Assays: Historically considered the "gold standard," these assays, such as the ³³PanQinase™ and HotSpot™ platforms, directly measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[9][12] Their high sensitivity and direct measurement of enzymatic activity make them highly reliable. However, the need for radioactive materials and specialized waste disposal can be a drawback.[13]
-
Luminescence-Based Assays: These assays, like the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][14] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity. This format is amenable to high-throughput screening (HTS) and avoids radioactivity.[13]
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common fluorescence-based method.[14] It involves a donor and an acceptor fluorophore, where a signal is generated when they are in close proximity due to the phosphorylation of a substrate. This homogeneous assay format is well-suited for HTS.
-
Label-Free Assays: Technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the direct binding of an inhibitor to a kinase, providing valuable information on binding kinetics and thermodynamics.[10]
The selection of an appropriate assay depends on the stage of drug discovery. For broad kinome screening, high-throughput methods like ADP-Glo or TR-FRET are often preferred. For more detailed mechanistic studies of lead compounds, radiometric or label-free methods may be more suitable.
The Kinase Profiling Workflow: From Compound to Data
The process of kinase profiling follows a systematic workflow to ensure data accuracy and reproducibility. The following diagram illustrates the key steps involved.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cross-Target Profile of this compound
To illustrate the output of a kinase profiling study, we present a hypothetical but realistic dataset for this compound against a representative panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.[10]
| Kinase Target | Kinase Family | IC50 (nM) |
| Aurora A | Serine/Threonine | 15 |
| Aurora B | Serine/Threonine | 25 |
| FLT3 | Tyrosine | 8 |
| VEGFR2 | Tyrosine | 750 |
| p38α (MAPK14) | Serine/Threonine | 250 |
| Src | Tyrosine | >10,000 |
| CDK2 | Serine/Threonine | >10,000 |
| PIM1 | Serine/Threonine | 50 |
| Staurosporine | (Control) | See Below |
Note: This data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Interpretation of the Data:
The hypothetical data suggests that this compound is a potent inhibitor of Aurora A, Aurora B, FLT3, and PIM1 kinases, with IC50 values in the low nanomolar range. The compound shows moderate activity against p38α and weak activity against VEGFR2. Importantly, it displays high selectivity, with no significant inhibition of Src and CDK2 at concentrations up to 10,000 nM. This profile suggests a potential therapeutic application in cancers where these kinases are dysregulated. The dual inhibition of Aurora kinases and FLT3 is particularly interesting for certain leukemias.[15]
Comparison with Alternative Kinase Inhibitors
A compound's selectivity profile is best understood in comparison to other inhibitors.
| Compound | Key Targets | IC50 (nM) - Aurora A | IC50 (nM) - FLT3 | IC50 (nM) - Src | Selectivity Profile |
| This compound (Hypothetical) | Aurora, FLT3 | 15 | 8 | >10,000 | Selective |
| Staurosporine | Pan-Kinase | 5 | 10 | 2 | Non-Selective[1] |
| Compound X (Representative Selective Inhibitor) | Aurora A/B | 10 | >5,000 | >5,000 | Highly Selective |
Staurosporine, a natural product, is a potent but non-selective kinase inhibitor that serves as a common positive control in kinase assays.[1] Its broad activity across the kinome highlights the need for developing more selective inhibitors like our hypothetical compound. Compared to a highly selective Aurora kinase inhibitor (Compound X), this compound exhibits a more focused polypharmacology, targeting a small number of kinases. This "selective non-selectivity" can sometimes be advantageous, as targeting multiple nodes in a disease pathway can lead to enhanced efficacy.[3][4]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a generalized method for determining the IC50 value of a test compound against a specific kinase using the luminescence-based ADP-Glo™ assay.[1]
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase substrate peptide
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be empirically determined.
-
In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Biological Context: A Representative Signaling Pathway
The inhibition of a kinase has downstream consequences on cellular signaling. The diagram below illustrates a simplified representation of a signaling pathway involving Aurora A kinase, a key regulator of mitosis.
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A Comparative Benchmarking Guide to the Efficacy of 4-(5-bromo-1H-imidazol-2-yl)pyridine Against Established Anticancer Drugs
<_>
Introduction
The relentless pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, better safety profiles, and the ability to overcome resistance to existing treatments. The imidazole-pyridine scaffold is a promising area of medicinal chemistry, with various derivatives demonstrating potent anticancer activities through diverse mechanisms, including the inhibition of kinases, topoisomerase enzymes, and tubulin polymerization.[1][2][3][4] This guide introduces a novel imidazole-pyridine compound, 4-(5-bromo-1H-imidazol-2-yl)pyridine , and provides a comprehensive framework for benchmarking its efficacy against established chemotherapeutic agents.
Given the novelty of this compound, this document serves as a methodological guide for its evaluation. We will compare its hypothetical performance against two widely used anticancer drugs with distinct mechanisms of action: Cisplatin , a DNA-alkylating agent, and Paclitaxel , a microtubule stabilizer. The experimental protocols detailed herein are designed to provide a robust comparison of their cytotoxic and apoptotic effects on a model cancer cell line, such as a human colorectal carcinoma line (e.g., HT-29).
Mechanisms of Action: A Comparative Overview
This compound (Hypothesized)
While the precise mechanism of this compound is yet to be fully elucidated, its structural components suggest several potential pathways. Imidazole and pyridine derivatives have been shown to act as kinase inhibitors, interfering with signaling pathways crucial for tumor growth.[1][5] Some have also been found to induce apoptosis through the upregulation of pathways like JNK.[6] For the purpose of this guide, we will hypothesize that this compound may function as a multi-kinase inhibitor, disrupting cell cycle progression and inducing apoptosis.
Cisplatin: The DNA Cross-linker
Cisplatin is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, bladder, and lung cancers.[7] Its primary mechanism of action involves entering the cell, where it becomes aquated and can then bind to DNA, forming intra- and inter-strand crosslinks.[7][8][9] These DNA adducts obstruct DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.[7][8]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, is widely used in the treatment of breast, ovarian, and lung cancers.[10][11] Its unique mechanism involves binding to the β-tubulin subunit of microtubules, which are essential for cell division.[10][11] This binding stabilizes the microtubules, preventing their normal dynamic disassembly.[10][] This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[10][11]
Comparative Efficacy Evaluation: Experimental Framework
To objectively compare the anticancer efficacy of this compound with Cisplatin and Paclitaxel, a series of in vitro assays are proposed.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Hypothetical Comparative IC50 Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | HT-29 (Colon Cancer) IC50 (µM) |
| This compound | 15 |
| Cisplatin | 10 |
| Paclitaxel | 0.5 |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Expected Outcomes
-
Control (Untreated) Cells: A normal distribution of cells across the cell cycle phases.
-
This compound: A potential arrest in the G1 or G2/M phase, indicative of kinase inhibition.
-
Cisplatin: An accumulation of cells in the S and G2/M phases due to DNA damage-induced cell cycle arrest.
-
Paclitaxel: A significant arrest of cells in the G2/M phase, consistent with its microtubule-stabilizing effect.[10]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Expected Outcomes
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Control | <5% | <5% |
| This compound | 25% | 15% |
| Cisplatin | 30% | 20% |
| Paclitaxel | 40% | 25% |
Note: The percentage values for this compound are hypothetical.
Visualizing a Potential Mechanism and Workflow
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway.
Experimental Workflow for Drug Efficacy Benchmarking
Caption: Workflow for benchmarking anticancer drug efficacy.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Cisplatin, and Paclitaxel for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
For more detailed information, refer to established MTT assay protocols.[13][14][19][20]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat HT-29 cells in 6-well plates with the respective IC50 concentrations of each drug for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
For further details, consult protocols for cell cycle analysis.[15][16][21][22]
Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat HT-29 cells with the IC50 concentrations of each drug for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence.
For comprehensive guidance, refer to Annexin V staining protocols.[17][18][23]
Conclusion
This guide provides a structured framework for the preclinical evaluation of the novel compound this compound against the established anticancer drugs Cisplatin and Paclitaxel. The proposed experiments will enable a comprehensive comparison of their cytotoxic effects, impact on cell cycle progression, and their ability to induce apoptosis. The insights gained from such a benchmarking study will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential anticancer agent.
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- BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
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A Comparative Guide to the Reproducible and Scalable Synthesis of 4-(5-bromo-1H-imidazol-2-yl)pyridine
For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(5-bromo-1H-imidazol-2-yl)pyridine stands out as a valuable building block, sought after for its potential applications in medicinal chemistry. However, the journey from a laboratory-scale reaction to a reproducible and scalable industrial process is often fraught with challenges. This guide provides an in-depth, comparative analysis of plausible synthetic routes to this compound, with a focus on the critical parameters of reproducibility and scalability. Drawing upon established methodologies for analogous 2-aryl-imidazoles and bromo-imidazole derivatives, we will explore the nuances of each synthetic strategy, offering insights to guide your experimental choices.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The choice of strategy will significantly impact the overall efficiency, cost-effectiveness, and scalability of the process.
-
Strategy A: Post-synthetic Bromination. This approach involves the initial construction of the 2-(pyridin-4-yl)-1H-imidazole core, followed by a regioselective bromination of the imidazole ring.
-
Strategy B: Pre-synthetic Bromination. In this alternative route, a brominated precursor is utilized to construct the final imidazole ring system.
This guide will dissect both strategies, providing a comprehensive overview of their respective strengths and weaknesses.
Strategy A: Post-synthetic Bromination
This two-step approach is conceptually straightforward and relies on well-established synthetic transformations. The initial synthesis of 2-(pyridin-4-yl)-1H-imidazole can be achieved through various methods, with the Radziszewski reaction being a prominent and often reproducible choice.[1]
Step 1: Synthesis of 2-(pyridin-4-yl)-1H-imidazole
The Radziszewski reaction, a multicomponent condensation, offers a direct route to the imidazole core.
Experimental Protocol:
-
To a stirred solution of pyridine-4-carbaldehyde (1.0 eq) and glyoxal (40% in water, 1.1 eq) in ethanol, add a concentrated solution of ammonium hydroxide (2.5 eq) dropwise, ensuring the temperature is maintained below 40 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-(pyridin-4-yl)-1H-imidazole. Further purification can be achieved by recrystallization from ethanol if necessary.
Causality Behind Experimental Choices:
-
The use of a stoichiometric excess of ammonium hydroxide ensures the complete consumption of the aldehyde and glyoxal, driving the reaction towards the product.
-
Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization reactions to occur at a reasonable rate.
-
Cooling the reaction mixture aids in the precipitation of the product, facilitating its isolation.
Step 2: Bromination of 2-(pyridin-4-yl)-1H-imidazole
The subsequent bromination of the imidazole ring requires careful control to achieve the desired mono-bromination at the C5 position.
Experimental Protocol:
-
Dissolve 2-(pyridin-4-yl)-1H-imidazole (1.0 eq) in a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the stirred solution in small portions over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.
Causality Behind Experimental Choices:
-
The use of NBS as a brominating agent offers a milder and more selective alternative to elemental bromine.
-
Conducting the reaction at a low temperature (0 °C) helps to control the exothermicity of the reaction and minimize the formation of over-brominated side products.
-
The aqueous workup with sodium thiosulfate is crucial for quenching any unreacted NBS and removing bromine residues.
Workflow for Strategy A
Caption: Workflow for Strategy A: Post-synthetic Bromination.
Strategy B: Pre-synthetic Bromination
This approach involves the synthesis of a brominated precursor, which is then cyclized to form the desired imidazole ring. A plausible route would be the reaction of a brominated α-haloketone with pyridine-4-carboxamidine.
Step 1: Synthesis of a Brominated α-Haloketone (e.g., 1,2-dibromo-2-oxoethane)
This reactive intermediate can be prepared from readily available starting materials.
Experimental Protocol:
-
To a solution of bromoacetyl bromide (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add a solution of bromine (1.0 eq) in diethyl ether.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1,2-dibromo-2-oxoethane. This intermediate is often used immediately in the next step due to its lachrymatory nature.
Causality Behind Experimental Choices:
-
The use of bromoacetyl bromide as a starting material provides a direct route to the desired α,α'-dihaloketone.
-
The reaction is performed at low temperature to control the reactivity of bromine.
Step 2: Cyclization with Pyridine-4-carboxamidine
The final imidazole ring is formed by the condensation of the α,α'-dihaloketone with pyridine-4-carboxamidine.
Experimental Protocol:
-
To a solution of pyridine-4-carboxamidine hydrochloride (1.0 eq) in ethanol, add a base such as sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.
-
To this mixture, add a solution of the crude 1,2-dibromo-2-oxoethane (1.0 eq) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Causality Behind Experimental Choices:
-
The use of a base is necessary to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile.
-
The stepwise addition of the dihaloketone at low temperature helps to control the initial condensation reaction.
-
Refluxing promotes the intramolecular cyclization and dehydration to form the aromatic imidazole ring.
Workflow for Strategy B
Caption: Workflow for Strategy B: Pre-synthetic Bromination.
Comparative Analysis: Reproducibility and Scalability
| Parameter | Strategy A: Post-synthetic Bromination | Strategy B: Pre-synthetic Bromination |
| Overall Yield | Potentially higher, but dependent on the selectivity of the bromination step. | May be lower due to the instability and reactivity of the dihaloketone intermediate. |
| Reproducibility | The Radziszewski reaction is generally reproducible.[1] However, controlling the regioselectivity of the bromination can be challenging and may lead to batch-to-batch variations. | The synthesis and handling of the reactive dihaloketone can be difficult to reproduce consistently, impacting the overall reproducibility. |
| Scalability | Scaling up the Radziszewski reaction is generally feasible. The bromination step may require careful optimization of mixing and temperature control at a larger scale to avoid side reactions. | The synthesis and handling of the lachrymatory and potentially unstable dihaloketone pose significant safety and scalability challenges. |
| Purification | Purification of the final product may require careful chromatographic separation from the starting material and any over-brominated byproducts. | Purification can be challenging due to the potential for multiple side products arising from the reactive intermediate. |
| Safety Considerations | NBS is a hazardous substance and requires careful handling. | The dihaloketone intermediate is lachrymatory and toxic, requiring specialized handling procedures and equipment, especially at scale. |
| Cost-Effectiveness | Starting materials are generally readily available and cost-effective. | The synthesis of the dihaloketone may add to the overall cost and complexity. |
Expert Insights and Recommendations
For initial laboratory-scale synthesis and exploration, Strategy A presents a more practical and reproducible approach. The individual steps are well-documented for analogous systems, and the challenges associated with the bromination step can be addressed through careful optimization of reaction conditions. The Radziszewski synthesis of the imidazole precursor is a robust and reliable reaction.[1]
While Strategy B offers a more convergent approach, the inherent instability and hazardous nature of the α,α'-dihaloketone intermediate make it less suitable for routine synthesis and particularly challenging to scale up safely and reproducibly.
For large-scale production, significant process development would be required for either strategy. For Strategy A, a key focus would be on developing a robust purification method to consistently isolate the desired mono-bromo isomer in high purity. This might involve exploring crystallization-based purification techniques to avoid the costs and solvent waste associated with large-scale chromatography.
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of the synthetic strategy to ensure reproducibility and scalability. Based on the analysis of analogous reactions, a post-synthetic bromination approach (Strategy A) appears to be the more promising route for both laboratory and potential scale-up applications. However, successful implementation will hinge on the meticulous optimization of the bromination step to control regioselectivity and facilitate purification. This guide provides a foundational framework for researchers to navigate the synthesis of this important heterocyclic building block, enabling them to make informed decisions that align with their specific research and development goals.
References
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An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC - NIH. Available at: [Link]
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A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PubMed Central. Available at: [Link]
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Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]
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SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. Available at: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]
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Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed Central. Available at: [Link]
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Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - MDPI. Available at: [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one - ResearchGate. Available at: [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. Available at: [Link]
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Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules - ResearchGate. Available at: [Link]
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Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - RSC Publishing. Available at: [Link]
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Assessing the Off-Target Effects and Toxicity Profile of 4-(5-bromo-1H-imidazol-2-yl)pyridine: A Comparative Guide
For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is fraught with challenges. A critical and often decisive stage in this process is the comprehensive assessment of its off-target effects and toxicity profile. This guide provides a detailed framework for evaluating 4-(5-bromo-1H-imidazol-2-yl)pyridine , a heterocyclic compound with potential therapeutic applications.
While specific biological data for this compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors, particularly those targeting pathways such as TGF-β, suggests its potential as a modulator of such signaling cascades.[1][2][3] This guide, therefore, is structured to provide a robust, practical methodology for a thorough investigation of this compound, using established techniques and comparing its hypothetical profile to well-characterized kinase inhibitors.
Part 1: Elucidating the Off-Target Profile through Kinase Selectivity Screening
A primary concern for any potential kinase inhibitor is its selectivity. The human kinome consists of over 500 kinases, and off-target inhibition can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[4][5] A broad kinase panel screening is therefore an indispensable first step.
Comparative Kinase Selectivity: A Hypothetical Analysis
To illustrate the desired output of such a screen, we present a hypothetical comparison of this compound against two known kinase inhibitors: SB-431542, a selective TGF-β type I receptor (ALK5) inhibitor, and SB-203580, a p38 MAPK inhibitor.[1] The data below is for illustrative purposes to demonstrate how results would be interpreted.
| Kinase Target | This compound (% Inhibition @ 1µM) | SB-431542 (% Inhibition @ 1µM) | SB-203580 (% Inhibition @ 1µM) |
| TGFβR1 (ALK5) | 92% | 95% | 15% |
| p38α (MAPK14) | 45% | 10% | 98% |
| p38β (MAPK11) | 38% | 8% | 95% |
| Aurora Kinase A | 15% | 5% | 2% |
| FLT3 | 25% | 3% | 7% |
| VEGFR2 | 30% | 7% | 12% |
This data is hypothetical and for illustrative purposes only.
This table provides a clear, at-a-glance comparison of the compounds' selectivity. In this hypothetical scenario, this compound shows potent inhibition of its primary target (TGFβR1) but also demonstrates some off-target activity against p38 kinases and VEGFR2, warranting further investigation.
Experimental Protocol: In Vitro Kinase Selectivity Profiling
Numerous contract research organizations (CROs) offer comprehensive kinase screening services.[4][5][6][7] The following is a generalized, step-by-step protocol for a radiometric-based kinase assay, a gold standard for its robustness and direct measurement of enzymatic activity.[4]
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Materials:
-
This compound (test compound)
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested compound concentration relative to a DMSO control.
Visualizing the Signaling Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition.
Caption: Hypothetical inhibition of the TGF-β signaling pathway.
Part 2: Defining the Toxicity Profile through Cell-Based Assays
Beyond off-target kinase activity, it is imperative to assess the general cytotoxicity of a compound. In vitro cytotoxicity assays provide a rapid and cost-effective means to evaluate a compound's effect on cell viability and proliferation.[8][9][10]
Comparative Cytotoxicity Analysis
The following table presents hypothetical cytotoxicity data for our compound of interest and the comparators in two common cell lines, HEK293 (a human embryonic kidney line) and HepG2 (a human liver cancer line often used for toxicity studies).
| Compound | Cell Line | IC50 (µM) |
| This compound | HEK293 | > 50 |
| HepG2 | 25 | |
| SB-431542 | HEK293 | > 100 |
| HepG2 | 80 | |
| Doxorubicin (Positive Control) | HEK293 | 0.5 |
| HepG2 | 0.8 |
This data is hypothetical and for illustrative purposes only.
In this illustrative example, this compound exhibits moderate cytotoxicity towards HepG2 cells, suggesting potential hepatotoxicity that would require further investigation in more advanced models.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]
Objective: To determine the concentration at which this compound reduces the viability of cultured cells by 50% (IC50).
Materials:
-
HEK293 and HepG2 cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Experimental Workflow
A clear workflow diagram ensures reproducibility and understanding of the experimental process.
Sources
- 1. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Kinase Selectivity Profiling Services [promega.com]
- 7. assayquant.com [assayquant.com]
- 8. nebiolab.com [nebiolab.com]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
Head-to-head comparison of 4-(5-bromo-1H-imidazol-2-yl)pyridine and its non-brominated analog
An In-Depth Comparative Analysis: 4-(5-bromo-1H-imidazol-2-yl)pyridine vs. 4-(1H-imidazol-2-yl)pyridine
A Guide for Drug Discovery Professionals
This guide provides a detailed head-to-head comparison of this compound and its non-brominated parent compound, 4-(1H-imidazol-2-yl)pyridine. While direct comparative studies on these specific molecules are not extensively documented in publicly accessible literature, this analysis synthesizes data from structurally related compounds and established principles of medicinal chemistry to offer a predictive comparison. We will explore the anticipated effects of bromination on key physicochemical properties, pharmacokinetic profiles, and biological activity, providing a framework for empirical validation.
Introduction: The Significance of the 2-Pyridyl-Imidazole Scaffold and Halogenation
The 2-pyridyl-imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of biological entities, including p38 MAP kinase, transforming growth factor-beta type 1 receptor (TGFβ-R1), and other key signaling proteins. The strategic placement of a pyridine ring and an imidazole ring creates a molecular architecture ripe for forming critical hydrogen bonds and other non-covalent interactions within protein active sites.
The introduction of a halogen atom, such as bromine, is a common and powerful strategy in drug design. Bromination can profoundly alter a molecule's properties in several ways:
-
Lipophilicity: Halogens generally increase the lipophilicity (logP) of a molecule, which can influence its membrane permeability, plasma protein binding, and metabolic stability.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the pKa of the nearby imidazole nitrogens, affecting their ability to act as hydrogen bond donors or acceptors.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can significantly enhance binding affinity and selectivity.
-
Metabolic Stability: The C-Br bond can block sites of potential metabolism, thereby increasing the compound's half-life.
This guide will dissect the likely consequences of adding a bromine atom to the C5 position of the imidazole ring in the 4-(1H-imidazol-2-yl)pyridine core.
Physicochemical Properties: A Predictive Comparison
The introduction of bromine is expected to create a clear differentiation in the physicochemical profiles of the two molecules.
| Property | 4-(1H-imidazol-2-yl)pyridine (Analog) | This compound (Brominated) | Rationale for Predicted Difference |
| Molecular Weight | 145.16 g/mol | 224.06 g/mol | Addition of a bromine atom (78.90 g/mol ). |
| Predicted logP | Lower | Higher | The bromine atom significantly increases lipophilicity. |
| Predicted pKa | Higher | Lower | The electron-withdrawing nature of bromine will decrease the basicity of the imidazole ring. |
| Polar Surface Area | ~41.5 Ų | ~41.5 Ų | The core scaffold remains the same, so major changes are not expected in this parameter. |
| Solubility | Higher | Lower | Increased lipophilicity often corresponds to decreased aqueous solubility. |
These predicted differences have significant implications for drug development. For instance, while the increased lipophilicity of the brominated compound might enhance cell permeability, it could also lead to lower aqueous solubility, posing challenges for formulation.
Comparative Biological Activity & Pharmacokinetics: Postulated Effects
The true test of these compounds lies in their biological activity. Based on the known targets of similar scaffolds, we can hypothesize the impact of bromination.
Target Engagement & Potency
Many 2-pyridyl-imidazole compounds are known to be inhibitors of kinases like p38 and TGFβ-R1. The potency of such inhibitors often relies on specific hydrogen bonding patterns.
-
4-(1H-imidazol-2-yl)pyridine (Analog): This compound would likely engage its target via hydrogen bonds involving the pyridine nitrogen and the imidazole N-H group.
-
This compound (Brominated): The addition of bromine opens the possibility of a halogen bond with a suitable acceptor (e.g., a backbone carbonyl oxygen) in the protein's active site. If such an acceptor is present and correctly positioned, the brominated compound could exhibit significantly higher potency and/or selectivity.
Below is a conceptual workflow for evaluating and comparing the inhibitory activity of these two compounds.
Caption: Workflow for comparing the biochemical potency of the two compounds.
Pharmacokinetics (ADME)
The physicochemical differences will directly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
| ADME Parameter | Predicted Impact of Bromination | Rationale |
| Absorption | Potentially increased passive diffusion | Higher lipophilicity can improve membrane permeability. |
| Distribution | Increased plasma protein binding; potential for higher tissue distribution | Increased lipophilicity leads to stronger binding to albumin and other plasma proteins. |
| Metabolism | Potentially increased stability | The C-Br bond at the C5 position of the imidazole can block a potential site for oxidative metabolism by cytochrome P450 enzymes. |
| Excretion | May shift towards biliary excretion | Higher molecular weight and lipophilicity can favor excretion via bile over renal clearance. |
Recommended Experimental Protocols
To empirically validate these predictions, a series of head-to-head experiments are necessary.
Protocol 1: Determination of IC50 using a Kinase Glo® Assay
This protocol describes a method to determine the concentration of an inhibitor that results in 50% inhibition of kinase activity.
Materials:
-
Recombinant kinase (e.g., p38α)
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of each dilution to the wells of a 96-well plate.
-
Enzyme Addition: Add 5 µL of kinase solution (diluted in assay buffer) to each well.
-
Initiate Reaction: Add 5 µL of a solution containing substrate and ATP (at its Km concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of Kinase Glo® reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro measurement of a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Materials:
-
PAMPA plate (e.g., from Millipore)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis plate reader
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor plate and allow the solvent to evaporate.
-
Compound Addition: Add the test compounds (e.g., at 200 µM) to the donor wells filled with PBS.
-
Assay Assembly: Place the donor plate onto the acceptor plate, which is filled with PBS, ensuring the coated membrane forms a seal.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using established equations that account for the concentration changes and incubation time.
The following diagram illustrates the logical flow for characterizing and selecting a lead compound based on these assays.
Caption: A decision-making workflow for compound characterization.
Conclusion and Future Directions
The bromination of the 4-(1H-imidazol-2-yl)pyridine scaffold at the C5 position of the imidazole is predicted to yield a compound with higher lipophilicity, a lower pKa, and potentially enhanced biological potency due to the possibility of halogen bonding. These changes are also expected to alter its pharmacokinetic profile, likely leading to increased metabolic stability and plasma protein binding.
However, these are theoretically grounded predictions. The definitive comparison requires empirical data. The experimental protocols provided in this guide offer a clear path forward for researchers to directly test these hypotheses. A successful investigation will not only elucidate the specific properties of these two molecules but also contribute to the broader understanding of halogenation as a tool in modern drug discovery. The key will be to balance the potential gains in potency and metabolic stability against potential liabilities such as reduced solubility and increased off-target effects.
References
As direct scholarly articles comparing the two specific compounds were not available, this reference list provides foundational knowledge on the synthesis and biological importance of related scaffolds and the principles discussed.
-
Synthesis of 2,4,5-triarylimidazoles: This article describes general synthetic routes for creating substituted imidazole rings, which are relevant to the core scaffold. Source: Journal of Chemical Education, [Link].
-
The p38 Mitogen-Activated Protein Kinase Pathway: A review detailing the biological context for targets of 2-pyridyl-imidazole inhibitors. Source: The Journal of Biological Chemistry, [Link].
-
Halogen Bonds in Medicinal Chemistry: A comprehensive review on the role of halogen bonding in ligand-protein interactions, supporting the discussion on the potential enhanced potency of the brominated compound. Source: Journal of Medicinal Chemistry, [Link].
-
The Rule of Five: A foundational paper by Christopher A. Lipinski discussing the physicochemical properties that influence oral bioavailability, relevant to the logP and molecular weight discussion. Source: Advanced Drug Delivery Reviews, [Link].
-
PAMPA - a drug absorbability in vitro model: An article detailing the Parallel Artificial Membrane Permeability Assay, providing a standard for the recommended protocol. Source: Journal of Pharmaceutical and Biomedical Analysis, [Link].
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-bromo-1H-imidazol-2-yl)pyridine
For the dedicated researcher, the synthesis and application of novel compounds like 4-(5-bromo-1H-imidazol-2-yl)pyridine are at the heart of discovery. However, the lifecycle of such a chemical does not end when an experiment is complete. Responsible and compliant disposal is a non-negotiable aspect of laboratory science, ensuring the safety of personnel, the integrity of our research environment, and adherence to regulatory standards. This guide provides a procedural framework grounded in established safety protocols for the proper disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Brominated Organic Compound : As a brominated hydrocarbon, this compound falls into the category of halogenated organic waste.[1] Halogenated compounds require specific disposal routes, primarily because their incineration can produce acidic gases (like hydrogen bromide) and other hazardous byproducts if not performed under controlled, high-temperature conditions.[2] They must be segregated from non-halogenated waste to ensure proper disposal and prevent unwanted reactions.[1][3]
-
Pyridine Moiety : Pyridine and its derivatives are often flammable liquids with a strong, unpleasant odor.[4] They can be harmful if swallowed, inhaled, or absorbed through the skin, and are known to cause skin and serious eye irritation.[4] The U.S. Environmental Protection Agency (EPA) classifies pyridine-containing waste as hazardous.[5][6]
-
Imidazole Moiety : Imidazole itself is a corrosive material that can cause severe skin burns and eye damage.[7] Structurally similar brominated imidazoles are classified as skin and eye irritants.[8][9]
Based on this analysis, this compound must be handled as hazardous waste.[1] The following table summarizes its likely hazard classification.
| Hazard Class | GHS Pictogram | Signal Word | Anticipated Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][8][10] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][8][10] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[8][10] |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, all handling and disposal operations must be conducted with stringent safety measures in place.
-
Primary Engineering Control : Always handle this compound and its waste within a certified laboratory chemical fume hood.[11] This minimizes inhalation of vapors and contains any potential spills.
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this waste stream includes:
Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of a safe and compliant chemical waste program.[1] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
Step 1: Select the Correct Waste Container Use a designated, leak-proof container made from a material compatible with halogenated organic compounds.[1] High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting screw cap.[3]
Step 2: Initial Labeling The moment the first drop of waste is added, the container must be labeled.[3][11] Affix a "Hazardous Waste" label and clearly write the full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[3] If this compound is part of a solvent mixture, list all components.
Step 3: Segregate the Waste Stream This container is for HALOGENATED ORGANIC WASTE ONLY .[1][13]
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).
-
DO NOT dispose of any organic waste down the sink.[3]
Step-by-Step Disposal and Management Workflow
A. Waste Collection at the Point of Generation
-
Dedicate a Container : Place your properly labeled halogenated waste container in a designated satellite accumulation area, typically within the fume hood where the work is being performed.[11]
-
Transfer Waste : Carefully transfer waste solutions containing this compound into the container using a funnel.
-
Secure the Container : Immediately after adding waste, remove the funnel and securely close the container. Waste containers must remain closed at all times except when waste is actively being added.[3] This is a critical safety and regulatory requirement to prevent spills and the release of vapors.
B. Spill Management and Decontamination In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel : Immediately alert others in the area.[1]
-
Assess the Spill :
-
Small Spill (within a fume hood) : If you are trained and have the appropriate PPE, you can manage the cleanup.[11] Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Large Spill (outside a fume hood) : Evacuate the area immediately. Secure the area to prevent entry and contact your institution's Environmental Health and Safety (EHS) department or call emergency services.[11]
-
-
Package Spill Debris : Carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for disposal as hazardous waste.[14]
-
Decontaminate : Wipe the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
C. Final Disposal Procedure The ultimate disposal of this compound must be handled by a licensed hazardous waste management facility.[1]
-
Monitor Fill Level : Do not fill the waste container beyond 90% capacity to allow for expansion.[15]
-
Finalize Label : Once the container is full, ensure the hazardous waste label is complete with all required information.
-
Request Pickup : Follow your institution's procedure to request a chemical waste pickup from the EHS department. Store the sealed container in a designated, safe, and well-ventilated area while awaiting collection.[11]
-
Method of Destruction : The regulated and recommended disposal method for halogenated organic compounds is high-temperature incineration.[2][6] This process ensures the complete thermal destruction of the compound, minimizing its environmental impact.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- Benchchem. (n.d.). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
- Material Safety Data Sheet. (2011, August 29). PYRIDINE.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific Company. (2025, December 20). SAFETY DATA SHEET.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
- Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.
- Sigma-Aldrich. (2020, August 29). Safety Data Sheet - Pyridine.
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
- Apollo Scientific. (2023, July 5). 4-Bromo-2-methyl-1H-imidazole - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-1H-imidazole.
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Chemtalk. (2008). Bromine water - disposal.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Environmental Health and Safety at Providence College. (n.d.). Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory.
- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET - Pyridine.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- iChemical. (n.d.). 5-bromo-1H-imidazo[4,5-b]pyridine, CAS No. 28279-52-9.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- ChemicalBook. (n.d.). 4-bromo-5-fluoro-2-(1H-imidazol-1-yl)pyridine.
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- U.S. Environmental Protection Agency. (n.d.). PYRIDINE - EPA OSC Response.
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Pyridine Tox Profile.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
PubMed. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]
- PubMed Central. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
- BLDpharm. (n.d.). 28279-52-9|5-Bromo-1H-imidazo[4,5-b]pyridine.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.
- Unknown. (n.d.). Chemical Compatibility Chart.
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Comprehensive Safety and Handling Guide for 4-(5-bromo-1H-imidazol-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational plans for handling 4-(5-bromo-1H-imidazol-2-yl)pyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. The structure of this compound suggests the following potential risks:
-
Toxicity: Pyridine-containing compounds can be harmful if ingested, absorbed through the skin, or inhaled.[3][4] Symptoms of pyridine exposure can include headaches, dizziness, nausea, and respiratory irritation.[3] Brominated compounds may also pose significant health risks, including severe skin and eye irritation.[5] Imidazole derivatives have been shown to be irritating and corrosive to the skin and eyes of animals.
-
Irritation: This compound is expected to be a skin, eye, and respiratory tract irritant.[6][7][8] Direct contact can cause redness, and pain, and in severe cases, chemical burns.
-
Flammability: Pyridine derivatives are often flammable liquids.[4][9] While the physical state of this specific compound will determine its flammability risk, it is prudent to handle it away from ignition sources.[10]
Summary of Potential Hazards and Protective Measures
| Hazard Category | Potential Effects | Recommended Protective Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[4][8] | Use in a certified chemical fume hood. Wear nitrile or neoprene gloves, a lab coat, and chemical splash goggles.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[6][8] | Avoid all personal contact.[11] Wear appropriate protective gloves and clothing.[12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][8][10] | Wear chemical splash goggles and, if necessary, a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[6][8] | Work in a well-ventilated area, preferably a chemical fume hood.[2][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this and similar chemical compounds. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and vapors that can cause serious eye irritation.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex.[3] Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A chemical-resistant lab coat, fully buttoned, is required to protect against skin contact.[2] For larger quantities or higher-risk operations, flame-retardant and antistatic protective clothing should be considered.[2]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10][12]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Use
-
Engineering Controls: Always handle this compound inside a properly functioning chemical fume hood.[3][14] This is the most critical step in minimizing inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]
-
Spill Preparedness: Have a spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[5][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water if the person is conscious.[1] Seek immediate medical attention.
-
Spill Response: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.[14]
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[14]
-
Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in the regular trash.[1] Brominated waste may require specific disposal procedures, such as incineration at a licensed facility.[15]
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Retrieved from [Link]
-
LCSS: BROMINE. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Retrieved from [Link]
-
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Retrieved from [Link]
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Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. Retrieved from [Link]
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Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
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Retrieved from [Link]
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1H-Imidazole, 4-methyl-: Human health tier II assessment. (2016, April 21). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
